molecular formula C18H33NO B1235700 Linoleamide CAS No. 3072-13-7

Linoleamide

Número de catálogo: B1235700
Número CAS: 3072-13-7
Peso molecular: 279.5 g/mol
Clave InChI: SFIHQZFZMWZOJV-HZJYTTRNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Linoleamide is a fatty amide obtained from linoleic acid. It has a role as a human metabolite. It is functionally related to a linoleic acid.
This compound has been reported in Averrhoa bilimbi and Euglena gracilis with data available.
C18-H33-N-O

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIHQZFZMWZOJV-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042098
Record name Linoleamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3999-01-7, 3072-13-7
Record name Linoleamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3999-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linoleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,12-Octadecadienamide, (9Z,12Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Linoleamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9Z,12Z)-octadeca-9,12-dien-1-amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINOLEAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5340S2UXSP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Linoleamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062656
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Linoleamide's Role in Sleep Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Linoleamide, an endogenous fatty acid amide, has been identified as a potential modulator of sleep-wake cycles. Its structural similarity to oleamide, a well-characterized sleep-inducing lipid, has prompted investigations into its own somnogenic properties and underlying mechanisms of action. This technical guide provides a comprehensive overview of the current understanding of this compound's role in sleep regulation, detailing its known biochemical interactions, effects on cellular signaling, and the broader context of fatty acid amides in sleep modulation. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the proposed signaling pathways to support further research and drug development in this area. While direct research on this compound is somewhat limited, this guide also draws upon the more extensive literature on its close analog, oleamide, to provide a more complete picture of its potential mechanisms, with clear indications of where such inferences are made.

**1. Introduction: The Emerging Role of Fatty Acid Amides in Sleep

Fatty acid amides are a class of endogenous lipids that have garnered significant attention for their diverse biological activities, including their profound influence on the central nervous system. Oleamide (cis-9-octadecenoamide) was the first of these compounds to be isolated from the cerebrospinal fluid of sleep-deprived cats and demonstrated to induce physiological sleep[1]. This discovery paved the way for the investigation of other structurally related fatty acid amides, such as this compound (cis,cis-9,12-octadecadienamide), in the regulation of sleep and wakefulness. These molecules are thought to act as signaling lipids, modulating various neurotransmitter systems to influence behavioral states.

**2. Biosynthesis and Degradation of this compound

The endogenous concentrations of this compound, like other fatty acid amides, are tightly regulated by enzymatic synthesis and degradation. While the precise biosynthetic pathways for this compound are not as extensively characterized as those for anandamide, it is understood that the primary enzyme responsible for the degradation of this compound is Fatty Acid Amide Hydrolase (FAAH)[1][2][3].

2.1. Biosynthesis (Proposed)

The biosynthesis of primary fatty acid amides like this compound is not fully elucidated. One proposed pathway involves the amidation of the corresponding fatty acid, linoleic acid.

2.2. Degradation by Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane protein that hydrolyzes this compound into linoleic acid and ammonia, thereby terminating its signaling activity. FAAH is a key regulator of the endocannabinoid system and also metabolizes other bioactive fatty acid amides, including anandamide and oleamide[1][2][3]. Inhibition of FAAH leads to an accumulation of these amides, which has been shown to promote sleep.

**3. Molecular Mechanisms of Action

The sleep-inducing effects of this compound are believed to be mediated through its interaction with several key receptor systems and signaling pathways in the central nervous system. The primary targets are thought to include GABAA receptors, serotonin receptors, and the endocannabinoid system, largely inferred from studies on the closely related oleamide.

3.1. Allosteric Modulation of GABAA Receptors

A significant body of evidence suggests that fatty acid amides like oleamide potentiate the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain[4]. They are thought to act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site and enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a general inhibitory effect on neuronal excitability, which is conducive to sleep. While direct binding data for this compound on GABAA receptors is lacking, its structural similarity to oleamide suggests a similar mechanism of action.

3.2. Interaction with Serotonin Receptors

The serotonergic system plays a complex role in sleep-wake regulation. Studies on oleamide have shown that it can modulate serotonergic neurotransmission[1][5]. However, direct interaction with the 5-HT2A receptor has not been observed for oleamide[5]. The precise nature of this compound's interaction with the various serotonin receptor subtypes and its contribution to sleep regulation remains an area for further investigation.

3.3. Role within the Endocannabinoid System

This compound is structurally related to the endocannabinoid anandamide. However, studies have shown that analogues of anandamide with an oleyl or linoleyl tail exhibit low affinities for both CB1 and CB2 cannabinoid receptors[6]. This suggests that this compound is unlikely to directly activate cannabinoid receptors to induce sleep. Instead, its role within the endocannabinoid system is likely indirect, primarily through its degradation by FAAH. By competing with anandamide for hydrolysis by FAAH, this compound could potentially elevate endogenous anandamide levels, which in turn could promote sleep through CB1 receptor activation. This is often referred to as an "entourage effect".

3.4. Modulation of Intracellular Calcium Signaling

This compound has been demonstrated to induce a concentration-dependent increase in intracellular calcium concentrations ([Ca2+]i) in Madin-Darby canine kidney (MDCK) cells[7][8]. This effect is mediated by the release of calcium from the endoplasmic reticulum followed by capacitative calcium entry[7][8]. The downstream consequences of this calcium signaling in neurons and its direct link to sleep induction are not yet fully understood but represent a potential mechanism of action.

**4. Quantitative Data

Quantitative data on the biological activity of this compound is limited. The following tables summarize the available data and include comparative data for oleamide where relevant.

Table 1: Receptor Binding Affinities and Potency

CompoundReceptor/TargetAssay TypeSpeciesKi (nM)EC50 (µM)Reference
This compoundCB1Binding Assay-Low Affinity-[6]
This compoundCB2Binding Assay-Low Affinity-[6]
This compoundIntracellular Ca2+ increase (MDCK cells)Fura-2 ImagingCanine-20[7][8]
Oleamide5-HT2ABinding AssayRatNo direct interaction-[5]

Note: "Low Affinity" indicates that the study found the compound to have poor binding but did not provide a specific Ki value.

Signaling Pathways and Experimental Workflows

5.1. Proposed Signaling Pathway for this compound-Induced Sleep

The following diagram illustrates the hypothesized signaling pathways through which this compound may promote sleep, based on current understanding and data from related compounds.

Linoleamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAaR GABAa Receptor This compound->GABAaR Allosteric Modulation (Proposed) FAAH FAAH This compound->FAAH Hydrolysis Ca_release Ca2+ Release (from ER) This compound->Ca_release Induction Neuronal_Hyperpolarization Neuronal Hyperpolarization GABAaR->Neuronal_Hyperpolarization Cl- influx Linoleic_Acid Linoleic Acid + Ammonia FAAH->Linoleic_Acid Sleep Sleep Promotion Ca_release->Sleep Downstream Effects? Neuronal_Hyperpolarization->Sleep

Proposed signaling pathways for this compound in sleep regulation.

5.2. Experimental Workflow for Investigating this compound's Effects on Sleep

The following diagram outlines a typical experimental workflow for characterizing the sleep-modulating effects of this compound in a rodent model.

Linoleamide_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., Rat) Surgery EEG/EMG Electrode Implantation Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Habituation Habituation to Recording Chamber Recovery->Habituation Baseline Baseline Sleep Recording (24h) Habituation->Baseline Administration This compound or Vehicle Administration (i.c.v.) Baseline->Administration Post_Admin_Recording Post-administration Sleep Recording (24h) Administration->Post_Admin_Recording Sleep_Scoring Vigilance State Scoring (Wake, NREM, REM) Post_Admin_Recording->Sleep_Scoring Data_Quantification Quantification of Sleep Parameters Sleep_Scoring->Data_Quantification Statistical_Analysis Statistical Comparison Data_Quantification->Statistical_Analysis

Workflow for in vivo sleep studies of this compound.

Experimental Protocols

6.1. In Vivo Sleep/Wake Recording in Rodents

This protocol is a generalized procedure for assessing the effects of this compound on sleep architecture.

  • Animals: Adult male Wistar rats (250-300g) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia. A guide cannula for intracerebroventricular (i.c.v.) injection is also implanted.

  • Housing: Animals are individually housed in recording chambers with a 12:12h light/dark cycle and allowed to recover for at least one week.

  • Habituation: Rats are connected to the recording apparatus for at least 48 hours for habituation.

  • Baseline Recording: A 24-hour baseline EEG/EMG recording is performed to establish normal sleep patterns.

  • Administration: At the beginning of the light or dark phase, this compound (dissolved in a vehicle, e.g., saline with a small percentage of Tween 80) or vehicle alone is administered via i.c.v. injection.

  • Post-Administration Recording: EEG and EMG are continuously recorded for the next 24-48 hours.

  • Data Analysis: Recordings are scored in 30-second epochs for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Sleep parameters such as sleep latency, total sleep time, and the duration and number of episodes of each vigilance state are quantified and statistically compared between treatment groups.

6.2. In Vitro Intracellular Calcium Imaging

This protocol is adapted from the study by Huang and Jan (2001)[7][8].

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are grown on coverslips.

  • Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM (e.g., 2 µM for 30 minutes at room temperature).

  • Imaging Setup: The coverslip is mounted in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

  • Perfusion: Cells are continuously perfused with a physiological salt solution.

  • This compound Application: this compound at various concentrations is applied to the cells via the perfusion system.

  • Data Acquisition: The ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm is recorded over time to measure changes in intracellular calcium concentration.

  • Data Analysis: The change in the fluorescence ratio is used to calculate the intracellular calcium concentration. Dose-response curves can be generated to determine the EC50 of this compound.

6.3. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This is a generalized fluorometric assay protocol to assess the inhibition of FAAH by this compound.

  • Enzyme Source: Recombinant FAAH or microsomal preparations from brain tissue can be used.

  • Substrate: A fluorogenic substrate for FAAH is used (e.g., arachidonoyl-7-amino-4-methylcoumarin).

  • Inhibitor: this compound is pre-incubated with the enzyme at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a fluorometer.

  • Data Analysis: The rate of the enzymatic reaction is calculated. The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.

6.4. Quantification of this compound in Brain Tissue by GC-MS

This is a generalized protocol for the quantification of this compound.

  • Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in a solvent containing an internal standard (e.g., a deuterated analog of this compound).

  • Lipid Extraction: Lipids are extracted from the homogenate using a method such as the Folch extraction.

  • Solid-Phase Extraction: The lipid extract is purified using solid-phase extraction to isolate the fatty acid amides.

  • Derivatization: The sample is derivatized to increase the volatility of this compound for gas chromatography.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The amount of this compound is quantified by comparing its peak area to that of the internal standard.

**7. Discussion and Future Directions

The available evidence strongly suggests that this compound is a bioactive lipid with sleep-modulating properties. Its mechanism of action appears to be multifactorial, likely involving the potentiation of GABAergic inhibition and indirect modulation of the endocannabinoid system through the inhibition of FAAH. The discovery that this compound can also modulate intracellular calcium signaling opens up another avenue for its potential effects on neuronal function and sleep.

However, there are significant gaps in our understanding of this compound's pharmacology. Future research should focus on:

  • Receptor Binding Studies: Determining the binding affinities (Ki values) of this compound for a comprehensive panel of receptors, including various GABAA and serotonin receptor subtypes, is crucial for identifying its direct molecular targets.

  • In Vivo Electrophysiology: Detailed in vivo studies are needed to quantify the effects of this compound on sleep architecture, including dose-response relationships and effects on EEG power spectra.

  • Comparative Studies: Direct comparisons of the sleep-inducing potency and efficacy of this compound with oleamide would provide valuable insights into the structure-activity relationships of this class of lipids.

  • Behavioral Pharmacology: Investigating the effects of this compound on other behaviors, such as anxiety and cognition, would provide a more complete profile of its central nervous system effects.

**8. Conclusion

This compound is an endogenous fatty acid amide with demonstrated sleep-inducing properties. While its precise mechanisms of action are still being elucidated, it likely acts as a positive allosteric modulator of GABAA receptors and influences the endocannabinoid system by inhibiting FAAH. Its ability to modulate intracellular calcium signaling adds another layer of complexity to its biological activity. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a novel therapeutic agent for the treatment of sleep disorders. The protocols and data presented in this guide provide a foundation for these future investigations.

References

Linoleamide's Effect on Intracellular Calcium Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of linoleamide's effects on intracellular calcium ([Ca2+]) signaling. This compound, an endogenous fatty acid amide, has been identified as a modulator of intracellular calcium homeostasis, a critical second messenger involved in a myriad of cellular processes. This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes the proposed signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's effect on intracellular calcium signaling as reported in the scientific literature.

Parameter Value Cell Type Reference
EC50 for [Ca2+]i Increase 20 µMMadin-Darby Canine Kidney (MDCK)[1]
Concentration Range for [Ca2+]i Increase 10 - 500 µMMadin-Darby Canine Kidney (MDCK)[1]
IC50 for SERCA Inhibition 15-53 µMCOS-1 cells overexpressing SERCA isoforms[2]

Table 1: Quantitative data on this compound's effect on intracellular calcium signaling.

Signaling Pathways

This compound elevates intracellular calcium primarily through a mechanism involving the release of calcium from the endoplasmic reticulum (ER) followed by store-operated calcium entry (SOCE). A key characteristic of this pathway is its independence from the canonical inositol 1,4,5-trisphosphate (IP3) signaling cascade.

Proposed Signaling Pathway of this compound

The precise initial molecular target of this compound that triggers calcium release remains an active area of investigation. However, based on current evidence, a plausible signaling pathway is proposed below. This compound is hypothesized to interact with a yet-to-be-fully-characterized receptor or directly with membrane components, leading to the release of Ca2+ from the ER. This initial release is independent of phospholipase C (PLC) activation and subsequent IP3 production[1]. The depletion of ER calcium stores is then sensed by STIM proteins, which in turn activate Orai channels in the plasma membrane, leading to a sustained influx of extracellular calcium, a process known as store-operated calcium entry (SOCE). Additionally, this compound has been shown to directly inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which would further contribute to the elevation of cytosolic calcium by preventing its reuptake into the ER[2].

Linoleamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound Unknown_Receptor Unknown Receptor / Direct Membrane Interaction This compound->Unknown_Receptor SERCA SERCA Pump This compound->SERCA Inhibits ER_Ca ER [Ca2+] ↓ Unknown_Receptor->ER_Ca IP3-independent release Orai Orai Channel (SOCE) Ca_cytosol [Ca2+]i ↑ Orai->Ca_cytosol Ca2+ influx Ca_cytosol->SERCA STIM STIM STIM->Orai Activates ER_Ca->Ca_cytosol ER_Ca->STIM Senses Ca2+ depletion SERCA->ER_Ca Ca2+ reuptake

Proposed signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on intracellular calcium signaling.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in cultured cells using the ratiometric fluorescent indicator Fura-2 acetoxymethyl ester (Fura-2 AM).

Materials:

  • Cultured cells (e.g., MDCK) grown on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Dimethyl sulfoxide (DMSO)

  • Thapsigargin

  • U73122 (PLC inhibitor)

  • This compound

  • Fluorescence microscopy system equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a 510 nm emission filter)

Procedure:

  • Cell Preparation: Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • For loading, dilute the Fura-2 AM stock solution and the Pluronic F-127 stock solution into HBSS (with Ca2+) to final concentrations of 2-5 µM and 0.02%, respectively. Vortex thoroughly.

  • Cell Loading:

    • Wash the cells twice with HBSS (with Ca2+).

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS (with Ca2+) to remove extracellular dye.

    • Incubate the cells for a further 30 minutes in HBSS (with Ca2+) to allow for complete de-esterification of the Fura-2 AM.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS (with Ca2+).

    • Excite the cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.

    • Record the ratio of the fluorescence intensities (F340/F380) over time. An increase in this ratio indicates an increase in intracellular calcium.

  • Experimental Treatments:

    • Establish a stable baseline F340/F380 ratio.

    • To investigate the source of the calcium increase, perform experiments in Ca2+-free HBSS (containing EGTA) to chelate extracellular calcium.

    • To confirm the involvement of ER stores, pretreat cells with thapsigargin (a SERCA pump inhibitor) to deplete ER calcium stores before adding this compound.

    • To test for IP3 pathway involvement, pretreat cells with the PLC inhibitor U73122 before this compound stimulation.

    • Apply this compound at various concentrations to determine the dose-response relationship.

Fura2_Workflow A Plate cells on coverslips B Prepare Fura-2 AM loading solution A->B C Wash cells with HBSS B->C D Incubate with Fura-2 AM solution C->D E Wash to remove extracellular dye D->E F De-esterification incubation E->F G Mount coverslip on microscope F->G H Acquire baseline F340/F380 ratio G->H I Apply experimental treatments (e.g., this compound, Thapsigargin) H->I J Record changes in F340/F380 ratio I->J K Data analysis J->K

Experimental workflow for Fura-2 AM calcium imaging.
SERCA Activity Assay

This protocol describes a common method to measure the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump in cell lysates or microsomal fractions. The assay is based on the coupled-enzyme system where the hydrolysis of ATP by SERCA is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Cell lysates or microsomal fractions containing SERCA

  • Assay buffer (e.g., 50 mM MOPS or HEPES, pH 7.0, 100 mM KCl, 5 mM MgCl2)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Calcium chloride (CaCl2)

  • EGTA

  • This compound

  • Thapsigargin or Cyclopiazonic acid (CPA) (as a specific SERCA inhibitor)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all reagents in appropriate buffers. The final concentrations in the assay will need to be optimized.

  • Assay Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ATP, PEP, PK, LDH, and NADH.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 37°C.

  • Measurement of SERCA Activity:

    • Add the cell lysate or microsomal fraction to the reaction mixture in a cuvette.

    • Initiate the reaction by adding a defined concentration of CaCl2 to achieve a specific free Ca2+ concentration (calculated using a Ca2+-EGTA buffer system).

    • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.

  • Inhibition Studies:

    • To determine the specific SERCA activity, measure the ATPase activity in the presence of a specific SERCA inhibitor like thapsigargin or CPA. The difference between the total ATPase activity and the activity in the presence of the inhibitor represents the SERCA-specific activity.

    • To test the effect of this compound, pre-incubate the cell lysate or microsomal fraction with various concentrations of this compound before initiating the reaction with CaCl2.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM-1 cm-1). Plot the SERCA activity as a function of the free Ca2+ concentration to generate a Ca2+-dependence curve. The IC50 for this compound can be determined by plotting the percentage of inhibition of SERCA activity against the this compound concentration.

Logical Relationships in Calcium Signaling

The mechanism of store-operated calcium entry (SOCE) is a fundamental process that is triggered by the depletion of calcium stores in the endoplasmic reticulum. The following diagram illustrates the logical sequence of events in SOCE.

SOCE_Logic Start Stimulus (e.g., this compound) ER_Depletion ER Ca2+ Store Depletion Start->ER_Depletion STIM_Activation STIM1 Activation ER_Depletion->STIM_Activation STIM_Orai_Coupling STIM1-Orai1 Coupling STIM_Activation->STIM_Orai_Coupling Ca_Influx Ca2+ Influx into Cytosol STIM_Orai_Coupling->Ca_Influx Downstream Downstream Cellular Responses Ca_Influx->Downstream

Logical flow of store-operated calcium entry (SOCE).

Conclusion and Future Directions

This compound is a bioactive lipid that significantly elevates intracellular calcium levels through an IP3-independent release of calcium from the endoplasmic reticulum, followed by store-operated calcium entry. Furthermore, this compound inhibits the SERCA pump, contributing to the sustained increase in cytosolic calcium. While the downstream consequences of this calcium signaling are being actively investigated, the initial molecular target of this compound that triggers this cascade remains to be definitively identified. Future research should focus on elucidating the direct binding partner of this compound to fully unravel its mechanism of action. This knowledge will be crucial for understanding the physiological and pathological roles of this compound and for the development of novel therapeutics targeting calcium signaling pathways.

References

A Technical Whitepaper on the Core Mechanism of Action of Linoleamide as a Sleep-Inducing Lipid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleamide is an endogenous fatty acid amide that has been identified as a potent sleep-inducing lipid. Its discovery, alongside its structural analog oleamide, has opened new avenues for understanding the complex biochemical regulation of sleep-wake cycles. This technical guide provides an in-depth exploration of the current scientific understanding of this compound's mechanism of action. It consolidates findings on its interaction with key neurotransmitter systems, its role in intracellular signaling, and its enzymatic regulation. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating novel hypnotic agents and the fundamental biology of sleep.

Introduction

The regulation of sleep is a complex process involving a network of brain regions and a diverse array of signaling molecules. Among these are the endogenous fatty acid amides, a class of lipids that have been shown to play a significant role in promoting sleep. This compound, a primary amide of linoleic acid, was identified as a sleep-inducing factor found in the cerebrospinal fluid of sleep-deprived animals.[1][2] Its accumulation during periods of prolonged wakefulness suggests a homeostatic role in sleep regulation.

Understanding the precise molecular mechanisms by which this compound induces sleep is crucial for the development of novel therapeutics for sleep disorders. This whitepaper will delve into the multifaceted mechanisms of action proposed for this compound, drawing from direct evidence and comparative studies with the more extensively researched oleamide. The primary focus will be on its effects on intracellular calcium signaling, its modulation of GABAergic and serotonergic systems, its interaction with the endocannabinoid system, and its impact on gap junction communication.

Biosynthesis and Degradation of this compound

The endogenous levels of this compound are tightly regulated by its biosynthesis and degradation.

2.1 Biosynthesis

Two primary pathways have been proposed for the biosynthesis of primary fatty acid amides like this compound:

  • Direct Amidation: This pathway involves the direct amidation of a fatty acyl-CoA thioester (linoleoyl-CoA) by ammonia, a reaction that can be catalyzed by cytochrome c.

  • N-acylglycine Intermediate Pathway: An alternative route involves the formation of N-linoleoylglycine, which is then oxidatively cleaved by peptidylglycine alpha-amidating monooxygenase (PAM) to yield this compound.

2.2 Degradation

The primary enzyme responsible for the degradation of this compound is Fatty Acid Amide Hydrolase (FAAH) .[3][4] FAAH is an integral membrane protein that hydrolyzes the amide bond of a variety of fatty acid amides, including the endocannabinoid anandamide.[3][4] Inhibition of FAAH leads to an accumulation of endogenous this compound and other FAAH substrates, which has been shown to have sleep-inducing effects.[3][5] This makes FAAH a significant target for therapeutic intervention in sleep and other neurological disorders.[5][6]

Molecular Mechanisms of Action

The sleep-inducing properties of this compound appear to be mediated through multiple molecular targets and signaling pathways.

Modulation of Intracellular Calcium Signaling

A key cellular effect of this compound is the modulation of intracellular calcium ([Ca2+]i) levels. Studies have shown that this compound induces a concentration-dependent increase in cytosolic Ca2+ with an EC50 of 20 µM.[3] This increase is a result of two main processes:

  • Internal Calcium Release: this compound triggers the release of Ca2+ from the endoplasmic reticulum. This process is independent of the inositol-1,4,5-trisphosphate (IP3) pathway.[3]

  • Capacitative Calcium Entry: The depletion of endoplasmic reticulum Ca2+ stores activates store-operated calcium channels in the plasma membrane, leading to an influx of extracellular Ca2+.[3]

The resulting elevation in intracellular calcium can influence a wide range of neuronal processes, including neurotransmitter release and gene expression, which may contribute to the induction of sleep.

cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane This compound This compound ca_release Ca2+ Release This compound->ca_release Induces membrane Plasma Membrane er Endoplasmic Reticulum (ER) ca_store Ca2+ Store soc Store-Operated Ca2+ Channel ca_store->soc Activates ca_influx Ca2+ Influx soc->ca_influx Mediates cytosolic_ca Increased Cytosolic Ca2+ ca_influx->cytosolic_ca ca_release->ca_store Depletes ca_release->cytosolic_ca downstream Downstream Neuronal Effects cytosolic_ca->downstream cluster_receptor GABA-A Receptor Complex This compound This compound gabaa_receptor GABA-A Receptor This compound->gabaa_receptor Allosterically Modulates cl_channel Cl- Channel gabaa_receptor->cl_channel Opens gaba GABA gaba->gabaa_receptor Binds to cl_influx Increased Cl- Influx cl_channel->cl_influx Allows hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization Leads to sleep Sleep Promotion hyperpolarization->sleep Contributes to This compound This compound faah FAAH Enzyme This compound->faah Competitively Inhibits anandamide Anandamide anandamide->faah Substrate for degradation Degradation faah->degradation Catalyzes increased_anandamide Increased Synaptic Anandamide faah->increased_anandamide Leads to cb1_receptor CB1 Receptor increased_anandamide->cb1_receptor Activates sleep_effects Cannabimimetic Sleep Effects cb1_receptor->sleep_effects Mediates This compound This compound serotonin_receptors Serotonin (5-HT) Receptors (e.g., 5-HT2A/2C) This compound->serotonin_receptors Interacts with neuronal_activity Modulation of Neuronal Activity serotonin_receptors->neuronal_activity Leads to sleep_wake Regulation of Sleep-Wake Cycle neuronal_activity->sleep_wake Contributes to This compound This compound gap_junctions Gap Junctions (e.g., in Glial Cells) This compound->gap_junctions Inhibits intercellular_communication Intercellular Communication gap_junctions->intercellular_communication Mediate neuronal_synchrony Altered Neuronal Synchrony gap_junctions->neuronal_synchrony Leads to sleep_transition Facilitation of Sleep Transition neuronal_synchrony->sleep_transition Contributes to surgery Surgical Implantation of EEG/EMG Electrodes recovery Post-operative Recovery surgery->recovery habituation Habituation to Recording Chamber recovery->habituation baseline Baseline Sleep Recording (24h) habituation->baseline administration Administration of This compound or Vehicle baseline->administration recording Post-administration EEG/EMG Recording administration->recording analysis Data Scoring and Analysis recording->analysis results Sleep Latency, Sleep Architecture, EEG Power Spectra analysis->results

References

In Vitro Effects of Linoleamide on Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleamide, a fatty acid amide derived from linoleic acid, is an endogenous lipid mediator that belongs to the family of N-acylethanolamines (NAEs). This family includes other well-studied neuromodulatory lipids such as anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA). While research on this compound's specific effects on neuronal cells is still emerging, the activities of its structural analogs provide a strong framework for understanding its potential mechanisms of action and therapeutic implications. This technical guide summarizes the current understanding of how NAEs, with a focus on this compound's potential roles, impact neuronal cells in vitro, providing detailed experimental protocols and outlining key signaling pathways.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in neuronal cells, this section presents data for structurally related N-acylethanolamines to provide a comparative context for potential bioactivity.

Table 1: Cannabinoid Receptor Binding Affinities of N-Acylethanolamines and Related Compounds
CompoundReceptorSpeciesCell/Tissue TypeKi (nM)Citation(s)
Anandamide (AEA)CB1HumanTransfected Cells239.2 ± s.e.[1]
Anandamide (AEA)CB1RatBrain Membranes87.7 ± s.e.[1]
Anandamide (AEA)CB2HumanTransfected Cells439.5 ± s.e.[1]
Oleamide (ODA)CB1RatBrain Membranes1140[2]
Oleamide (ODA)CB1HumanTransfected Cells8130[2]
Linoleyl-based AEA analogCB1/CB2--Low Affinity[3]
SR141716A (CB1 Antagonist)CB1HumanTransfected Cells1.98 ± 0.13[4]
WIN 55,212-2 (Agonist)CB1HumanTransfected Cells16.7[1]

Note: A study on anandamide analogues indicated that replacing the arachidonyl tail with a linoleyl group results in low affinities for both CB1 and CB2 receptors.[3]

Table 2: Effects of N-Acylethanolamines on Neuronal Cell Viability and Function
CompoundAssayCell TypeEffectConcentration/ValueCitation(s)
Anandamide (AEA)Cell ViabilityHuman Hepatocellular CarcinomaAnti-proliferativeIC50: 0.11 µM[5]
Anandamide (AEA)High-Voltage-Activated Ca2+ CurrentRat Trigeminal Ganglion NeuronsInhibitionIC50: 0.92 µM[6]
Anandamide (AEA)Cell DeathRat Cortical Neurons & Cerebellar Granule CellsDose-dependent cell death-[7]
Palmitoylethanolamide (PEA)Cell Viability (MTT Assay)SH-SY5Y Neuronal CellsNo significant mortality1, 3, and 10 µM[8]
Oleoylethanolamide (OEA) & Palmitoylethanolamide (PEA)Cell Survival (Hypoxia)Cultured Cortical NeuronsNeuroprotective10, 20, and 40 µM[9][10]
Oleoylethanolamide (OEA) & Palmitoylethanolamide (PEA)Apoptosis (with IFNβ)SH-SY5Y Neuroblastoma CellsIncreased apoptosis3 µM[11][12]

Key Signaling Pathways

This compound and related NAEs are thought to exert their effects on neuronal cells primarily through three interconnected signaling pathways: the endocannabinoid system, PPARα activation, and modulation of intracellular calcium levels.

Cannabinoid Receptor Signaling

Anandamide, a close structural analog of this compound, is a well-known agonist of the cannabinoid receptors CB1 and CB2.[4] While this compound itself appears to have low affinity for these receptors, understanding this pathway is crucial for contextualizing the broader activities of NAEs.[3] CB1 receptors are highly expressed in the central nervous system and their activation typically leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels, and the activation of inwardly rectifying potassium channels.[4][13]

G cluster_membrane Plasma Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi AC Adenylyl Cyclase Gi->AC Ca_channel Ca²⁺ Channel Gi->Ca_channel K_channel K⁺ Channel Gi->K_channel cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux This compound This compound / Anandamide This compound->CB1 Neuronal_Inhibition ↓ Neurotransmitter Release Ca_influx->Neuronal_Inhibition K_efflux->Neuronal_Inhibition G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / OEA / PEA PPARa_cyto PPARα This compound->PPARa_cyto binds & activates PPARa_nuc PPARα PPARa_cyto->PPARa_nuc translocates RXR RXR PPARa_nuc->RXR heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE binds Target_Genes Target Gene Transcription PPRE->Target_Genes regulates Neuroprotection Neuroprotection & Anti-inflammation Target_Genes->Neuroprotection G This compound This compound / NAEs ER Endoplasmic Reticulum This compound->ER induces release Ca_store ↑ [Ca²⁺]i ER->Ca_store Downstream Downstream Signaling Ca_store->Downstream Gene_Expression Gene Expression Downstream->Gene_Expression Apoptosis Apoptosis Downstream->Apoptosis G Start Coat Culture Vessels Dissect Dissect Neuronal Tissue (e.g., Cortex) Start->Dissect Dissociate Enzymatic & Mechanical Dissociation Dissect->Dissociate Plate Plate Neurons in Growth Medium Dissociate->Plate Incubate Incubate (37°C, 5% CO₂) Plate->Incubate Treat Treat with this compound or Vehicle Incubate->Treat Assay Perform Downstream Assays Treat->Assay

References

Linoleamide's Potential Role in Neuroinflammation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. Emerging evidence suggests that endogenous fatty acid amides play a significant role in modulating inflammatory processes within the central nervous system (CNS). While direct research on linoleamide is nascent, its structural similarity to other well-characterized N-acylethanolamines, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), points to a strong potential for its involvement in the resolution of neuroinflammation. This technical guide synthesizes the current understanding of related fatty acid amides to build a cogent hypothesis for the mechanisms of action of this compound. We will explore its potential interactions with key cellular players like microglia and astrocytes, its likely signaling pathways including PPAR-α activation and FAAH inhibition, and provide detailed experimental protocols for its investigation.

Introduction to Neuroinflammation and Fatty Acid Amides

Neuroinflammation is the inflammatory response within the brain or spinal cord. It is mediated by the activation of glial cells—primarily microglia and astrocytes—which release a cascade of inflammatory mediators including cytokines, chemokines, and reactive oxygen species.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation of these pathways contributes to neuronal damage and is a hallmark of diseases like Alzheimer's, Parkinson's, and multiple sclerosis.[3]

Fatty acid amides are a class of endogenous lipids that have garnered significant attention for their roles in neuromodulation and inflammation. This compound (cis-9,cis-12-octadecadienamide) is the amide of linoleic acid, an essential omega-6 fatty acid. While its direct functions in the CNS are still under investigation, its precursor, α-linolenic acid (ALA), has been shown to mitigate microglia-mediated neuroinflammation by suppressing the NF-κB/NLRP3 pathway.[4] This suggests a plausible anti-inflammatory role for its derivatives. This guide will extrapolate from the known functions of structurally similar and extensively studied fatty acid amides to outline the potential therapeutic avenues for this compound in neuroinflammatory conditions.

Proposed Mechanisms of Action for this compound

The anti-inflammatory effects of this compound are likely mediated through a multi-target mechanism, primarily involving the activation of nuclear receptors and the modulation of endocannabinoid-metabolizing enzymes.

Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Agonism

A primary hypothesized mechanism for this compound is the activation of PPAR-α. PPAR-α is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and inflammation.[5][6] Its activation generally leads to the transcriptional repression of pro-inflammatory genes.

  • Evidence from Analogs: Oleoylethanolamide (OEA), a structural analog of this compound, is a potent PPAR-α agonist.[5][7] Activation of PPAR-α by OEA has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[8] It is highly probable that this compound shares this ability to bind and activate PPAR-α, thereby downregulating inflammatory cascades in glial cells.

Modulation of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of N-acylethanolamines.[9][10] Inhibition of FAAH leads to an increase in the endogenous levels of these anti-inflammatory lipids, prolonging their signaling.

  • Substrate Potential: this compound itself is a substrate for FAAH. By providing an alternative substrate, or potentially through direct inhibition, this compound could reduce the degradation of other key anti-inflammatory amides like anandamide and PEA. Pharmacological inhibition of FAAH has been shown to produce analgesic and anti-inflammatory effects in various preclinical models.[10][11][12]

Cellular Targets of this compound in the CNS

The neuroinflammatory response is orchestrated by glial cells. This compound's potential lies in its ability to modulate the activity of these cells, shifting them from a pro-inflammatory to a neuroprotective state.

Microglia: From Pro-inflammatory (M1) to Anti-inflammatory (M2) Phenotype

Microglia are the resident immune cells of the CNS. In response to injury or pathogens, they can adopt a classically activated, pro-inflammatory (M1) phenotype, releasing cytotoxic factors. Alternatively, they can polarize to an anti-inflammatory (M2) phenotype, which is involved in tissue repair and resolution of inflammation.[13][14]

  • Hypothesized Effect: Based on studies with PEA, this compound is expected to suppress the M1 polarization of microglia induced by inflammatory stimuli like lipopolysaccharide (LPS).[15][16] This would involve reducing the expression of M1 markers such as inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), while potentially increasing the expression of M2 markers like Arginase-1 (Arg1) and the anti-inflammatory cytokine IL-10.[15][17]

Astrocytes: Suppressing Reactive Astrogliosis

Astrocytes are crucial for maintaining brain homeostasis. During neuroinflammation, they become "reactive," a state characterized by hypertrophy and the production of inflammatory mediators, which can be detrimental to neurons.[3][18][19]

  • Hypothesized Effect: PEA has been shown to blunt the activation of astrocytes induced by amyloid-β, thereby improving neuronal survival.[20] It is plausible that this compound could exert similar effects, reducing the expression of glial fibrillary acidic protein (GFAP)—a marker of reactive astrogliosis—and curbing the release of inflammatory molecules from activated astrocytes.

Quantitative Data on the Effects of this compound Analogs

While direct quantitative data for this compound is scarce, the following tables summarize the effects of its analogs, OEA and PEA, on key inflammatory markers. This data provides a benchmark for the expected potency and efficacy of this compound.

Table 1: Effect of Oleoylethanolamide (OEA) on Inflammatory Cytokines

Parameter Experimental Model OEA Concentration Result Reference
TNF-α LPS-induced THP-1 cells 10-40 µM Dose-dependent decrease in mRNA and protein levels [8]
TNF-α Obese Human Subjects 250 mg/day Significant decrease in serum levels (Mean Δ: -2.24 pg/mL) [21]
IL-6 LPS-induced THP-1 cells 10-40 µM Dose-dependent decrease in mRNA and protein levels [8]
IL-6 Obese Human Subjects 250 mg/day Significant decrease in serum levels (Mean Δ: -0.52 pg/mL) [21]

| IL-1β | LPS-induced THP-1 cells | 10-40 µM | Dose-dependent decrease in mRNA and protein levels |[8] |

Table 2: Effect of Palmitoylethanolamide (PEA) on Microglial Polarization Markers

Parameter Experimental Model PEA Concentration Result Reference
iNOS (M1 marker) LPS-stimulated N9 microglia 100 µM Significant reduction in protein expression [15][17]
Arg1 (M2 marker) LPS-stimulated N9 microglia 100 µM Restored expression to control levels [15][17]
TNF-α release LPS-stimulated N9 microglia 100 µM Significant reduction in culture medium [15]
pro-IL-1β LPS-stimulated N9 microglia 100 µM Significant reduction in cellular protein content [15]

| NO release | LPS-stimulated primary microglia | 10 µM | Significant reduction |[22] |

Visualizing the Pathways and Protocols

Signaling Pathways

Linoleamide_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FAAH FAAH This compound->FAAH Inhibits PPARa_inactive PPAR-α (inactive) This compound->PPARa_inactive Activates PPARa_active PPAR-α (active) PPARa_inactive->PPARa_active Translocates to Nucleus NFkB_complex IκB-NF-κB NFkB NF-κB NFkB_complex->NFkB IκB Degradation (Inflammatory Stimulus) NFkB_DNA NF-κB Binding NFkB->NFkB_DNA PPARa_active->NFkB Inhibits (Transcriptional Repression) PPRE PPRE PPARa_active->PPRE Binds Anti_Inflam_Genes Anti-inflammatory Genes (e.g., IκBα) PPRE->Anti_Inflam_Genes Upregulates Pro_Inflam_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_DNA->Pro_Inflam_Genes Upregulates Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_assays Assays Culture Culture BV-2 Microglia or Primary Glial Cells Pretreat Pre-treat with this compound (various concentrations) Culture->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL for 6-24h) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Fix_Cells Fix Cells Stimulate->Fix_Cells ELISA ELISA (TNF-α, IL-6, IL-10) Collect_Supernatant->ELISA qPCR qPCR (iNOS, Arg1, Cytokines) Lyse_Cells->qPCR WB Western Blot (p-NF-κB, Iba1) Lyse_Cells->WB ICC Immunocytochemistry (Iba1, GFAP, NF-κB) Fix_Cells->ICC

References

The Genetic Blueprint of Linoleamide: A Technical Guide to its Biosynthesis and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the genetic and molecular underpinnings of Linoleamide, a primary fatty acid amide with significant biological activity. This document outlines the current understanding of its biosynthetic pathways, the enzymes involved, and its downstream signaling effects, providing a framework for future research and therapeutic development.

Introduction

This compound (9Z,12Z-octadecadienamide) is an endogenous fatty acid amide that belongs to the family of primary fatty acid amides (PFAMs). These simple lipid molecules have emerged as important signaling molecules in various physiological processes. Understanding the genetic basis of this compound production and its mode of action is crucial for elucidating its role in health and disease and for harnessing its therapeutic potential. This guide provides an in-depth overview of the key genes and enzymes involved in this compound biosynthesis and degradation, detailed experimental protocols for their study, and an exploration of its signaling pathways.

Genetic Basis of this compound Production

The biosynthesis of this compound is a multi-step process involving the coordinated action of several enzymes. The primary precursor, linoleic acid, is an essential fatty acid that is converted to its amide derivative through distinct enzymatic pathways.

Biosynthetic Pathways

Two primary pathways have been proposed for the biosynthesis of this compound and other PFAMs:

  • Cytochrome c-mediated Amidation: This pathway involves the direct amidation of an activated fatty acid intermediate, linoleoyl-CoA, catalyzed by cytochrome c. This reaction utilizes ammonia as the nitrogen source.[1]

  • Peptidylglycine alpha-amidating monooxygenase (PAM)-mediated Cleavage: In this alternative pathway, linoleoyl-glycine, formed by the conjugation of linoleic acid and glycine, is cleaved by the enzyme Peptidylglycine alpha-amidating monooxygenase (PAM) to produce this compound and glyoxylate.[1]

The relative contribution of each pathway to the overall this compound production may vary depending on the cell type and physiological conditions.

Key Genes and Enzymes

Several key genes and their corresponding enzymes are implicated in the biosynthesis and degradation of this compound.

EnzymeGene Name (Human)Function
Biosynthesis
Cytochrome cCYCSCatalyzes the direct amidation of linoleoyl-CoA to form this compound.[1]
Peptidylglycine alpha-amidating monooxygenase (PAM)PAMCleaves linoleoyl-glycine to produce this compound.[1]
Fatty Acid CoA Ligase (FACL)ACSL (family)Activates linoleic acid to linoleoyl-CoA, a key intermediate for both biosynthetic pathways.
Degradation
Fatty Acid Amide Hydrolase (FAAH)FAAHThe primary enzyme responsible for the hydrolysis and inactivation of this compound and other fatty acid amides.

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for the sensitive and specific quantification of this compound in biological samples.

a. Sample Preparation (Lipid Extraction):

  • Homogenize tissue or cell pellets in a mixture of chloroform:methanol (2:1, v/v).

  • Add an internal standard (e.g., deuterated this compound) for accurate quantification.

  • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid) to separate this compound from other lipids.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Parent Ion (Q1): m/z corresponding to the [M+H]+ of this compound.

    • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation.

  • Quantification: Generate a standard curve using known concentrations of this compound and the internal standard to quantify the amount of this compound in the sample.[2]

In Vitro Cytochrome c-mediated this compound Synthesis Assay

This assay measures the ability of cytochrome c to synthesize this compound from linoleoyl-CoA and ammonia.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing:

    • Cytochrome c (from bovine heart)

    • Linoleoyl-CoA

    • Ammonium chloride (as the ammonia source)

    • Hydrogen peroxide (as a co-substrate)[3]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol) and extract the lipids as described in the LC-MS protocol.

  • Analysis: Analyze the extracted lipids by LC-MS/MS to quantify the amount of this compound produced.

Peptidylglycine alpha-amidating monooxygenase (PAM) Activity Assay

This protocol determines the activity of PAM using a synthetic substrate.

  • Substrate: Use a synthetic peptide substrate containing a C-terminal glycine, which upon amidation by PAM, generates a detectable product. For this compound biosynthesis, the substrate would be linoleoyl-glycine.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM MES, pH 6.0) containing:

    • Purified or recombinant PAM enzyme

    • Linoleoyl-glycine substrate

    • Cofactors: Ascorbic acid and copper sulfate

  • Incubation: Incubate the reaction at 37°C.

  • Detection: The product (this compound) can be quantified using HPLC or LC-MS/MS. The kinetic parameters (Km and Vmax) of PAM for linoleoyl-glycine can be determined by varying the substrate concentration.[4]

Signaling Pathways of this compound

While the signaling pathways of many fatty acid amides are still under investigation, emerging evidence suggests that this compound exerts its effects through specific cellular targets.

Intracellular Calcium Mobilization

Studies have shown that this compound can induce a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[5] This suggests that this compound may interact with cell surface receptors or intracellular channels to trigger the release of calcium from internal stores, such as the endoplasmic reticulum.

Potential G Protein-Coupled Receptor (GPCR) Activation

The rapid nature of the calcium response suggests the involvement of a G protein-coupled receptor (GPCR). Many orphan GPCRs (receptors with no known endogenous ligand) are potential candidates for this compound. Screening assays, such as the β-arrestin recruitment assay, can be employed to identify the specific GPCR that binds to and is activated by this compound.[6][7][8]

Crosstalk with other Signaling Pathways

The increase in intracellular calcium can trigger a cascade of downstream signaling events, potentially involving other second messengers like cyclic AMP (cAMP). The interplay between calcium and cAMP signaling pathways is complex and can lead to diverse cellular responses. Further research is needed to determine if this compound modulates cAMP levels and the activity of cAMP-dependent protein kinase (PKA).

Visualizations

Linoleamide_Biosynthesis cluster_0 Linoleic Acid Activation cluster_1 Cytochrome c Pathway cluster_2 PAM Pathway Linoleic Acid Linoleic Acid FACL FACL Linoleic Acid->FACL Linoleoyl-CoA Linoleoyl-CoA Linoleoyl-CoA_c Linoleoyl-CoA Linoleoyl-CoA_p Linoleoyl-CoA FACL->Linoleoyl-CoA CytC Cytochrome c Linoleoyl-CoA_c->CytC Ammonia Ammonia Ammonia->CytC Linoleamide_c This compound CytC->Linoleamide_c Linoleoyl-glycine Linoleoyl-glycine Linoleoyl-CoA_p->Linoleoyl-glycine N-acyltransferase Glycine Glycine Glycine->Linoleoyl-glycine PAM PAM Linoleoyl-glycine->PAM Linoleamide_p This compound PAM->Linoleamide_p

Proposed biosynthetic pathways of this compound.

Linoleamide_Degradation This compound This compound FAAH FAAH This compound->FAAH Linoleic Acid Linoleic Acid FAAH->Linoleic Acid Ammonia Ammonia FAAH->Ammonia

Degradation of this compound by FAAH.

Linoleamide_Signaling This compound This compound GPCR Orphan GPCR (putative) This compound->GPCR PLC Phospholipase C GPCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2_increase ↑ [Ca2+]i ER->Ca2_increase Downstream Downstream Cellular Responses Ca2_increase->Downstream

Proposed signaling pathway of this compound.

Conclusion

The genetic basis of this compound production is a burgeoning field of research with significant implications for understanding its physiological roles and therapeutic potential. The identification of key biosynthetic and degradative enzymes, such as cytochrome c, PAM, and FAAH, provides crucial targets for further investigation. Detailed experimental protocols outlined in this guide will facilitate standardized and reproducible research in this area. Future studies focusing on the de-orphanization of this compound's receptor and the complete elucidation of its downstream signaling pathways will be instrumental in unlocking the full therapeutic promise of this intriguing lipid molecule.

References

Methodological & Application

Synthesis and purification of high-purity Linoleamide for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleamide ((9Z,12Z)-octadeca-9,12-dienamide) is the primary amide derivative of linoleic acid, an essential omega-6 fatty acid. As a member of the fatty acid amide family, this compound is structurally related to endogenous signaling lipids, including the endocannabinoid anandamide. This relationship suggests its potential involvement in various physiological processes, making high-purity this compound a valuable tool for research in pharmacology, neurobiology, and inflammation. These application notes provide detailed protocols for the synthesis, purification, and a potential research application of high-purity this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₈H₃₃NO
Molecular Weight 279.46 g/mol
Appearance White to off-white solid
Melting Point Approx. 91-93 °C
Solubility Soluble in ethanol, acetone, chloroform; Insoluble in water
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 5.25-5.45 (m, 4H, olefinic), 2.77 (t, J=6.4 Hz, 2H, C11-H), 2.22 (t, J=7.6 Hz, 2H, C2-H), 2.05 (q, J=6.8 Hz, 4H, C8-H, C14-H), 1.63 (quint, J=7.6 Hz, 2H, C3-H), 1.25-1.40 (m, 14H, methylene chain), 0.89 (t, J=6.8 Hz, 3H, C18-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 175.8 (C1), 130.2, 130.0, 128.0, 127.9 (olefinic), 36.6 (C2), 31.5, 29.7, 29.6, 29.4, 29.3, 29.2, 27.2, 25.6, 22.6, 14.1 (C18)
Mass Spectrometry (ESI+) m/z 280.26 [M+H]⁺, 302.24 [M+Na]⁺

Experimental Protocols

Protocol 1: Synthesis of this compound from Linoleic Acid

This protocol describes a two-step synthesis of this compound from linoleic acid via an acyl chloride intermediate.

Step 1: Synthesis of Linoleoyl Chloride

  • Materials:

    • Linoleic acid (1.0 eq)

    • Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve linoleic acid in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude linoleoyl chloride is a yellow to brown oil and is used immediately in the next step without further purification.

Step 2: Amidation of Linoleoyl Chloride

  • Materials:

    • Crude linoleoyl chloride (1.0 eq)

    • Concentrated aqueous ammonia (excess)

    • Dichloromethane (DCM)

    • Separatory funnel, beaker, magnetic stirrer.

  • Procedure:

    • Dissolve the crude linoleoyl chloride in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the concentrated aqueous ammonia to the stirred solution. A white precipitate of this compound will form.

    • Stir the reaction vigorously for 1-2 hours at room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

Protocol 2: Purification of this compound

Method A: Recrystallization

  • Materials:

    • Crude this compound

    • Ethanol, acetone, or acetonitrile

    • Erlenmeyer flask, hot plate, Buchner funnel, filter paper.

  • Procedure:

    • Transfer the crude this compound to an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

    • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to obtain high-purity this compound.

Method B: Silica Gel Column Chromatography

  • Materials:

    • Crude this compound

    • Silica gel (60-120 mesh)

    • Hexane, Ethyl acetate

    • Chromatography column, collection tubes.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the chromatography column.

    • Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexane).

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30-40%).

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure this compound.

    • Evaporate the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification linoleic_acid Linoleic Acid acyl_chloride Linoleoyl Chloride Intermediate linoleic_acid->acyl_chloride Oxalyl Chloride / DCM crude_this compound Crude this compound acyl_chloride->crude_this compound Conc. Ammonia pure_this compound High-Purity this compound crude_this compound->pure_this compound Recrystallization or Column Chromatography

Caption: Workflow for the synthesis and purification of high-purity this compound.

Application: Investigating the Role of this compound in Macrophage Polarization

Fatty acid amides can modulate inflammatory responses. This protocol outlines an in vitro assay to assess the effect of high-purity this compound on macrophage polarization, a key process in the inflammatory response.

Signaling Pathway: Putative Modulation of Endocannabinoid Signaling

This compound, as a fatty acid amide, may interact with components of the endocannabinoid system. For instance, some related lipids have shown partial agonism at the CB1 receptor.[1][2][3] This interaction could lead to downstream signaling events that influence cellular processes like inflammation.

Signaling_Pathway This compound This compound CB1_Receptor CB1 Receptor (Putative Target) This compound->CB1_Receptor Partial Agonism? G_Protein Gαi/o CB1_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Downstream Downstream Cellular Effects (e.g., Cytokine Regulation) cAMP->Downstream Modulation Experimental_Workflow cluster_groups Treatment Groups start Monocyte Culture diff Differentiation to M0 Macrophages start->diff polarize Polarization & this compound Treatment diff->polarize M0 M0 + this compound polarize->M0 M1 M1 (LPS/IFN-γ) + This compound polarize->M1 M2 M2 (IL-4) + This compound polarize->M2 analysis Analysis of Polarization Markers M0->analysis M1->analysis M2->analysis

References

Application Note: Quantification of Linoleamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of linoleamide in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in plasma samples for various research applications.

Introduction

This compound is a primary fatty acid amide that has garnered significant interest due to its diverse physiological roles, including its potential involvement in signaling pathways related to sleep, pain, and inflammation. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its physiological functions and its potential as a biomarker. This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma using LC-MS/MS, a powerful analytical technique for sensitive and specific bioanalysis.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d4 (or other suitable deuterated analog) as an internal standard (IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma (K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE)

  • LC vials and caps

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual 1 mg/mL stock solutions.

  • Store stock solutions at -20°C.

Working Standard Solutions:

  • Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Prepare a working internal standard solution of this compound-d4 at a concentration of 100 ng/mL by diluting the stock solution with the same solvent mixture.

Calibration Curve and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an LC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.020
1.020
5.095
7.095
7.120
10.020

Mass Spectrometry:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 Series or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 4000 V
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 282.3265.3 (Quantifier)15
282.372.1 (Qualifier)25
This compound-d4 286.3269.315

Note: The MRM transitions and collision energies provided are typical starting points and should be optimized for the specific instrument used.

Data Presentation

The quantitative performance of the method should be evaluated for linearity, precision, accuracy, and recovery. The results of these validation parameters are summarized in the tables below.

Table 3: Linearity of Calibration Curve

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low3< 15< 1585 - 115
Medium300< 15< 1585 - 115
High800< 15< 1585 - 115

Table 5: Recovery

AnalyteLow QC (%)Medium QC (%)High QC (%)
This compound> 80> 80> 80

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is protein_precip Protein Precipitation (300 µL Acetonitrile) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase (100 µL) dry_down->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification signaling_pathway LinoleicAcid Linoleic Acid Enzyme1 Fatty Acid Amide Hydrolase (FAAH) or other synthases LinoleicAcid->Enzyme1 This compound This compound Enzyme1->this compound Receptors Target Receptors (e.g., CB1, TRPV1) This compound->Receptors Degradation Degradation This compound->Degradation BiologicalEffects Biological Effects (e.g., Analgesia, Anti-inflammatory) Receptors->BiologicalEffects

References

Application Note: Development of a Sensitive Immunoassay for Linoleamide Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Linoleamide (cis-9,12-octadecadienamide) is an endogenous fatty acid amide that belongs to the family of lipid signaling molecules known as oleamides. These molecules are involved in various physiological processes, including the regulation of sleep, pain, and inflammation. Their mechanism of action is often linked to the endocannabinoid system, where they can modulate the activity of cannabinoid receptors CB1 and CB2. Accurate and sensitive detection of this compound in biological matrices is crucial for understanding its physiological roles and for the development of therapeutics targeting these pathways. While methods like GC/MS and LC-MS exist for detecting fatty acid amides, a sensitive immunoassay offers a high-throughput and cost-effective alternative for routine analysis.[1][2]

This document provides a detailed protocol for the development of a sensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound.

Principle of the Assay

The detection of small molecules like this compound, which cannot be simultaneously bound by two antibodies, is ideally achieved through a competitive immunoassay format.[3][4][5] The principle relies on the competition between free this compound in the sample and a fixed amount of a this compound-enzyme conjugate for a limited number of binding sites on a specific anti-Linoleamide antibody coated onto a microplate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by adding a substrate that is converted by the enzyme into a colored product. The intensity of the color is then measured spectrophotometrically.

Experimental Protocols

Preparation of Immunogen: this compound-BSA Conjugate

Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA), to elicit a robust immune response.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Bovine Serum Albumin (BSA)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Activation of this compound: Dissolve 10 mg of this compound and 5 mg of NHS in 1 mL of dry DMF. Add 8 mg of DCC to the solution.

  • Stir the reaction mixture at room temperature for 4 hours in the dark to form an NHS-ester of this compound.

  • Centrifuge the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Conjugation to BSA: Dissolve 20 mg of BSA in 5 mL of PBS (pH 7.4).

  • Slowly add the supernatant containing the activated this compound-NHS ester to the BSA solution while stirring.

  • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification: Dialyze the conjugate solution against PBS (1L) for 48 hours at 4°C, with at least four changes of the buffer to remove unconjugated this compound and by-products.

  • Determine the protein concentration and store the this compound-BSA conjugate at -20°C.

Production of Anti-Linoleamide Polyclonal Antibodies

Protocol:

  • Immunization: Emulsify the this compound-BSA conjugate with an equal volume of Freund's Complete Adjuvant (for the primary immunization) to a final concentration of 1 mg/mL.

  • Inject two rabbits with 0.5 mL of the emulsion at multiple subcutaneous sites.

  • Administer booster injections every 3-4 weeks using the conjugate emulsified with Freund's Incomplete Adjuvant.

  • Titer Monitoring: Collect test bleeds 10 days after each booster injection. Determine the antibody titer using an indirect ELISA with plates coated with this compound-BSA.

  • Antibody Purification: Once a high titer is achieved (typically after 3-4 boosters), collect the final bleed. Purify the IgG fraction from the serum using a Protein A affinity chromatography column according to the manufacturer's protocol.[6]

  • Assess the purity and concentration of the purified antibody. Store at -20°C or -80°C.

Competitive ELISA Protocol

Materials:

  • Purified anti-Linoleamide antibody

  • This compound standard

  • This compound-Horseradish Peroxidase (HRP) conjugate (prepared similarly to the immunogen)

  • 96-well high-binding microplates

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (PBST with 1% BSA)

  • Sample/Standard Diluent (e.g., PBST with 0.1% BSA)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

Protocol:

  • Antibody Coating: Dilute the purified anti-Linoleamide antibody in Coating Buffer (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well microplate.

  • Incubate overnight at 4°C.[7]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard (e.g., from 100 ng/mL to 0.1 ng/mL) and prepare test samples in Sample Diluent.

    • Add 50 µL of standard or sample to the appropriate wells.

    • Immediately add 50 µL of a pre-titered optimal dilution of the this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at 37°C.[3]

  • Washing: Discard the solution and wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Presentation

Quantitative data should be analyzed using a four-parameter logistic (4-PL) curve fit. The concentration of this compound in samples is inversely proportional to the signal obtained.

Table 1: Assay Performance Characteristics

ParameterResult
Assay FormatCompetitive ELISA
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Assay Range (Working Range)1.5 - 80 ng/mL
Intra-Assay Precision (CV%)< 8%
Inter-Assay Precision (CV%)< 12%
Antibody TypeRabbit Polyclonal

Table 2: Cross-Reactivity Profile

CompoundStructureCross-Reactivity (%)
This compound C18:2, amide100
OleamideC18:1, amide45.2
StearamideC18:0, amide8.5
PalmitamideC16:0, amide2.1
Anandamide (AEA)C20:4, ethanolamide< 0.5
Linoleic AcidC18:2, carboxylic acid< 0.1

Table 3: Spike-and-Recovery Analysis in Human Plasma

Spiked this compound (ng/mL)Measured (ng/mL)Recovery (%)
5.04.8597.0
20.021.10105.5
50.047.9095.8
Average Recovery 99.4

Visualization of Workflows and Pathways

Experimental Workflow

The development process for the this compound competitive ELISA follows a logical sequence from antigen preparation to final assay validation.

ELISA_Development_Workflow cluster_0 Antigen & Antibody Prep cluster_1 Assay Development cluster_2 Validation A1 This compound (Hapten) A3 Conjugation (DCC/NHS) A1->A3 A2 Carrier Protein (BSA) A2->A3 A4 Immunogen (this compound-BSA) A3->A4 A5 Immunization A4->A5 A6 Antibody Purification A5->A6 B1 Antibody Coating A6->B1 Use Purified Antibody B2 Blocking B1->B2 B3 Competitive Reaction (Sample + HRP-Conjugate) B2->B3 B4 Signal Detection (TMB Substrate) B3->B4 B5 Data Analysis B4->B5 C1 Determine LOD/LOQ B5->C1 Validate Assay C2 Assess Specificity (Cross-Reactivity) C1->C2 C3 Test Precision C2->C3 C4 Spike & Recovery C3->C4

Caption: Workflow for this compound competitive ELISA development.

This compound Signaling Pathway

This compound, like other fatty acid amides, is believed to interact with the endocannabinoid system. It can act as a ligand for cannabinoid receptors (CB1/CB2), which are G-protein coupled receptors (GPCRs). Activation of these receptors typically leads to the inhibition of adenylyl cyclase and modulation of downstream kinase cascades.[8][9][10]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CB1_Receptor CB1/CB2 Receptor GPCR This compound->CB1_Receptor:f0 Binds G_Protein Gi/o Protein CB1_Receptor:f1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Cascade (e.g., ERK) G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription Gene Transcription (Cellular Response) PKA->Transcription Modulates MAPK->Transcription Modulates

References

Application Notes and Protocols for In Vivo Rodent Studies with Linoleamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No established and validated protocols for the in vivo administration of linoleamide in rodents were identified in the currently available scientific literature. The following application notes and protocols are based on methodologies used for the structurally similar fatty acid amide, oleamide, and general principles for administering lipophilic compounds to rodents. Researchers should treat this as a starting point and conduct thorough pilot studies, including dose-range finding and vehicle safety assessments, before commencing full-scale experiments.

Introduction

This compound is a fatty acid amide derived from linoleic acid. Fatty acid amides are a class of lipid signaling molecules with diverse biological activities. A well-studied analogue, oleamide, has demonstrated sedative, hypnotic, and antidepressant-like effects in rodents.[1][2] Given the structural similarity, it is plausible that this compound may exert biological effects in vivo; however, its administration requires careful consideration of its physicochemical properties, particularly its expected low aqueous solubility.

These notes provide a generalized framework for researchers to develop a specific administration protocol for this compound in rodent models.

Physicochemical Properties and Vehicle Selection

This compound is predicted to be a lipophilic compound with poor water solubility. Therefore, an appropriate vehicle is necessary to ensure a uniform and stable suspension or solution for administration.

Recommended Vehicles for Lipophilic Compounds:

  • Aqueous Suspensions:

    • Methylcellulose: A 0.2% to 1% (w/v) solution of methylcellulose in sterile water or saline can create a stable suspension for oral administration.[3]

    • Tween 80/Saline: A solution of 5-10% Tween 80 in sterile saline can be used to emulsify lipophilic compounds for intraperitoneal (i.p.) injection. The concentration of Tween 80 should be kept to a minimum to avoid potential toxicity.

    • Carboxymethylcellulose (CMC): A 0.5% to 2% (w/v) solution of CMC in sterile water is another common suspending agent.

  • Oil-based Vehicles:

    • Corn oil, sesame oil, or peanut oil: These can be used as vehicles for subcutaneous (s.c.) or oral administration. It is crucial to ensure the sterility of the oil and the stability of the compound within it.

Vehicle Preparation (Example: 0.5% Methylcellulose):

  • Heat a volume of sterile water (e.g., 50 mL) to 60-70°C.

  • Slowly add the methylcellulose powder (e.g., 0.5 g for a 0.5% solution in 100 mL) while stirring vigorously to prevent clumping.

  • Once dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.

  • Store at 4°C.

Experimental Protocols

The choice of administration route depends on the experimental objective, desired pharmacokinetic profile, and the properties of the vehicle.

Oral Gavage (p.o.) Administration

This is a common route for non-invasive, repeated dosing.

Materials:

  • This compound

  • Selected vehicle (e.g., 0.2% methylcellulose)[3]

  • Rodent oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes (1 mL or 3 mL)

  • Analytical balance

  • Vortex mixer and/or sonicator

Protocol:

  • Preparation of Dosing Formulation:

    • Weigh the required amount of this compound.

    • Add it to the appropriate volume of the chosen vehicle (e.g., 0.2% methylcellulose).

    • Vortex vigorously and/or sonicate until a uniform suspension is achieved. Prepare fresh daily if stability is not confirmed.

  • Animal Handling and Dosing:

    • Gently restrain the mouse or rat.

    • Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth for the gavage needle.

    • Attach the filled syringe to the gavage needle.

    • Carefully insert the needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the this compound suspension. The volume should typically not exceed 10 mL/kg for mice.

    • Withdraw the needle gently.

    • Monitor the animal for any signs of distress.

Intraperitoneal (i.p.) Injection

This route allows for rapid absorption into the systemic circulation.

Materials:

  • This compound

  • Selected vehicle (e.g., 10% Tween 80 in sterile saline)

  • Sterile syringes (1 mL) with 25-27 gauge needles

  • Vortex mixer and/or sonicator

Protocol:

  • Preparation of Dosing Formulation:

    • Prepare the this compound formulation as described for oral gavage, ensuring sterility.

  • Animal Handling and Dosing:

    • Properly restrain the animal, exposing the abdomen.

    • Tilt the animal slightly head-down.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no bodily fluids are drawn into the syringe.

    • Inject the solution slowly. The volume should typically not exceed 10 mL/kg for mice.

    • Withdraw the needle and monitor the animal.

Quantitative Data and Dose Considerations

As there is no specific data for this compound, the following table summarizes dosages and administration routes from in vivo rodent studies of the related compound, oleamide . This information should be used as a guide for designing initial dose-range finding studies for this compound.

CompoundSpeciesAdministration RouteDosage RangeVehicleObserved EffectsReference
OleamideMouseIntraperitoneal (i.p.)5 - 10 mg/kgNot specifiedReduced novelty-induced behaviors, antidepressant-like effects[1]
OleamideMouseIntraperitoneal (i.p.)43.7 - 700 mg/kgNot specifiedSedative and hypnotic effects[2]
OleamideRatOral (p.o.)0.5, 2, 10 mg/kg0.2% MethylcelluloseAntiepileptic and neuroprotective effects[3]
OleamideRatIntravenous (i.v.)10⁻⁷ - 10⁻⁵ MNot specifiedDose-dependent decrease in blood pressure[4]

Recommendations for this compound Dose-Range Finding:

  • Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts.

  • Include a vehicle-only control group to account for any effects of the administration procedure or the vehicle itself.

  • Observe animals closely for clinical signs of toxicity or behavioral changes.

  • The effective dose of this compound may differ significantly from that of oleamide.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study using a novel compound like this compound.

G cluster_0 Phase 1: Pre-formulation & Pilot Studies cluster_1 Phase 2: In Vivo Experimentation cluster_2 Phase 3: Data Analysis & Reporting A This compound Solubility Screening B Vehicle Selection & Formulation Development A->B C Acute Toxicity & Dose-Range Finding B->C D Animal Acclimatization C->D E Randomization & Grouping (Vehicle, this compound Doses) D->E F Chronic/Acute Dosing (p.o. or i.p.) E->F G Behavioral/Physiological Assessments F->G H Tissue Collection & Biochemical Analysis G->H I Statistical Analysis H->I J Interpretation & Reporting I->J G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound CB1 CB1 Receptor This compound->CB1 TRPV1 TRPV1 Channel This compound->TRPV1 FAAH FAAH This compound->FAAH Signaling Downstream Signaling (e.g., cAMP, Ca2+) CB1->Signaling TRPV1->Signaling Metabolites Linoleic Acid + Ethanolamine FAAH->Metabolites

References

Application of Linoleamide in Studying Calcium Channel Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Note on Current Research: As of the latest literature review, there is a notable lack of direct evidence and detailed studies on the specific application of Linoleamide in the functional study of voltage-gated calcium channels (CaV). The primary characterized effect of this compound on calcium signaling pertains to its ability to modulate intracellular calcium levels through mechanisms independent of voltage-gated channel activity. The following application notes and protocols are based on the documented effects of this compound on intracellular calcium mobilization.

I. Introduction

This compound is an endogenous fatty acid amide that has been identified as a sleep-inducing lipid.[1][2] Beyond its effects on sleep, this compound has been shown to be a modulator of intracellular calcium ([Ca²⁺]i) signaling.[1][2] Its primary mechanism of action in this context involves the release of Ca²⁺ from intracellular stores, specifically the endoplasmic reticulum (ER), and the subsequent activation of capacitative calcium entry, also known as store-operated calcium entry (SOCE).[1][2][3][4][5] This activity is notably independent of the inositol 1,4,5-trisphosphate (IP₃) pathway.[1][2]

These characteristics make this compound a useful tool for researchers studying:

  • IP₃-independent mechanisms of intracellular Ca²⁺ release.

  • The process of capacitative calcium entry (SOCE).

  • The regulation of intracellular Ca²⁺ homeostasis in various cell types.

II. Mechanism of Action

This compound induces a biphasic increase in cytosolic Ca²⁺ concentration.[1] The initial phase consists of a slow rise in [Ca²⁺]i resulting from the release of Ca²⁺ from the endoplasmic reticulum. This is followed by a persistent phase, which is maintained by the influx of extracellular Ca²⁺ through store-operated calcium channels in the plasma membrane.[1] This process is initiated by the depletion of ER Ca²⁺ stores, which then signals the opening of the plasma membrane channels.[3][4][5]

Linoleamide_Signaling_Pathway This compound This compound ER_Ca_Store ER_Ca_Store This compound->ER_Ca_Store Induces release Plasma_Membrane Plasma Membrane ER_Membrane Endoplasmic Reticulum Membrane ER_Lumen ER Lumen Cytosol Cytosol Cytosol_Label Cytosol_Label ER_Ca_Store->Cytosol_Label Ca²⁺ Release SOCE_Channel SOCE_Channel ER_Ca_Store->SOCE_Channel Depletion Signal SOCE_Channel->Cytosol_Label Ca²⁺ Influx (Capacitative Entry)

III. Quantitative Data

The following table summarizes the quantitative data on the effect of this compound on intracellular Ca²⁺ concentration in Madin Darby canine kidney (MDCK) tubular cells.

ParameterValueCell TypeReference
EC₅₀ 20 µMMDCK[1]
Concentration Range 10 - 500 µMMDCK[1]

IV. Experimental Protocols

A. Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.[6][7][8][9]

1. Materials:

  • Madin Darby canine kidney (MDCK) cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127 (optional, to aid dye solubilization)

  • HEPES-buffered saline solution (HBSS) or other physiological salt solution

  • This compound stock solution

  • Thapsigargin (optional, as a positive control for ER store depletion)

  • U73122 (optional, as a negative control for IP₃-mediated release)

  • Fluorescence imaging system capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at ~510 nm)

2. Cell Preparation:

  • Seed cells on glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 70-90%).

  • On the day of the experiment, allow the cells to equilibrate to room temperature.

3. Fura-2 AM Loading:

  • Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.[8][10]

  • Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. If using, add Pluronic F-127 to the loading buffer to a final concentration of ~0.02%.

  • Remove the culture medium from the cells and wash gently with HBSS.

  • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • Allow the cells to de-esterify the Fura-2 AM for at least 15-30 minutes at room temperature in the dark before starting the experiment.

4. Calcium Measurement:

  • Mount the coverslip with the loaded cells onto the stage of the fluorescence imaging system.

  • Continuously perfuse the cells with HBSS.

  • Record the baseline fluorescence ratio (F340/F380) for a stable period.

  • Apply this compound at the desired concentration (e.g., 100 µM) to the cells through the perfusion system.

  • Record the change in the F340/F380 ratio over time to monitor the increase in intracellular Ca²⁺.

  • To confirm the source of the calcium increase, the experiment can be repeated in a Ca²⁺-free HBSS to observe the initial release from intracellular stores, followed by the re-introduction of extracellular Ca²⁺ to measure capacitative entry.[1]

Experimental_Workflow Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Fura2_Loading Load cells with Fura-2 AM Cell_Culture->Fura2_Loading Wash Wash to remove extracellular dye Fura2_Loading->Wash Deesterification Allow for de-esterification Wash->Deesterification Mount Mount on imaging system Deesterification->Mount Baseline Record baseline fluorescence ratio Mount->Baseline Add_this compound Apply this compound Baseline->Add_this compound Record_Response Record fluorescence ratio change Add_this compound->Record_Response Data_Analysis Analyze data Record_Response->Data_Analysis End End Data_Analysis->End

V. Contextual Information: Related Lipids and Voltage-Gated Calcium Channels

While direct evidence for this compound's effect on voltage-gated calcium channels is lacking, studies on structurally related endogenous lipids, such as lipoamino acids and anandamide, have demonstrated their interaction with these channels. This information is provided for contextual purposes and should not be directly extrapolated to this compound without further experimental validation.

  • Lipoamino Acids: Certain lipoamino acids have been shown to be potent inhibitors of T-type (CaV3) calcium channels. For instance, N-arachidonoyl 3-OH-γ-aminobutyric acid (NAGABA-OH) inhibits CaV3.2 channels with an EC₅₀ of approximately 200 nM. This inhibition is voltage-dependent and involves a significant shift in the steady-state inactivation of the channel. In contrast, these compounds have weak effects on high-voltage-activated (HVA) CaV1.2 and CaV2.2 channels.

  • Anandamide: The endocannabinoid anandamide has been reported to directly inhibit T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) in a manner independent of cannabinoid receptors. This inhibition is also voltage-dependent, with anandamide preferentially binding to and stabilizing the inactivated state of the channels.

These findings highlight that the broader class of endogenous lipids to which this compound belongs can interact with and modulate the function of voltage-gated calcium channels. Future research is warranted to investigate whether this compound shares these properties.

References

Application Notes and Protocols for Dissolving Linoleamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleamide (9Z,12Z-octadecadienamide) is an endogenous fatty acid amide that has garnered significant interest within the scientific community for its potential role in various physiological processes. As a primary fatty acid amide, its biological functions are thought to be mediated through various cellular signaling pathways, making it a molecule of interest for in vitro investigation. Accurate and reproducible in vitro studies hinge on the correct preparation of this compound solutions. This document provides a detailed protocol for the dissolution of this compound for use in a range of in vitro assays, ensuring optimal solubility and minimizing potential artifacts from solvents.

Data Presentation: Solubility of this compound

This compound is a crystalline solid that is sparingly soluble in aqueous solutions but shows good solubility in organic solvents. The choice of solvent is critical for preparing stock solutions that can be further diluted into aqueous cell culture media for in vitro experiments.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~20 mg/mL--INVALID-LINK--
Ethanol~22 mg/mL--INVALID-LINK--
Phosphate-Buffered Saline (PBS, pH 7.2)~0.05 mg/mL (50 µg/mL)--INVALID-LINK--

Note: Due to its low solubility and stability in aqueous solutions, it is not recommended to store aqueous solutions of this compound for more than one day.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, which can then be used for serial dilutions.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile, amber glass vials or vials protected from light

  • Sterile, positive displacement pipette or a dedicated set of pipettes for organic solvents

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a chemical fume hood or a biological safety cabinet), accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 10 mM stock solution (Molecular Weight of this compound = 281.48 g/mol ), weigh out 2.815 mg of this compound.

  • Solvent Addition: Transfer the weighed this compound to a sterile amber glass vial. Using a positive displacement pipette, add the calculated volume of anhydrous DMSO or 200-proof ethanol to achieve the desired stock concentration. For a 10 mM stock from 2.815 mg, add 1 mL of solvent.

  • Dissolution: Tightly cap the vial and vortex the solution at room temperature until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Storage: Store the stock solution in tightly sealed amber glass vials at -20°C for long-term storage. For frequent use, smaller aliquots can be prepared to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the high-concentration stock solution into cell culture medium for direct application to in vitro assays.

Materials:

  • High-concentration this compound stock solution (from Protocol 1)

  • Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or conical tubes

  • Sterile pipettes

Procedure:

  • Thawing the Stock Solution: If frozen, thaw the high-concentration this compound stock solution at room temperature or in a 37°C water bath.

  • Serial Dilutions: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain the final solvent concentration at a non-toxic level for the cells being used. Typically, the final DMSO or ethanol concentration should be kept below 0.5%, and ideally at or below 0.1%.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of the solvent (DMSO or ethanol) to the cell culture medium without this compound. This is essential to distinguish the effects of this compound from any effects of the solvent.

  • Immediate Use: Use the prepared working solutions immediately to avoid precipitation of this compound in the aqueous medium.

Mandatory Visualization

Signaling Pathway of this compound

This compound is known to be a substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH by this compound can lead to an increase in the levels of other endogenous fatty acid amides, such as anandamide (AEA), which can then activate cannabinoid receptors (CB1 and CB2) and potentially peroxisome proliferator-activated receptors (PPARs).

Linoleamide_Signaling_Pathway This compound This compound FAAH FAAH (Fatty Acid Amide Hydrolase) This compound->FAAH Inhibition AEA Anandamide (AEA) (and other FAAs) FAAH->AEA Degradation CB1_R CB1 Receptor AEA->CB1_R Activation CB2_R CB2 Receptor AEA->CB2_R Activation PPARs PPARs AEA->PPARs Activation Downstream Downstream Signaling Cascades CB1_R->Downstream CB2_R->Downstream PPARs->Downstream Biological_Effects Biological Effects (e.g., anti-inflammatory, analgesic) Downstream->Biological_Effects

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vitro Assay

The following diagram illustrates a typical workflow for conducting an in vitro assay with this compound.

In_Vitro_Workflow Start Start Prep_Stock Prepare this compound Stock Solution (Protocol 1) Start->Prep_Stock Prep_Working Prepare Working Solutions & Vehicle Control (Protocol 2) Prep_Stock->Prep_Working Treatment Treat Cells with This compound/Vehicle Prep_Working->Treatment Cell_Culture Cell Seeding & Incubation Cell_Culture->Treatment Incubation Incubation Period Treatment->Incubation Assay Perform In Vitro Assay (e.g., Viability, Cytokine) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro assays using this compound.

Application Notes and Protocols for the GC-MS Analysis of Linoleamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleamide ((9Z,12Z)-octadeca-9,12-dienamide) is a bioactive fatty acid amide that plays a significant role in various physiological processes. As an endogenous signaling molecule, it is structurally related to the endocannabinoid anandamide and is involved in pathways regulating inflammation, pain, and energy homeostasis. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological functions and its potential as a therapeutic target. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.

This document provides detailed application notes and protocols for the analysis of this compound using GC-MS. It covers sample preparation, derivatization, instrument parameters, and data analysis, and includes information on its potential signaling pathways.

Quantitative Data Presentation

The following table summarizes the key mass spectrometric data for the analysis of this compound and its trimethylsilyl (TMS) derivative. The experimental data for the TMS derivative is based on the analysis of structurally similar fatty acid amides, while the data for the non-derivatized form is based on predicted spectra and may serve as a guide.[1]

AnalyteRetention Time (min)Monoisotopic Mass (Da)Molecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensity
This compound (Non-derivatized - Predicted) Variable279.2562279 (M+)59 (100%), 71, 81, 95, 109, 121, 136, 150, 262
This compound-TMS Derivative (Experimental Analogy) Variable351.3345351 (M+)73 (Si(CH₃)₃⁺, Base Peak), 336 ([M-15]⁺), and other characteristic fragments.

Note: Retention times are highly dependent on the specific chromatographic conditions and should be determined experimentally.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. The goal is to extract this compound and remove interfering substances.

Protocol for Biological Fluids (e.g., Plasma, Serum, Cerebrospinal Fluid):

  • Internal Standard Spiking: To 1 mL of the biological fluid, add an appropriate amount of a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar fatty acid amide with a different chain length).

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of a cold extraction solvent mixture, such as hexane:ethyl acetate (3:1, v/v) or methyl tert-butyl ether (MTBE).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process on the aqueous layer with another 3 mL of the extraction solvent.

    • Combine the organic extracts.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for derivatization or direct GC-MS analysis (e.g., ethyl acetate or acetonitrile).

Derivatization

To improve the volatility and thermal stability of this compound, derivatization of the amide group is highly recommended for GC-MS analysis. Silylation is a common and effective derivatization technique.

Protocol for Silylation:

  • To the dried and reconstituted sample extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnElite-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature: 150°C, hold for 1 minRamp: 10°C/min to 300°CHold: 5 min at 300°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Scan ModeFull Scan (m/z 50-500) for qualitative analysis and identification.Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion and characteristic fragment ions.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Liquid-Liquid Extraction InternalStandard->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution Derivatization Silylation (e.g., BSTFA) Reconstitution->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Identification Compound Identification (Mass Spectrum & Retention Time) Detection->Identification Quantification Quantification (Peak Area Ratio to Internal Standard) Identification->Quantification

Figure 1: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathways

This compound is an endogenous lipid mediator that is thought to exert its biological effects through various signaling pathways. While research is ongoing, evidence suggests its involvement in pathways similar to other fatty acid amides, such as oleoylethanolamide (OEA). Two key potential signaling pathways for this compound are the G protein-coupled receptor 119 (GPR119) pathway and the peroxisome proliferator-activated receptor alpha (PPARα) pathway.[2][3][4][5][6][7][8][9][10]

GPR119 Signaling Pathway

GPR119 is a Gs-coupled receptor expressed in pancreatic β-cells and intestinal L-cells.[2][5] Activation of GPR119 by ligands like OEA leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates insulin secretion from β-cells and glucagon-like peptide-1 (GLP-1) secretion from L-cells.[2][5] Given the structural similarity, this compound may also act as an agonist for GPR119, thereby influencing glucose homeostasis and satiety.

gpr119_pathway cluster_pancreas In Pancreatic β-Cells cluster_intestine In Intestinal L-Cells This compound This compound GPR119 GPR119 Receptor This compound->GPR119 binds to Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Pancreatic_Beta_Cell Pancreatic β-Cell PKA->Pancreatic_Beta_Cell acts on Intestinal_L_Cell Intestinal L-Cell PKA->Intestinal_L_Cell acts on Insulin Insulin Secretion Pancreatic_Beta_Cell->Insulin GLP1 GLP-1 Secretion Intestinal_L_Cell->GLP1

Figure 2: Proposed GPR119 signaling pathway for this compound.

PPARα Signaling Pathway

PPARα is a nuclear receptor that functions as a ligand-activated transcription factor.[4][7][9][10] It is a key regulator of lipid metabolism, particularly fatty acid oxidation. OEA is a known endogenous ligand for PPARα.[10] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[9] this compound may activate PPARα, leading to the regulation of genes involved in lipid metabolism and inflammation.

ppara_pathway This compound This compound PPARa PPARα This compound->PPARa binds to and activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription modulates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism Inflammation Modulation of Inflammation Gene_Transcription->Inflammation

Figure 3: Proposed PPARα signaling pathway for this compound.

References

Application Note: Radiolabeling of Linoleamide for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linoleamide, the amide of linoleic acid and ethanolamine, is an endogenous lipid mediator belonging to the family of N-acylethanolamines (NAEs). It is structurally similar to other bioactive lipids such as anandamide and oleoylethanolamide (OEA). These molecules are involved in a variety of physiological processes, including appetite regulation, inflammation, and energy metabolism. To elucidate the specific biological roles and pharmacological potential of this compound, it is crucial to characterize its interactions with cellular receptors. Receptor binding assays using radiolabeled this compound are a powerful tool for determining its binding affinity, specificity, and receptor density in various tissues and cell types. This application note provides a comprehensive overview and detailed protocols for the radiolabeling of this compound and its use in receptor binding assays for key biological targets.

Key Biological Targets for this compound

Based on its structural similarity to other NAEs, the primary receptor targets for this compound are:

  • Cannabinoid Receptors (CB1 and CB2): While anandamide is a well-known endocannabinoid, analogues with a linoleyl acyl chain have been shown to possess low affinity for both CB1 and CB2 receptors.[1] However, direct characterization of this compound binding is still warranted.

  • G Protein-Coupled Receptor 119 (GPR119): OEA is a known endogenous ligand for GPR119, a receptor primarily expressed in pancreatic β-cells and intestinal L-cells, where it modulates insulin and glucagon-like peptide-1 (GLP-1) secretion.[2][3][4][5] Given their structural similarity, GPR119 is a probable target for this compound.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): OEA is a high-affinity agonist of PPARα, a nuclear receptor that regulates lipid metabolism and feeding behavior.[6][7][8][9][10] this compound is also expected to interact with this receptor.

Data Presentation

Table 1: Binding Affinities and Potencies of this compound and Related Compounds at Target Receptors

CompoundReceptorAssay TypeSpeciesKi (nM)Kd (nM)EC50 (nM)Reference
Oleoylethanolamide (OEA) PPARαTransactivationMouse120[6][7]
PPARαLigand BindingMouse37.4[6]
PPARαLigand BindingHuman43.3[6]
GPR119cAMP AccumulationHuman4400[11]
Oleamide (ODA) CB1Radioligand Binding ([3H]CP55,940)Rat1140[12][13]
CB1Radioligand Binding ([3H]SR141716A)Rat2630[13][14]
CB1Radioligand Binding ([3H]CP55,940)Human8130[13][14]
CB2Radioligand Binding ([3H]CP55,940)Human>100,000 (partial inhibition)[13][14]
Anandamide (AEA) CB1Radioligand Binding ([3H]CP55,940)Rat428[12][14]
Linoleyl-containing analogues CB1 & CB2Radioligand BindingLow Affinity[1]

Experimental Protocols

Protocol 1: Synthesis of Radiolabeled this compound ([3H]-Linoleamide)

This protocol describes a method for the synthesis of [3H]-Linoleamide by adapting a known chemical synthesis method for linoleoyl ethanolamide.[15] This procedure utilizes commercially available [3H]-ethanolamine and methyl linoleate.

Materials:

  • Methyl linoleate

  • [3H]-Ethanolamine

  • Sodium methoxide in methanol (5.4 M solution)

  • Methanol

  • TLC plates (Silica gel G)

  • Developing solvent: Chloroform/Methanol (9:1, v/v)

  • Scintillation vials and cocktail

Procedure:

  • In a clean, dry reaction vial, combine 0.5 mmol of methyl linoleate with 5 mmol of [3H]-ethanolamine.

  • Add 15 µL of 5.4 M sodium methoxide in methanol to the reaction mixture to catalyze the amidation.

  • Incubate the reaction at 30°C for 1 hour with gentle stirring.

  • After incubation, remove the excess ethanolamine and methanol under a stream of nitrogen or by vacuum centrifugation.

  • Resuspend the crude product in a small volume of chloroform/methanol (9:1, v/v).

  • Spot the crude product onto a TLC plate and develop the plate using the chloroform/methanol solvent system.

  • Visualize the product spot (e.g., using iodine vapor or by comparison with a non-radiolabeled standard).

  • Scrape the silica gel corresponding to the [3H]-Linoleamide spot into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter to determine the yield and specific activity.

Protocol 2: Radioligand Binding Assay for Cannabinoid Receptors (CB1/CB2)

This protocol is adapted from standard procedures for cannabinoid receptor binding assays using [3H]-CP-55,940 as the radioligand.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • [3H]-CP-55,940 (specific activity ~120-180 Ci/mmol)

  • Unlabeled CP-55,940

  • [3H]-Linoleamide (synthesized as per Protocol 1)

  • Unlabeled this compound

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4

  • 96-well filter plates (GF/B)

  • Scintillation fluid

Procedure:

A. Saturation Binding Assay (to determine Kd and Bmax of [3H]-Linoleamide):

  • Prepare serial dilutions of [3H]-Linoleamide in binding buffer (e.g., 0.1 to 50 nM).

  • To each well of a 96-well plate, add 50 µL of binding buffer (for total binding) or 50 µL of a saturating concentration of unlabeled this compound (e.g., 10 µM, for non-specific binding).

  • Add 50 µL of the appropriate [3H]-Linoleamide dilution to each well.

  • Add 100 µL of cell membrane preparation (5-20 µg protein/well) to initiate the binding reaction.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd and Bmax.

B. Competition Binding Assay (to determine Ki of this compound):

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • To each well, add 50 µL of the unlabeled this compound dilution or buffer (for total binding).

  • Add 50 µL of [3H]-CP-55,940 at a concentration close to its Kd (e.g., 0.5-1 nM).

  • Add 100 µL of cell membrane preparation.

  • Follow steps 5-9 from the saturation binding assay.

  • Calculate the IC50 value from the competition curve and determine the Ki value using the Cheng-Prusoff equation.

Protocol 3: GPR119 Receptor Activation Assay (cAMP Measurement)

This protocol measures the activation of GPR119 by this compound by quantifying the downstream increase in intracellular cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing human GPR119

  • This compound

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

Procedure:

  • Seed GPR119-expressing HEK293 cells in a 96-well plate and grow to ~80-90% confluency.

  • On the day of the assay, remove the culture medium and wash the cells with assay buffer.

  • Prepare serial dilutions of this compound and forskolin in assay buffer.

  • Add the compound dilutions to the cells and incubate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the agonist concentration and determine the EC50 value using non-linear regression.

Protocol 4: PPARα Ligand Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition assay for PPARα.

Materials:

  • PPARα ligand binding domain (LBD)

  • Fluorescently labeled PPARα ligand (e.g., LanthaScreen™ PPARalpha Competitive Binding Assay Kit)

  • Unlabeled this compound

  • Assay buffer provided with the kit

Procedure:

  • Prepare serial dilutions of unlabeled this compound in the assay buffer.

  • In a 384-well plate, add the fluorescently labeled PPARα ligand at the recommended concentration.

  • Add the unlabeled this compound dilutions.

  • Add the PPARα LBD to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the TR-FRET signal on a compatible plate reader (measuring emission at two wavelengths).

  • Calculate the ratio of the two emission signals and plot against the log of the competitor concentration to determine the IC50 and subsequently the Ki.

Mandatory Visualization

experimental_workflow cluster_synthesis Protocol 1: [3H]-Linoleamide Synthesis cluster_binding Protocols 2 & 4: Receptor Binding Assays cluster_activation Protocol 3: GPR119 Activation Assay start_synth [3H]-Ethanolamine + Methyl Linoleate reaction Amidation Reaction (Sodium Methoxide, 30°C) start_synth->reaction purification TLC Purification reaction->purification product [3H]-Linoleamide purification->product start_binding Prepare Receptor Membranes (CB1/CB2, PPARα LBD) incubation Incubate with Radiolabeled Ligand & Competitor (this compound) start_binding->incubation separation Separate Bound from Free Ligand (Filtration/FRET) incubation->separation detection Quantify Radioactivity or FRET Signal separation->detection analysis Data Analysis (Kd, Ki, IC50) detection->analysis start_activation Culture GPR119- expressing cells treatment Treat cells with This compound start_activation->treatment cAMP_measurement Measure intracellular cAMP levels treatment->cAMP_measurement activation_analysis Data Analysis (EC50) cAMP_measurement->activation_analysis

Caption: Experimental workflow for the synthesis and evaluation of radiolabeled this compound.

signaling_pathways cluster_membrane Cell Membrane cluster_nucleus Nucleus CB1_CB2 CB1/CB2 Receptors Gi Gi/o CB1_CB2->Gi activates GPR119 GPR119 Receptor Gs Gs GPR119->Gs activates AC Adenylyl Cyclase Gi->AC inhibits Ion_Channels Ion Channels (Ca2+, K+) Gi->Ion_Channels modulates MAPK MAPK Activation Gi->MAPK Gs->AC activates cAMP ↓ cAMP AC->cAMP cAMP_up ↑ cAMP AC->cAMP_up This compound This compound This compound->CB1_CB2 This compound->GPR119 PPARa PPARα RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression ↑ Gene Expression (Lipid Metabolism) PPRE->Gene_Expression regulates Linoleamide_nuc This compound Linoleamide_nuc->PPARa activates

Caption: Signaling pathways of this compound at its putative receptors.

References

High-Performance Liquid Chromatography (HPLC) for Linoleamide Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleamide (cis,cis-9,12-octadecadienamide) is a primary fatty acid amide that belongs to a class of endogenous lipid signaling molecules. These molecules are involved in various physiological processes, and their accurate purification and characterization are crucial for understanding their biological functions and for potential therapeutic applications. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the purification of this compound from complex biological or synthetic mixtures. This document provides detailed application notes and protocols for the purification of this compound using HPLC.

Reversed-phase HPLC separates molecules based on their hydrophobicity. This compound, with its long hydrocarbon chain, interacts with the non-polar stationary phase of the HPLC column. By using a polar mobile phase, the separation of this compound from more polar or less hydrophobic impurities can be effectively achieved. The retention time of this compound is influenced by factors such as the specific stationary phase, the composition and gradient of the mobile phase, and the column temperature.

Data Presentation

The following table summarizes representative analytical data for the analysis of this compound and other fatty acid amides by Liquid Chromatography-Mass Spectrometry (LC-MS). This data can serve as a reference for developing and optimizing preparative HPLC methods.

CompoundRetention Time (min)Mass-to-Charge Ratio (m/z) [M+H]⁺
This compound Not specified282.2795
OleamideNot specified282.2795
PalmitamideNot specified256.2631
StearamideNot specified284.2944

Note: The retention times are highly method-dependent and are therefore not specified. The provided m/z values are for the protonated molecules and are useful for mass spectrometry-based detection and identification.

Experimental Protocols

Protocol 1: Analytical HPLC-UV Method for this compound Detection

This protocol describes a general analytical method for the detection and quantification of this compound in a sample.

1. Sample Preparation: a. Dissolve the crude this compound sample in a suitable organic solvent (e.g., methanol, ethanol, or isopropanol) to a final concentration of 1 mg/mL. b. Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 70% B

    • 5-20 min: 70-100% B

    • 20-25 min: 100% B

    • 25-26 min: 100-70% B

    • 26-30 min: 70% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 205 nm

  • Injection Volume: 10 µL

3. Procedure: a. Equilibrate the column with the initial mobile phase composition (70% B) for at least 15 minutes. b. Inject the prepared sample. c. Monitor the chromatogram for the elution of the this compound peak. The retention time will depend on the specific column and system but is expected to be in the later part of the gradient due to its hydrophobicity. d. A standard of pure this compound should be run to determine its exact retention time under these conditions.

Protocol 2: Preparative HPLC for this compound Purification

This protocol outlines a method for purifying larger quantities of this compound based on the analytical method.

1. Sample Preparation: a. Dissolve the crude this compound sample in the initial mobile phase composition or a stronger, compatible solvent at the highest possible concentration without causing precipitation. b. Filter the sample solution through a 0.45 µm filter.

2. Preparative HPLC System and Conditions:

  • HPLC System: A preparative HPLC system with a high-flow rate pump, a larger sample loop, and a fraction collector.

  • Column: A preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid (optional, to improve peak shape)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

  • Gradient: A scaled-up version of the analytical gradient. The gradient may need to be adjusted to optimize the separation of the target compound from its closest eluting impurities. A shallower gradient around the elution time of this compound can improve resolution.

    • 0-10 min: 75% B

    • 10-40 min: 75-95% B

    • 40-45 min: 95% B

    • 45-47 min: 95-75% B

    • 47-55 min: 75% B

  • Flow Rate: 20 mL/min (This should be scaled appropriately based on the column diameter).

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to reduce viscosity and improve peak shape.

  • Detection: UV at 205 nm or 210 nm.

  • Injection Volume: 1-5 mL, depending on the sample concentration and column capacity.

3. Fraction Collection: a. Perform a scouting run with a small injection to determine the retention time of the this compound peak under preparative conditions. b. Set the fraction collector to collect fractions based on time or peak detection (threshold signal). c. Collect the eluent corresponding to the this compound peak into separate tubes. It is advisable to collect narrow fractions across the peak to isolate the purest portions.

4. Post-Purification Processing: a. Analyze the collected fractions by analytical HPLC to assess their purity. b. Pool the fractions that meet the desired purity level. c. Evaporate the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.

Mandatory Visualization

Signaling Pathway of Fatty Acid Amides

Fatty acid amides like this compound are known to act as signaling molecules, although the specific pathways for this compound are not as well-characterized as those for its close analog, oleamide. The following diagram illustrates a potential signaling pathway for a fatty acid amide, based on the known actions of oleamide, which include modulation of cannabinoid and serotonin receptors.[1][2][3]

FattyAcidAmideSignaling Putative Signaling Pathway of this compound This compound This compound CB1R CB1 Receptor This compound->CB1R Binds SerotoninR Serotonin Receptor (e.g., 5-HT7) This compound->SerotoninR Modulates G_Protein_CB G-protein (Gi/o) CB1R->G_Protein_CB Activates G_Protein_Sero G-protein (Gs) SerotoninR->G_Protein_Sero Activates AC_inhibit Adenylate Cyclase (Inhibition) G_Protein_CB->AC_inhibit AC_activate Adenylate Cyclase (Activation) G_Protein_Sero->AC_activate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_inhibit PKA Pathway (Modulation) cAMP_decrease->PKA_inhibit PKA_activate PKA Pathway (Activation) cAMP_increase->PKA_activate CellularResponse1 Neuronal Inhibition, Sleep Regulation PKA_inhibit->CellularResponse1 CellularResponse2 Modulation of Neurotransmission PKA_activate->CellularResponse2

Caption: Putative signaling mechanism of this compound based on its structural analog, oleamide.

Experimental Workflow for this compound Purification

The following diagram illustrates the general workflow for the purification of this compound using preparative HPLC.

HPLCPurificationWorkflow HPLC Purification Workflow for this compound Start Crude this compound Sample SamplePrep Sample Preparation (Dissolution & Filtration) Start->SamplePrep AnalyticalHPLC Analytical HPLC (Method Development & Scouting) SamplePrep->AnalyticalHPLC PrepHPLC Preparative HPLC (Scale-up & Injection) AnalyticalHPLC->PrepHPLC Method Transfer FractionCollection Fraction Collection (Peak-based) PrepHPLC->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Select Pure Fractions SolventRemoval Solvent Removal (Evaporation/Lyophilization) Pooling->SolventRemoval End Purified this compound SolventRemoval->End

Caption: General workflow for the purification of this compound using preparative HPLC.

References

Application Notes and Protocols for Assessing the Hypnotic Effects of Linoleamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linoleamide, an endogenous fatty acid amide, is structurally related to oleamide, a compound known for its hypnotic properties. Preliminary evidence suggests that this compound may also play a role in the regulation of sleep and wakefulness. To rigorously characterize the hypnotic potential of this compound for therapeutic development, a series of well-established behavioral assays in rodent models are essential. These assays are designed to quantify sedative, hypnotic, and anxiolytic effects, providing a comprehensive preclinical profile of the compound.

This document provides detailed protocols for three key behavioral assays: the Pentobarbital-Induced Sleep Test, the Open Field Test, and the Elevated Plus Maze. Additionally, it includes templates for data presentation and visual diagrams of the experimental workflow and a hypothesized signaling pathway for this compound's action. These protocols are intended for use by researchers, scientists, and drug development professionals.

Experimental Workflow for Assessing Hypnotic Effects

The following diagram outlines the general workflow for evaluating the hypnotic and related behavioral effects of a test compound such as this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Data Analysis A Animal Acclimation & Handling B Dose Formulation of this compound A->B C Randomization of Animals into Treatment Groups B->C D Administration of this compound or Vehicle C->D E Pentobarbital-Induced Sleep Test D->E F Open Field Test D->F G Elevated Plus Maze D->G H Video Recording & Automated/Manual Scoring E->H F->H G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I J Data Tabulation & Interpretation I->J K Characterization of Hypnotic Profile J->K Conclusion

Fig. 1: General experimental workflow for behavioral assays.

Pentobarbital-Induced Sleep Test

Objective: To determine if this compound potentiates the hypnotic effects of a sub-hypnotic or hypnotic dose of pentobarbital, a barbiturate that enhances GABAergic neurotransmission. A reduction in sleep latency and an increase in sleep duration are indicative of hypnotic or sedative properties.

Experimental Protocol:

  • Animals: Male ICR mice (20-25 g) are commonly used. Animals should be housed in a temperature-controlled room with a 12-hour light/dark cycle and allowed free access to food and water. Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Groups:

    • Vehicle control (e.g., saline with 1% Tween 80)

    • Positive control (e.g., Diazepam, 1-3 mg/kg)

    • This compound (various doses, e.g., 50, 100, 200 mg/kg)

  • Procedure:

    • Administer the vehicle, diazepam, or this compound intraperitoneally (i.p.).

    • After a 30-minute pretreatment period, administer a hypnotic dose of sodium pentobarbital (e.g., 45 mg/kg, i.p.) to each mouse.[1]

    • Immediately place the mouse in an individual observation cage.

    • Record the sleep latency , defined as the time from pentobarbital injection to the loss of the righting reflex. The loss of the righting reflex is confirmed when the mouse remains on its back for more than 30 seconds when gently turned over.[1][2]

    • Record the sleep duration , defined as the time from the loss of the righting reflex to its recovery. The recovery of the righting reflex is confirmed when the mouse can right itself three times within a 1-minute period.[2][3]

Data Presentation:

Treatment GroupDose (mg/kg)nSleep Latency (minutes)Sleep Duration (minutes)
Vehicle Control-10Mean ± SEMMean ± SEM
Positive Control (Diazepam)110Mean ± SEMMean ± SEM
This compound5010Mean ± SEMMean ± SEM
This compound10010Mean ± SEMMean ± SEM
This compound20010Mean ± SEMMean ± SEM

Open Field Test

Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.[4] A hypnotic agent is expected to decrease locomotor activity. This test helps to differentiate between sedation (reduced movement) and anxiolysis (increased exploration of the center).

Experimental Protocol:

  • Apparatus: A square arena (e.g., 40x40x40 cm) made of a non-reflective material, often with the floor divided into a grid of equal squares. The central area is typically defined as the middle 25% of the total area.[5]

  • Animals and Groups: As described for the pentobarbital-induced sleep test.

  • Procedure:

    • Administer the vehicle, a positive control (e.g., diazepam), or this compound i.p. 30 minutes before the test.

    • Gently place the mouse in the center of the open field arena.[6]

    • Allow the mouse to explore the arena for a set period, typically 5-10 minutes.[4]

    • Record the session using an overhead video camera for later analysis.

  • Parameters to Measure:

    • Total distance traveled: A measure of general locomotor activity.

    • Time spent in the center: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).[7]

    • Number of entries into the center: Another measure of exploratory and anxiety-like behavior.

    • Rearing frequency: The number of times the animal stands on its hind legs, indicating exploratory behavior.[7]

Data Presentation:

Treatment GroupDose (mg/kg)nTotal Distance Traveled (m)Time in Center (s)Center EntriesRearing Frequency
Vehicle Control-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control (Diazepam)110Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound5010Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound10010Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound20010Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[8] Anxiolytic compounds typically increase the time spent and entries into the open arms.

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal size, connected by a central platform.[9]

  • Animals and Groups: As described for the previous tests.

  • Procedure:

    • Administer the vehicle, a positive control (e.g., diazepam), or this compound i.p. 30 minutes before the test.

    • Place the mouse on the central platform of the maze, facing one of the closed arms.[10]

    • Allow the mouse to freely explore the maze for 5 minutes.[8][9]

    • Record the session with an overhead video camera.

  • Parameters to Measure:

    • Time spent in the open arms: A primary measure of anxiolysis.

    • Number of entries into the open arms: A secondary measure of anxiolysis.

    • Time spent in the closed arms: To assess preference for enclosed spaces.

    • Number of entries into the closed arms: A measure of general activity.

Data Presentation:

Treatment GroupDose (mg/kg)n% Time in Open Arms% Entries into Open ArmsTotal Arm Entries
Vehicle Control-10Mean ± SEMMean ± SEMMean ± SEM
Positive Control (Diazepam)110Mean ± SEMMean ± SEMMean ± SEM
This compound5010Mean ± SEMMean ± SEMMean ± SEM
This compound10010Mean ± SEMMean ± SEMMean ± SEM
This compound20010Mean ± SEMMean ± SEMMean ± SEM

Hypothesized Signaling Pathway of this compound

Based on the known mechanisms of the related compound oleamide and other hypnotic agents, it is hypothesized that this compound may exert its effects through the modulation of the GABAergic system. The following diagram illustrates this proposed pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA binds Chloride_Channel Cl- Influx GABA_A_Receptor->Chloride_Channel Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Hypnotic_Effect Sedation / Hypnosis Hyperpolarization->Hypnotic_Effect This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation (Hypothesized)

Fig. 2: Hypothesized GABAergic signaling pathway for this compound.

The combination of the pentobarbital-induced sleep test, open field test, and elevated plus maze provides a robust framework for the initial characterization of the hypnotic, sedative, and anxiolytic effects of this compound. The data generated from these assays will be crucial for guiding further preclinical development, including mechanism of action studies and safety pharmacology assessments. The provided protocols and data presentation formats offer a standardized approach to ensure the reliability and comparability of results.

References

Application Notes and Protocols: High-Throughput Screening with Lenalidomide for Novel Drug Target Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, an immunomodulatory drug (IMiD), has a unique mechanism of action that makes it a valuable tool for discovering novel drug targets. It functions as a "molecular glue," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[1][2][3] This leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates, that are not typically targeted by this E3 ligase.[1][2][3] The most well-characterized neosubstrates of Lenalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α).[1][4][5] The degradation of these proteins is responsible for the therapeutic effects of Lenalidomide in multiple myeloma and other hematological malignancies.[1][4][5]

This unique mechanism can be leveraged in high-throughput screening (HTS) campaigns to identify:

  • Novel neosubstrates of the CRL4-CRBN complex, which could be potential therapeutic targets in various diseases.

  • New molecular glues that induce the degradation of other, currently "undruggable" proteins.

  • Cellular factors that modulate the activity of Lenalidomide, providing insights into resistance mechanisms and potential combination therapies.

These application notes provide a framework and detailed protocols for utilizing Lenalidomide in HTS to uncover novel therapeutic targets.

Core Mechanism of Action: Lenalidomide as a Molecular Glue

Lenalidomide's activity is centered on the CRL4-CRBN E3 ubiquitin ligase complex. By binding to a specific pocket in Cereblon, Lenalidomide creates a new surface that recruits neosubstrates like IKZF1 and IKZF3.[1][2] This induced proximity allows the E3 ligase to tag these proteins with ubiquitin, marking them for degradation by the proteasome.[1][2] This targeted protein degradation leads to downstream effects, including the inhibition of myeloma cell growth and immunomodulation.[4][6]

Signaling Pathway Diagram

G cluster_0 Cellular Environment cluster_1 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_2 Neosubstrate & Proteasome cluster_3 Downstream Effects Lenalidomide Lenalidomide CRBN Cereblon (CRBN) Lenalidomide->CRBN Binds to CRBN IKZF1_3 IKZF1 / IKZF3 (Transcription Factors) CRBN->IKZF1_3 Recruits Neosubstrate CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN ROC1 ROC1 DDB1->ROC1 Proteasome Proteasome IKZF1_3->Proteasome Degradation IRF4_MYC IRF4 & MYC Downregulation IKZF1_3->IRF4_MYC Represses IL2 IL-2 Production (T-Cell Activation) IKZF1_3->IL2 Represses Proteasome->IRF4_MYC Leads to Downregulation Proteasome->IL2 Leads to Upregulation Ub Ubiquitin Ub->IKZF1_3 Ubiquitination Cell_Death Myeloma Cell Apoptosis IRF4_MYC->Cell_Death Induces

Caption: Lenalidomide-induced degradation pathway.

Application 1: High-Throughput Proteomics for Neosubstrate Discovery

This application focuses on identifying novel proteins that are degraded upon Lenalidomide treatment. The use of quantitative mass spectrometry allows for an unbiased, global view of protein level changes across the proteome.

Experimental Protocol

1. Cell Culture and Treatment:

  • Select a relevant human cell line (e.g., MM.1S for multiple myeloma, NB-4 for AML).

  • Culture cells in appropriate media. For suspension cells, maintain a density of 0.5-1.0 x 10^6 cells/mL.

  • Treat cells with a final concentration of 10 µM Lenalidomide or DMSO (vehicle control) for 5-24 hours. Include at least three biological replicates for each condition.

2. Cell Lysis and Protein Digestion:

  • Harvest cells by centrifugation and wash with cold PBS.

  • Lyse cells in a buffer containing a denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.

  • Measure protein concentration using a BCA assay.

  • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

  • Digest proteins into peptides overnight using trypsin.

3. TMT Labeling (for multiplexed quantification):

  • Label digested peptides from each condition (e.g., DMSO, Lenalidomide) with a different Tandem Mass Tag (TMT) reagent according to the manufacturer's protocol.

  • Combine the labeled samples into a single tube.

4. Mass Spectrometry Analysis:

  • Analyze the combined, labeled peptide sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • A high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) is recommended.

5. Data Analysis:

  • Process the raw MS data using a software suite like MaxQuant or Proteome Discoverer.

  • Identify and quantify proteins across all samples.

  • Perform statistical analysis to identify proteins that are significantly downregulated in the Lenalidomide-treated samples compared to the DMSO control. A typical cutoff would be a fold change < 0.7 and a p-value < 0.05.

  • Potential hits are novel neosubstrates of the CRL4-CRBN-Lenalidomide complex.

Data Presentation

Table 1: Quantitative Proteomics Hit Summary

Protein ID Gene Name Fold Change (Len/DMSO) p-value Known/Novel
P17612 IKZF1 0.45 0.001 Known
Q9H0A0 IKZF3 0.38 0.0005 Known
P48730 CSNK1A1 0.61 0.015 Known
Q8N7X0 ZNF827 0.65 0.021 Novel

| Q9Y2X0 | DTWD1 | 0.58 | 0.011 | Novel |

Note: Data is illustrative and based on findings from proteomic studies.

Application 2: High-Throughput RNAi Screening for Lenalidomide Sensitizers

This application aims to identify genes whose suppression enhances the cytotoxic effects of Lenalidomide. This can uncover resistance mechanisms and identify novel targets for combination therapies.

Experimental Workflow Diagram

G start Start: siRNA Library in 384-well plates transfection Add Transfection Reagent & Myeloma Cells (e.g., KMS11) start->transfection incubation1 Incubate 24h (for gene knockdown) transfection->incubation1 treatment Add Lenalidomide (sub-lethal dose) or DMSO Control incubation1->treatment incubation2 Incubate 144h (for proliferation assay) treatment->incubation2 readout Add CellTiter-Glo (measures ATP/viability) incubation2->readout detection Measure Luminescence readout->detection analysis Data Analysis: Normalize & Calculate Z-score detection->analysis hit_selection Hit Selection: Identify siRNAs that enhance Lenalidomide-induced cell death analysis->hit_selection

Caption: Workflow for an RNAi screen to find Lenalidomide sensitizers.

Experimental Protocol

1. Plate Preparation:

  • Use a pre-printed 384-well plate containing a druggable genome siRNA library (one gene target per well).

  • Include non-targeting (e.g., GFP) and lethal (e.g., PLK1) siRNAs as negative and positive controls, respectively.

2. Transfection:

  • Add diluted transfection reagent (e.g., Lipofectamine 2000) to each well.

  • Seed multiple myeloma cells (e.g., KMS11) at a low density (e.g., 1000 cells/well) into the plates.

  • Incubate for 24 hours to allow for siRNA-mediated gene knockdown.

3. Drug Treatment:

  • Add Lenalidomide at a pre-determined sublethal concentration (e.g., IC20) to the treatment plates. Add DMSO to control plates.

4. Incubation and Readout:

  • Incubate the plates for an extended period (e.g., 144 hours) to allow for differences in cell proliferation to become apparent.

  • Measure cell viability using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels.

5. Data Analysis and Hit Selection:

  • Normalize the raw luminescence data.

  • For each siRNA, calculate a Z-score or similar statistical measure to quantify the degree of sensitization.

  • Select "hits" based on a Z-score threshold (e.g., Z-score < -2). These are genes whose knockdown significantly synergizes with Lenalidomide to reduce cell viability.[6][7]

Data Presentation

Table 2: HTS Assay Parameters for RNAi Screen

Parameter Description Typical Value Reference
Cell Line Multiple Myeloma KMS11 [7]
Library Druggable Genome siRNA ~7,000 genes [7]
Plate Format 384-well - [7]
Lenalidomide Conc. Sub-lethal dose (e.g., IC20) Varies by cell line [7]
Primary Readout Cell Viability (Luminescence) CellTiter-Glo [7]
Z'-factor Assay Quality Metric > 0.5 [8][9]

| Hit Criteria | Statistical cutoff for sensitization | Z-score < -2 |[7] |

The Z'-factor is a measure of the quality of an HTS assay, calculated from the positive and negative controls. A value between 0.5 and 1.0 is considered excellent for screening.[8][9]

Conclusion

Leveraging Lenalidomide in high-throughput screening campaigns offers a powerful strategy for novel drug target discovery. By acting as a molecular glue, Lenalidomide provides a unique tool to probe the cellular protein degradation machinery. High-throughput proteomics can directly identify novel neosubstrates, presenting new therapeutic targets. Concurrently, large-scale genetic screens, such as with RNAi, can uncover key cellular pathways that modulate drug response, revealing targets for combination therapies and strategies to overcome resistance. The protocols and frameworks provided here serve as a detailed guide for researchers to design and execute effective HTS campaigns centered around this important class of drugs.

References

Troubleshooting & Optimization

Technical Support Center: Preservation of Linoleamide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of linoleamide during experimental procedures.

Frequently Asked Questions (FAQs)

Section 1: Understanding this compound Degradation

Q1: What is this compound and why is it susceptible to degradation?

This compound is a primary fatty acid amide, a class of endogenous lipid signaling molecules. Its structure, which includes a polyunsaturated fatty acid chain, makes it vulnerable to oxidation. More importantly, it is a natural substrate for specific enzymes in biological samples that can rapidly break it down.

Q2: What is the primary degradation pathway for this compound in biological samples?

The principal pathway for this compound degradation is enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH) .[1][2][3] This enzyme catalyzes the cleavage of the amide bond, converting this compound into linoleic acid and ammonia, effectively inactivating it.[3] FAAH is an integral membrane protein found in various tissues, making it a significant challenge during sample collection and preparation.[1]

cluster_products Products This compound This compound Products Products This compound->Products Hydrolysis Linoleic Acid Linoleic Acid Ammonia Ammonia FAAH FAAH (Fatty Acid Amide Hydrolase) FAAH->this compound Binds & Catalyzes Start Problem: Low or Inconsistent This compound Levels CheckStorage Review Storage Protocol Start->CheckStorage CheckHandling Review Handling & Collection Start->CheckHandling CheckExtraction Review Extraction & Analysis Start->CheckExtraction Temp Stored at -20°C? CheckStorage->Temp Temperature FreezeThaw Multiple Freeze-Thaws? CheckStorage->FreezeThaw Freeze-Thaw EnzymeActivity Enzyme Activity During Processing? CheckHandling->EnzymeActivity Inhibition CollectionSpeed Slow Processing Post-Collection? CheckHandling->CollectionSpeed Speed LowRecovery Low Extraction Recovery? CheckExtraction->LowRecovery Recovery IonSuppression LC-MS Ion Suppression? CheckExtraction->IonSuppression Analysis Sol_Temp Solution: Store at -80°C or lower. Temp->Sol_Temp Yes Sol_FreezeThaw Solution: Aliquot samples before freezing. FreezeThaw->Sol_FreezeThaw Yes Sol_Enzyme Solution: Add FAAH inhibitor; work on ice. EnzymeActivity->Sol_Enzyme Yes Sol_Speed Solution: Process within 1-2 hours of collection. CollectionSpeed->Sol_Speed Yes Sol_Recovery Solution: Optimize extraction solvent; check for analyte adsorption. LowRecovery->Sol_Recovery Yes Sol_IonSuppression Solution: Improve sample cleanup; adjust chromatography. IonSuppression->Sol_IonSuppression Yes cluster_collection 1. Sample Collection cluster_stabilization 2. Immediate Stabilization cluster_processing 3. Cold Processing (< 2 hours) cluster_storage 4. Aliquot & Store cluster_analysis 5. Analysis Collection Collect Blood or Tissue Stabilize Add FAAH Inhibitor (Blood) OR Flash Freeze in LN2 (Tissue) Collection->Stabilize Process Process on Ice / at 4°C (Centrifuge Blood, Homogenize Tissue) Stabilize->Process Aliquot Aliquot into Single-Use Tubes Process->Aliquot Store Store at -80°C or Lower Aliquot->Store Extract Lipid Extraction Store->Extract Analyze LC-MS/MS Analysis Extract->Analyze

References

Technical Support Center: Optimizing Linoleamide Dosage for Sleep Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Linoleamide in rodent sleep research. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sleep studies?

A1: this compound is an endogenous fatty acid amide that has been identified as a sleep-inducing lipid. It has been shown to induce sleep in various species, including rats. Its mechanism of action involves the modulation of intracellular calcium levels, a key signaling pathway in sleep regulation.

Q2: What is the recommended dosage of this compound for inducing sleep in rats?

A2: Direct in-vivo dosage recommendations for this compound in rats are not extensively documented in publicly available literature. However, studies on the structurally similar fatty acid amide, Oleamide, provide a strong starting point. For intraperitoneal (i.p.) administration in rats, effective dosages of Oleamide have been reported at 10 mg/kg and 20 mg/kg, which have been shown to increase slow-wave sleep.[1][2] For intracerebroventricular (i.c.v.) administration of Oleamide, a dose of 25 μg in 5 μl has been used to study its effects on the sleep-waking cycle.[3] Researchers should perform dose-response studies starting from these ranges to determine the optimal dose for this compound in their specific experimental setup.

Q3: How does this compound affect the sleep architecture in rats?

A3: Studies on Oleamide, a proxy for this compound, indicate that it primarily increases non-rapid eye movement (NREM) sleep, specifically slow-wave sleep (SWS).[1][2] Some studies have also shown effects on REM sleep, with intracerebroventricular administration of Oleamide increasing REM sleep.[3][4] The precise effects of this compound on NREM and REM sleep architecture should be empirically determined through EEG/EMG analysis.

Q4: What is the proposed mechanism of action for this compound-induced sleep?

A4: this compound is understood to induce sleep by increasing cytosolic calcium (Ca2+) concentrations. This increase in intracellular calcium is a critical step in a signaling cascade that ultimately modulates neuronal activity to promote sleep. The downstream effectors of this calcium signaling in sleep-promoting neurons are thought to involve Ca2+/calmodulin-dependent protein kinase II (CaMKII).[5]

Troubleshooting Guide

Issue 1: No observable change in sleep behavior after this compound administration.

Possible Cause Troubleshooting Step
Inadequate Dosage The administered dose may be too low. Perform a dose-response study, gradually increasing the concentration of this compound. Start with dosages analogous to those used for Oleamide (10-20 mg/kg i.p.).
Improper Administration Ensure the administration route (e.g., i.p., i.c.v.) is appropriate and the injection was successful. For i.p. injections, confirm proper placement to avoid injection into the gut or other organs.
Vehicle Incompatibility The vehicle used to dissolve this compound may not be optimal, leading to poor bioavailability. See the "Experimental Protocols" section for recommended vehicles.
Timing of Administration The time of day of administration can influence sleep-related outcomes due to the rat's circadian rhythm. Administer this compound at the beginning of the light cycle (the rat's primary rest period).
Habituation Rats may exhibit altered sleep patterns due to the stress of handling and injection. Ensure a proper habituation period to the experimental procedures before commencing the study.

Issue 2: Inconsistent or highly variable sleep responses between animals.

Possible Cause Troubleshooting Step
Genetic Variability Different rat strains may exhibit varying sensitivities to this compound. Ensure all animals are from the same strain and supplier.
Environmental Factors Noise, light, and temperature fluctuations in the housing and recording environment can significantly impact sleep. Maintain a controlled and consistent environment.
Health Status Underlying health issues can affect sleep patterns. Ensure all animals are healthy and free from any infections or stress.

Issue 3: Artifacts in EEG/EMG recordings.

Possible Cause Troubleshooting Step
Loose Electrode Connection Check the integrity of the head cap and ensure all electrodes are securely connected.
Movement Artifacts While some movement is expected, excessive movement can obscure the EEG signal. Ensure the recording chamber allows for comfortable movement without excessive space that encourages high activity. The injection procedure itself can cause temporary movement artifacts. Allow for a post-injection stabilization period before starting the recording analysis.
Electrical Interference Ensure the recording setup is properly grounded and shielded from electrical noise from other equipment.

Data Presentation

This compound and Oleamide Dosage and Effects
CompoundAdministration RouteDosageSpeciesKey Effects on Sleep
This compound In VitroEC50: 20 µMRat (cells)Increases intracellular Ca2+
Oleamide Intraperitoneal (i.p.)10 mg/kgRatIncreased slow-wave sleep[1][2]
Oleamide Intraperitoneal (i.p.)20 mg/kgRatIncreased slow-wave sleep[1][2]
Oleamide Intracerebroventricular (i.c.v.)25 µg / 5 µlRatIncreased REM sleep[3]
Oleamide Intraperitoneal (i.p.)5 mg/kg, 10 mg/kgMouseDose-dependent reduction in novelty-induced behaviors[6]

Experimental Protocols

Intraperitoneal (i.p.) Administration of this compound

1. Preparation of this compound Solution:

  • Vehicle Selection: Due to the lipophilic nature of this compound, a suitable vehicle is required for solubilization. A common vehicle for similar fatty acid amides is a mixture of Tween 80 and saline. A suggested starting formulation is 5% Tween 80 in sterile 0.9% saline.

  • Preparation:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in Tween 80 by vortexing or gentle heating.

    • Add the sterile saline dropwise while continuously vortexing to form a stable emulsion.

    • The final solution should be administered at room temperature.

2. Administration Procedure:

  • Gently restrain the rat.

  • Locate the injection site in the lower right or left abdominal quadrant.

  • Insert a 23-25 gauge needle at a 45-degree angle.

  • Aspirate to ensure no blood or urine is drawn, confirming correct placement in the peritoneal cavity.

  • Inject the this compound solution slowly.

  • Return the animal to its home cage and allow for a 15-30 minute acclimation period before starting EEG/EMG recording.

EEG/EMG Surgical Implantation and Recording

A standard surgical procedure for implanting electrodes for sleep recording in rats should be followed. This typically involves placing screw electrodes over the cortex for EEG and wire electrodes in the nuchal muscles for EMG. A post-operative recovery period of at least one week is recommended. For data acquisition, a continuous 24-hour recording is ideal to capture both the active (dark) and inactive (light) phases. The data should be scored in 10-30 second epochs for wakefulness, NREM sleep, and REM sleep.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Sleep

Linoleamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Sleep-Promoting Neuron cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound Receptor Putative Receptor This compound->Receptor Binds to PLC Phospholipase C (Potential involvement) Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds to Ca_ion Ca²⁺ Calmodulin Calmodulin Ca_ion->Calmodulin Binds to CaM_complex Ca²⁺/Calmodulin Complex CaMKII CaMKII CaM_complex->CaMKII Activates Phosphorylation Phosphorylation of Downstream Targets CaMKII->Phosphorylation Catalyzes Sleep_Modulation Modulation of Neuronal Activity (Promotion of Sleep) Phosphorylation->Sleep_Modulation ER_Ca Ca²⁺ Store ER_Ca->Ca_ion Release

Caption: Proposed signaling pathway of this compound in promoting sleep.

Experimental Workflow for this compound Sleep Study

Experimental_Workflow A Animal Acclimation (1 week) B EEG/EMG Electrode Implantation Surgery A->B C Post-Surgical Recovery (1-2 weeks) B->C D Habituation to Recording Setup (3-5 days) C->D E Baseline EEG/EMG Recording (24 hours) D->E F This compound/Vehicle Administration (i.p. or i.c.v.) E->F G Post-Injection EEG/EMG Recording (24 hours) F->G H Data Analysis: Sleep Scoring & Statistical Comparison G->H

Caption: Standard experimental workflow for a this compound sleep study in rats.

Troubleshooting Logic for No Sleep Effect

Troubleshooting_Logic Start No Observable Sleep Effect CheckDose Is the dosage appropriate? Start->CheckDose CheckAdmin Was the administration successful? CheckDose->CheckAdmin Yes IncreaseDose Increase dosage and perform dose-response study CheckDose->IncreaseDose No CheckVehicle Is the vehicle appropriate? CheckAdmin->CheckVehicle Yes RefineTechnique Refine administration technique CheckAdmin->RefineTechnique No CheckTiming Was the timing of administration optimal? CheckVehicle->CheckTiming Yes ChangeVehicle Consider alternative vehicle CheckVehicle->ChangeVehicle No AdjustTiming Administer at the start of the light cycle CheckTiming->AdjustTiming No End Re-evaluate Experiment CheckTiming->End Yes IncreaseDose->End RefineTechnique->End ChangeVehicle->End AdjustTiming->End

Caption: A logical troubleshooting guide for addressing a lack of sleep effect.

References

Troubleshooting low signal in Linoleamide receptor binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low signal issues in Linoleamide receptor binding assays. The primary receptor for endogenous fatty acid amides like this compound is the G protein-coupled receptor GPR119.[1][2] Assays targeting this receptor are crucial for developing therapeutics for type 2 diabetes and obesity.[1][3]

Troubleshooting Guide: Low Signal

Low or absent signal is a common problem in receptor binding assays. The following section addresses the most frequent causes and their solutions in a question-and-answer format.

Question: What are the primary causes of low specific binding in my assay?

Answer: Low specific binding can generally be traced to three main areas: the quality and concentration of your reagents, suboptimal assay conditions, or procedural errors during the experiment. Each of these areas is broken down in the questions below. A systematic approach, starting with reagent verification, is the most effective way to identify the root cause.

Reagent & Preparation Issues

Question: How can I ensure my this compound (or radiolabeled ligand) is active? Answer:

  • Verify Storage: Ensure the ligand has been stored correctly (typically at -20°C or -80°C, protected from light and freeze-thaw cycles). Degradation can significantly lower its binding affinity.

  • Check Purity and Age: Use a fresh aliquot of the ligand if possible. Over time, radioligands undergo radiolysis, reducing their activity.

  • Confirm Solubility: Ensure the ligand is fully dissolved in the assay buffer. Aggregates will not bind to the receptor effectively.

Question: Could my receptor preparation be the problem? Answer: Yes, the quality and quantity of the receptor are critical.

  • Low Receptor Expression: Verify the expression level of GPR119 in your cell membranes or tissue preparation. If expression is too low, the total number of available binding sites will be insufficient to generate a strong signal. Consider using a cell line with higher or induced expression.

  • Improper Membrane Preparation: Ensure that membrane isolation was performed correctly and that proteases were inhibited during the process. Store membrane aliquots at -80°C and avoid repeated freeze-thaw cycles.

  • Incorrect Protein Quantification: Use a reliable method (e.g., BCA or Bradford assay) to accurately determine the protein concentration in your membrane preparation. An inaccurate measurement can lead to using too little receptor in the assay.[4]

Question: Are my buffers affecting the binding? Answer:

  • pH and Ionic Strength: The assay buffer should be optimized for pH (typically 7.4-7.5) and ionic strength to ensure maximal radioligand binding.[5]

  • Additives: Buffers may require specific additives like protease inhibitors or BSA to reduce non-specific binding and maintain protein stability.

  • Contamination: Always use fresh, sterile-filtered buffers to avoid contamination that could interfere with the assay.[6]

Assay Condition & Procedural Issues

Question: What is the optimal concentration of receptor and radioligand? Answer: The goal is to use a radioligand concentration at or below its dissociation constant (Kd) and a receptor concentration that binds less than 10% of the total added radioligand to avoid ligand depletion.[7][8] Using excessive protein can increase non-specific binding.[4] Refer to the table below for typical starting concentrations.

Question: How long should I incubate the assay? Answer: The incubation time must be sufficient to allow the binding reaction to reach equilibrium.[8] This is especially critical for lower concentrations of radioligand, which require longer to equilibrate.[7] Determine the optimal time by performing a time-course experiment, measuring specific binding at various time points until a stable plateau is observed.

Question: My non-specific binding (NSB) is high, which makes my specific signal low. How can I fix this? Answer: High NSB is a common reason for a poor signal window. Specific binding is calculated as Total Binding - Non-Specific Binding. If NSB is high, the resulting specific signal will be low or non-existent.

  • Optimize Blocking Agents: Use blocking agents like Bovine Serum Albumin (BSA) in your assay buffer to reduce the ligand's ability to stick to surfaces other than the receptor.[9]

  • Reduce Ligand/Receptor Concentration: High concentrations of either the radioligand or the receptor can lead to increased NSB.[4]

  • Improve Washing Steps: After incubation, ensure the separation of bound from free ligand is efficient. Increase the number and volume of washes with ice-cold buffer to remove unbound radioligand.[6]

  • Use a Different Competitor: NSB is defined using a high concentration of an unlabeled competitor. Ensure this competitor is specific and used at a concentration at least 100-fold higher than its Ki.[5]

Key Experimental Parameters

This table summarizes typical parameters for a GPR119 competitive binding assay. Values should be optimized for your specific system.

ParameterTypical Value / ConditionRationale
Receptor Source HEK293 or CHO cells stably expressing human GPR119Provides a consistent and high-level source of the receptor.
Radioligand [3H]-Oleoylethanolamide (OEA) or other specific GPR119 agonistTritiated ligands are commonly used for GPCR binding assays.
Ligand Conc. 0.5 - 2.0 nM (approx. Kd value)Using a concentration near the Kd is optimal for competitive binding.[7]
Receptor Conc. 5 - 20 µg membrane protein / wellShould be optimized to ensure <10% of the radioligand is bound.[7]
Assay Buffer 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4Provides a stable environment for receptor-ligand interaction. BSA reduces NSB.[5]
Competitor Unlabeled this compound or known GPR119 agonistUsed to determine non-specific binding and for competition curves.
Incubation 60 - 120 minutes at Room TemperatureMust be sufficient to reach equilibrium. Should be empirically determined.
Separation Rapid filtration over GF/B or GF/C glass fiber filtersA standard method to separate receptor-bound ligand from free ligand.
Detection Liquid Scintillation CountingQuantifies the amount of radiolabel bound to the receptor on the filters.

Visualized Guides and Protocols

GPR119 Signaling Pathway

GPR119 is a Gs protein-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][10]

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to Gs->AC Activates This compound This compound (Agonist) This compound->GPR119 Binds Response Cellular Response (e.g., GLP-1 Secretion) cAMP->Response Initiates

Canonical GPR119 Gs-coupled signaling pathway.
Troubleshooting Logic Flow

Use this decision tree to diagnose the source of low signal in your assay.

Troubleshooting_Flow start Low or No Specific Signal q1 Is Total Binding (counts) also low? start->q1 q2 Is Non-Specific Binding (NSB) > 50% of Total? q1->q2 No c1 Problem with: - Receptor (Inactive/Low Conc.) - Ligand (Degraded) - Detection (Counter Issue) q1->c1 Yes c2 Problem with High NSB: - Insufficient Washing - [Ligand] or [Receptor] too high - Insufficient Blocking q2->c2 Yes c3 Assay Conditions OK. Review data analysis or consider allosteric effects. q2->c3 No

A decision tree for troubleshooting low signal.

Key Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a general workflow for a filtration-based competitive binding assay.

Materials
  • Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.

  • Membrane Preparation: Membranes from cells expressing GPR119, diluted in assay buffer.

  • Radioligand: [3H]-labeled GPR119 agonist (e.g., OEA).

  • Unlabeled Competitor: this compound or other GPR119 agonist for determining NSB and Ki.

  • Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters, scintillation vials, liquid scintillation counter.

Workflow Diagram

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_sep Separation & Detection cluster_analysis Data Analysis prep_ligand 1. Prepare serial dilutions of unlabeled competitor add_components 3. Add to wells: - Buffer/Competitor - Radioligand - Membranes (to start reaction) prep_ligand->add_components prep_reagents 2. Dilute radioligand and receptor membranes prep_reagents->add_components incubate 4. Incubate to reach equilibrium (e.g., 90 min, RT) add_components->incubate harvest 5. Rapidly filter plate contents onto glass fiber filters incubate->harvest wash 6. Wash filters with ice-cold wash buffer harvest->wash detect 7. Place filters in vials with scintillation fluid and count wash->detect analyze 8. Calculate Specific Binding and plot competition curve detect->analyze

Workflow for a competitive receptor binding assay.
Procedure

  • Set up the Assay Plate: To a 96-well plate, add assay buffer, the radioligand, and either the unlabeled competitor (for competition curve and NSB wells) or buffer alone (for total binding wells).

  • Initiate Reaction: Add the diluted membrane preparation to all wells to start the binding reaction. The final volume is typically 100-200 µL.

  • Incubate: Incubate the plate at room temperature for a pre-determined time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Terminate and Separate: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detect: Transfer the filter discs to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Analyze Data: Calculate specific binding by subtracting the counts from the non-specific binding wells (containing excess unlabeled competitor) from all other wells. Plot the data to determine IC50 and Ki values.

Frequently Asked Questions (FAQs)

Question: What is GPR119 and why is it the target for this compound? Answer: GPR119 is a G protein-coupled receptor found mainly in pancreatic β-cells and intestinal enteroendocrine cells.[1] It recognizes endogenous lipid messengers like oleoylethanolamide (OEA), a type of this compound, and its activation stimulates insulin and GLP-1 secretion, making it a key target for type 2 diabetes research.[1][11][12]

Question: What is the difference between total, non-specific, and specific binding? Answer:

  • Total Binding: The total amount of radioligand measured in a well containing the receptor and radioligand. It represents the sum of ligand bound to the specific receptor sites and to non-receptor components.

  • Non-Specific Binding (NSB): The amount of radioligand that binds to components other than the receptor (e.g., the filter, lipids, other proteins). It is measured by including a very high concentration of an unlabeled competitor ligand that saturates the specific receptor sites, leaving only non-specific interactions for the radioligand.[5]

  • Specific Binding: This is the binding of interest—the amount of radioligand bound specifically to the GPR119 receptor. It is not measured directly but is calculated: Specific Binding = Total Binding - Non-Specific Binding . A low signal issue is often a problem of having a very small difference between Total and Non-Specific binding.

References

Technical Support Center: Minimizing Off-Target Effects of Linoleamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Linoleamide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is an endogenous fatty acid amide, structurally related to the endocannabinoid anandamide. It has been identified as a sleep-inducing lipid.[1] Its mechanism of action is complex and not fully elucidated, but it is known to interact with multiple cellular targets, which can lead to off-target effects in sensitive cell-based assays.

Q2: What are the potential off-target receptors for this compound?

Based on its structural similarity to other endocannabinoids and related lipids, this compound may interact with several receptors, including:

  • Cannabinoid Receptors (CB1 and CB2): While direct high-affinity binding data for this compound is scarce, related fatty acid amides are known to interact with cannabinoid receptors.[1]

  • G-Protein Coupled Receptors (GPR55 and GPR18): These orphan receptors are increasingly recognized as part of the expanded endocannabinoid system and are modulated by various lipid signaling molecules.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): This ion channel is a known target for anandamide and other endogenous lipids, suggesting a potential for interaction with this compound.[2]

  • Intracellular Calcium (Ca2+) Mobilization: this compound has been shown to increase cytosolic calcium levels independently of inositol triphosphate (IP3) signaling, suggesting a distinct mechanism of action that could interfere with calcium-sensitive assays.[1]

Q3: How can I determine if this compound is causing off-target effects in my assay?

The best approach is to use a combination of positive and negative controls. This includes:

  • Vehicle Control: To ensure the solvent used to dissolve this compound is not causing an effect.

  • Structurally Related Inactive Lipid: Use a lipid with a similar structure to this compound that is known to be inactive at the target of interest.

  • Receptor Antagonists: If you suspect an off-target effect is mediated by a specific receptor (e.g., CB1), pre-incubating your cells with a selective antagonist for that receptor should block the off-target effect.

  • Cell Lines with and without the Target Receptor: If available, comparing the effect of this compound on cells that endogenously express the suspected off-target receptor versus those that do not can provide strong evidence.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell-based assays and provides step-by-step instructions to identify and mitigate off-target effects.

Issue 1: Unexpected changes in cell viability or proliferation assays (e.g., MTT, XTT).

  • Potential Cause: this compound may be activating signaling pathways that influence cell metabolism, proliferation, or survival through off-target receptors like CB1 or by altering intracellular calcium homeostasis.

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response curve with this compound to determine the lowest effective concentration for your primary target. High concentrations are more likely to induce off-target effects.

    • Use of Receptor Antagonists: Pre-treat cells with selective antagonists for potential off-target receptors (see Table 1 for examples) before adding this compound. A reversal of the unexpected effect suggests the involvement of that specific receptor.

    • Control Experiments: Include a structurally similar but biologically less active lipid molecule as a negative control to ensure the observed effect is specific to this compound's activity.

Issue 2: Inconsistent results in GPCR-based reporter or second messenger assays (e.g., cAMP, calcium flux).

  • Potential Cause: this compound may be activating endogenous GPCRs (e.g., GPR55, GPR18) in your cell line, leading to changes in cAMP levels or intracellular calcium that confound your primary assay results. This compound's known ability to mobilize intracellular calcium can directly interfere with calcium-based assays.[1]

  • Troubleshooting Steps:

    • Characterize Your Cell Line: Determine if your cell line expresses potential off-target receptors like GPR55 or GPR18 using techniques like RT-PCR or western blotting.

    • Utilize Specific Inhibitors:

      • For suspected GPCR signaling, use broad-spectrum G-protein inhibitors (e.g., pertussis toxin for Gi/o-coupled receptors) or specific receptor antagonists if available.

      • For calcium-related off-target effects, perform your assay in calcium-free media or in the presence of intracellular calcium chelators (e.g., BAPTA-AM) to determine if the effect is dependent on calcium mobilization.

    • Alternative Assay Readouts: If possible, use an alternative assay that measures a different downstream event of your target of interest that is less likely to be affected by the off-target signaling pathway.

Quantitative Data for Tool Compounds

Table 1: Cannabinoid Receptor 1 (CB1) Ligands

CompoundTypeReceptorKi (nM)EC50/IC50 (nM)
CP 55,940AgonistCB10.5 - 5.0-
AM251Antagonist/Inverse AgonistCB1-GPR55 Agonist EC50 = 9.6 µM
Rimonabant (SR141716A)Antagonist/Inverse AgonistCB12GPR55 Agonist EC50 = 3.9 µM

Data sourced from multiple references.[3][4][5][6]

Table 2: GPR55 Ligands

CompoundTypeReceptorKi (nM)EC50/IC50 (nM)
L-α-lysophosphatidylinositol (LPI)Endogenous AgonistGPR55-1,200
ML186 (CID15945391)Synthetic AgonistGPR55-305
ML193 (CID1261822)Synthetic AntagonistGPR55-221 (IC50)

Data sourced from multiple references.[4][7]

Table 3: TRPV1 Ligands

CompoundTypeReceptorKi (nM)EC50/IC50 (nM)
CapsaicinAgonistTRPV1-Varies by study (nM to µM range)
CapsazepineAntagonistTRPV1-Varies by study (nM to µM range)
AMG9810AntagonistTRPV1-Varies by study (nM to µM range)

Data sourced from multiple references.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment:

    • For antagonist experiments, pre-incubate cells with the desired concentration of the antagonist for 1-2 hours.

    • Add varying concentrations of this compound (and vehicle control) to the wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol is a general guideline and may require optimization for specific cell types and equipment.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density to form a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium and add 100 µL of the dye-loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells 2-3 times with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader equipped with an injector for compound addition.

  • Compound Addition: Inject the desired concentration of this compound (or control compounds) into the wells and immediately begin kinetic fluorescence readings.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

Visualizations

Linoleamide_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound CB1 CB1 Receptor This compound->CB1 GPR55 GPR55 This compound->GPR55 GPR18 GPR18 This compound->GPR18 TRPV1 TRPV1 Channel This compound->TRPV1 Gi Gi/o CB1->Gi Gq Gq/11 GPR55->Gq G1213 G12/13 GPR55->G1213 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC RhoA RhoA G1213->RhoA cAMP ↓ cAMP AC->cAMP Cell_Effects Downstream Cellular Effects (e.g., proliferation, metabolism) cAMP->Cell_Effects Ca_ER ER Ca2+ Release PLC->Ca_ER RhoA->Cell_Effects Ca_ER->Cell_Effects Ca_Influx->Cell_Effects

Caption: Putative signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed with this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response Minimal_Conc Use Minimal Effective Concentration Dose_Response->Minimal_Conc Suspect_Off_Target Suspect Off-Target Receptor? Minimal_Conc->Suspect_Off_Target Antagonist_Expt Use Selective Antagonists Suspect_Off_Target->Antagonist_Expt Yes Alternative_Target Consider Alternative Off-Target Mechanisms Suspect_Off_Target->Alternative_Target No Effect_Blocked Effect Blocked? Antagonist_Expt->Effect_Blocked Confirm_Target Confirmed Off-Target Receptor Effect_Blocked->Confirm_Target Yes Effect_Blocked->Alternative_Target No End Problem Resolved Confirm_Target->End Calcium_Involvement Test Calcium Involvement Alternative_Target->Calcium_Involvement Inactive_Control Use Inactive Lipid Control Calcium_Involvement->Inactive_Control Inactive_Control->End

Caption: Troubleshooting workflow for this compound off-target effects.

Logical_Relationship A Is the observed effect dose-dependent? B Is the effect blocked by a known antagonist for a suspected off-target receptor? A->B Yes H Effect may be non-specific or due to experimental artifact. A->H No E High likelihood of a specific off-target receptor-mediated effect. B->E Yes I Off-target effect is likely independent of the tested receptor. B->I No C Does an inactive structural analog of this compound fail to produce the effect? F Effect is likely specific to this compound's chemical structure. C->F Yes C->H No D Is the effect dependent on extracellular or intracellular calcium? G Effect involves calcium signaling. D->G Yes F->D I->C

Caption: Logic diagram for identifying the nature of off-target effects.

References

Addressing Linoleamide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with linoleamide precipitation in cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a white, crystalline, or cloudy precipitate in my cell culture medium after adding this compound. What is it?

A: The precipitate is likely the this compound itself. This compound is a fatty acid amide with very low solubility in aqueous solutions like cell culture media. When the concentration exceeds its solubility limit, it will fall out of solution, appearing as a white or crystalline precipitate, or causing general cloudiness. This is a common issue with lipophilic compounds.[1][2][3]

Q2: What factors cause this compound to precipitate?

A: Several factors, often in combination, can lead to this compound precipitation:

  • Low Aqueous Solubility: This is the primary reason. Water-based media are poor solvents for fatty acid amides.[1]

  • Solvent Shock: When a concentrated stock of this compound (e.g., in DMSO) is added too quickly to the aqueous medium, the compound doesn't have time to disperse and immediately precipitates.[1][4]

  • Temperature Shifts: Storing media at lower temperatures (e.g., 4°C) can significantly decrease the solubility of components, causing them to precipitate. This is also true for freeze-thaw cycles.

  • High Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.

  • pH and Salt Concentration: The overall pH and ionic strength of the media can influence the solubility of additives.[5]

Q3: What are the negative consequences of this compound precipitation on my experiments?

A: The presence of precipitates can severely impact your results:

  • Inaccurate Dosing: The effective concentration of soluble this compound will be much lower than intended, leading to unreliable and non-reproducible experimental outcomes.

  • Cellular Stress: Particulates can cause physical stress to cells and may be phagocytosed, leading to unknown downstream effects.

  • Altered Media Composition: Precipitates can remove other essential nutrients from the media through chelation or adsorption, inadvertently starving your cells.

  • Interference with Assays: Precipitates can interfere with imaging-based assays and clog flow cytometry systems.[6]

Data & Protocols

Quantitative Data Summary

The following tables provide a summary of factors influencing solubility and common solvents used for lipophilic compounds like this compound.

Table 1: Factors Influencing this compound Precipitation

FactorImpact on SolubilityMitigation Strategy
Temperature Lower temperature decreases solubility.Store media at the recommended temperature. Warm to 37°C before use. Avoid repeated freeze-thaw cycles.
Solvent Poorly soluble in aqueous media; highly soluble in organic solvents.Use a suitable carrier solvent like DMSO.[1][4]
Concentration Precipitation occurs above the solubility limit.Determine the maximum soluble concentration in your specific media through serial dilutions.
Mixing Method Rapid addition of stock solution causes "solvent shock" and precipitation.Add the stock solution dropwise to warmed media while gently vortexing or swirling.
pH Extreme pH values can alter solubility.Maintain optimal media pH and consider its effect if using acidic or basic stock solutions.[5]

Table 2: Common Solvents for Preparing this compound Stock Solutions

SolventRecommended Max. Final Concentration in CultureNotes
DMSO 0.1% - 0.5% (cell line dependent)Most common solvent for lipophilic compounds. Always run a vehicle control with the same final DMSO concentration.[4][7]
Ethanol < 0.1%Can be toxic to cells at higher concentrations. Check cell line tolerance.
Experimental Protocols

Protocol 1: Recommended Solubilization and Addition of this compound to Media

This protocol is designed to minimize precipitation when preparing cell culture media containing this compound.

  • Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved. Gentle warming to 37°C may be necessary.

  • Warm the Culture Media: Pre-warm the required volume of cell culture medium to 37°C in a water bath. This is a critical step to prevent temperature-related precipitation.[2]

  • Perform a Step-wise Dilution (Critical Step):

    • Do not add the DMSO stock directly to the final volume of media.

    • Aliquot a small volume of the pre-warmed media into a sterile tube.

    • While gently vortexing or swirling the media, add the required volume of this compound stock solution drop-by-drop.[2] This prevents localized high concentrations and solvent shock.

  • Final Dilution: Add the this compound-media mixture back to the bulk of the pre-warmed media to achieve the final desired concentration.

  • Visual Inspection: Visually inspect the final medium for any signs of precipitation or cloudiness. If observed, the final concentration may be too high.

Protocol 2: Analysis and Confirmation of Precipitate

If you encounter a persistent precipitate, you can use the following methods to confirm its identity.

  • Visual Inspection via Microscopy:

    • Place a drop of the medium containing the precipitate onto a microscope slide.

    • Observe under a light microscope. Crystalline structures are often indicative of a precipitated compound.

  • Centrifugation and Solubilization:

    • Centrifuge a sample of the medium to pellet the precipitate.

    • Remove the supernatant.

    • Attempt to re-dissolve the pellet in a small volume of a suitable organic solvent (e.g., DMSO, ethanol). If the precipitate dissolves, it is likely the added compound.

  • Advanced Analytical Methods: For a definitive identification, advanced techniques can be employed.[5][6][8] These typically require specialized equipment:

    • FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the chemical bonds and functional groups of the precipitate.

    • HPLC (High-Performance Liquid Chromatography): To separate and quantify the compound.

    • Mass Spectrometry (MS): To determine the precise molecular weight of the precipitate.

Visual Guides & Workflows

G

G

G

References

Overcoming matrix effects in LC-MS/MS analysis of Linoleamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Linoleamide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] For lipid-like molecules such as this compound, a primary source of matrix effects are phospholipids, which are abundant in biological samples like plasma and serum.[2]

Q2: I am observing significant ion suppression in my this compound analysis. What is the likely cause and how can I mitigate it?

A2: The most probable cause of ion suppression in this compound analysis is the co-elution of phospholipids from your biological sample.[2] Phospholipids can interfere with the ionization of this compound in the mass spectrometer's ion source.[2] To mitigate this, you should focus on sample preparation methods that effectively remove phospholipids. Techniques like Solid-Phase Extraction (SPE) with specialized phospholipid removal cartridges or Liquid-Liquid Extraction (LLE) are highly effective.[3] Additionally, optimizing your chromatographic separation to resolve this compound from the bulk of phospholipids can also significantly reduce ion suppression.

Q3: What is the best sample preparation technique to remove matrix components for this compound analysis?

A3: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective for removing matrix interferences, particularly phospholipids, prior to LC-MS/MS analysis of N-acylethanolamines like this compound.[4]

  • Liquid-Liquid Extraction (LLE): This technique uses immiscible solvents to partition the analyte of interest away from interfering matrix components. For N-acylethanolamines, a common approach involves extraction with a solvent mixture like chloroform/methanol.[5]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte while matrix components are washed away. For phospholipid removal, specialized SPE cartridges are available that offer high efficiency.

The choice between LLE and SPE depends on factors such as sample volume, throughput requirements, and the specific matrix. A comparison of these methods is provided in the data section below.

Q4: Should I use an internal standard for this compound quantification? If so, what kind?

A4: Yes, using an internal standard (IS) is crucial for accurate quantification of this compound to compensate for matrix effects and variability in sample preparation.[6] The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4).[7] A SIL IS has nearly identical chemical and physical properties to the analyte, ensuring it experiences similar matrix effects and extraction recovery, thus providing the most accurate correction.[8] If a specific SIL IS for this compound is not commercially available, a deuterated analogue of a structurally similar N-acylethanolamine, such as Anandamide-d8, can be used as an alternative.[9]

Q5: My this compound signal is inconsistent between injections. What could be the cause?

A5: Inconsistent signal intensity can be due to several factors:

  • Carryover: Residual analyte from a previous high-concentration sample adsorbing to the LC system or mass spectrometer and eluting in subsequent injections.

  • Matrix Build-up: Accumulation of matrix components, especially phospholipids, on the analytical column can alter its performance over time.[2]

  • Analyte Instability: this compound, like other fatty acid amides, can be susceptible to degradation. It is important to handle samples appropriately, such as keeping them on ice and adding enzyme inhibitors if necessary, to prevent ex vivo concentration changes.[10]

To address these issues, ensure your LC method includes a thorough column wash after each injection, consider using a guard column, and investigate the stability of this compound under your sample handling and storage conditions.

Quantitative Data on Sample Preparation

The following table summarizes a comparison of different sample preparation techniques for the analysis of various compounds, including those with properties similar to this compound, from biological matrices. This data can help in selecting an appropriate method to minimize matrix effects and maximize recovery.

Sample Preparation TechniqueAnalyte TypeMatrixAverage Recovery (%)Average Matrix Effect (%)Reference
Solid-Phase Extraction (Oasis PRiME HLB) Mixed (Acids, Bases, Neutrals)Plasma9012
Supported Liquid Extraction (SLE) Mixed (Acids, Bases, Neutrals)Plasma8512
Liquid-Liquid Extraction (LLE) Mixed (Acids, Bases, Neutrals)Plasma7517
Protein Precipitation (PPT) 10 Pharmaceutical CompoundsPlasma>95Analyte-dependent, significant[11]
Solid-Phase Extraction (SPE) 7 Primary Fatty Acid AmidesSaliva, Sweat>85Not specified[4]
Protein Precipitation 7 Primary Fatty Acid AmidesPlasma, Urine>85Not specified[4]

Detailed Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for the extraction of N-acylethanolamines, including this compound, from plasma or serum.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma/serum, add the internal standard (e.g., this compound-d4 or a suitable analogue) to achieve the desired final concentration.

  • Protein Precipitation & Extraction: Add 800 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 30 seconds to precipitate proteins and extract the analytes.[12]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution.

  • Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general workflow for using a phospholipid removal SPE plate.

  • Protein Precipitation: In a 96-well collection plate, add 100 µL of plasma or serum. Add the internal standard. Add 300 µL of acetonitrile containing 1% formic acid. Mix thoroughly (e.g., by vortexing for 1 minute).

  • Sample Loading: Place the phospholipid removal SPE plate on a vacuum manifold. Transfer the supernatant from the protein precipitation step to the wells of the SPE plate.

  • Elution: Apply vacuum to the manifold to draw the sample through the sorbent. The eluate, now depleted of phospholipids, is collected in a clean 96-well collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase as described in the LLE protocol.

LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of this compound. Method optimization is recommended.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.[9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: 50% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 50% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • MS/MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • MRM Transitions:

      • This compound: The precursor ion ([M+H]+) is m/z 282.3. A common product ion for N-acylethanolamines is m/z 62, corresponding to the ethanolamine fragment.[9] Therefore, a starting point for the MRM transition is 282.3 -> 62.0 .

      • This compound-d4 (Internal Standard): The precursor ion would be m/z 286.3. The corresponding MRM transition would be 286.3 -> 62.0 .

    • Fragmentor Voltage and Collision Energy: These parameters are instrument-dependent and should be optimized for maximum signal intensity for each transition.

Visualizations

N-Acylethanolamine Biosynthesis and Signaling

NAE_Pathway N-Acylethanolamine Biosynthesis and Signaling Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling Phosphatidylcholine Phosphatidylcholine Phosphatidylethanolamine (PE) Phosphatidylethanolamine (PE) N-acyltransferase N-acyltransferase Phosphatidylethanolamine (PE)->N-acyltransferase N-Acylphosphatidylethanolamine (NAPE) N-Acylphosphatidylethanolamine (NAPE) NAPE-PLD NAPE-PLD N-Acylphosphatidylethanolamine (NAPE)->NAPE-PLD N-Acylethanolamine (NAE) This compound (NAE) GPR119 GPR119 N-Acylethanolamine (NAE)->GPR119 TRPV1 TRPV1 N-Acylethanolamine (NAE)->TRPV1 N-acyltransferase->N-Acylphosphatidylethanolamine (NAPE) NAPE-PLD->N-Acylethanolamine (NAE) PPARalpha PPARalpha Gene Transcription Gene Transcription PPARalpha->Gene Transcription Regulates Lipid Metabolism cAMP Production cAMP Production GPR119->cAMP Production Increases Cation Influx Cation Influx TRPV1->Cation Influx Induces

Caption: Biosynthesis of N-acylethanolamines and their downstream signaling pathways.

Experimental Workflow for this compound Analysis

LCMS_Workflow LC-MS/MS Workflow for this compound Analysis Sample Preparation Sample Preparation LLE Liquid-Liquid Extraction Sample Preparation->LLE Option 1 SPE Solid-Phase Extraction Sample Preparation->SPE Option 2 LC Separation LC Separation LLE->LC Separation SPE->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

References

Strategies to reduce non-specific binding of Linoleamide in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to troubleshoot and reduce non-specific binding (NSB) of Linoleamide in experimental assays. Given its lipophilic nature, this compound can adhere to various surfaces, leading to high background signals and inaccurate results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a significant problem for this compound?

Non-specific binding refers to the adhesion of a molecule, in this case, this compound, to surfaces other than its intended target, such as plasticware, membranes, and unrelated proteins.[1][2] This is particularly problematic for lipophilic and hydrophobic molecules like this compound, which tend to interact with hydrophobic surfaces, leading to high background noise, reduced assay sensitivity, and false-positive results.[2][3][4]

Q2: What are the primary causes of high non-specific binding in assays involving fatty acid amides?

The main drivers of NSB for molecules like this compound are:

  • Hydrophobic Interactions: The long hydrocarbon tail of this compound readily interacts with hydrophobic plastic surfaces (e.g., polystyrene plates) and other molecules.[5][6]

  • Ionic Interactions: Depending on the buffer pH, both the molecule and the assay surfaces can have charged regions that lead to electrostatic attraction.[5][7]

  • Inadequate Blocking: Failure to sufficiently block all unoccupied sites on the assay surface allows this compound and detection reagents to bind indiscriminately.[1][8]

  • Insufficient Washing: Ineffective or insufficient washing steps fail to remove unbound molecules, contributing to high background.[9][10][11]

  • Analyte Aggregation: Poor solubility of this compound in aqueous buffers can lead to the formation of aggregates, which can become trapped in wells and contribute to NSB.

Troubleshooting Guide: High Background Signals

Problem: My assay is showing high background noise or high optical density (OD) readings in my negative control wells.

High background is a common indicator of significant non-specific binding. The following sections provide potential causes and solutions.

Cause 1: Insufficient or Ineffective Blocking

Q: How can I improve my blocking step? A: The blocking buffer's role is to saturate all potential non-specific binding sites on the assay surface.[1][8] If you are experiencing high background, consider the following optimizations:

  • Change the Blocking Agent: The most common blockers are proteins like Bovine Serum Albumin (BSA) and non-fat dry milk.[12] If one is not effective, try the other or a combination. For some applications, non-protein blockers like Polyvinylpyrrolidone (PVP) may be useful, especially for detecting smaller molecules that could be masked by larger blocking proteins.[1]

  • Increase Concentration: You may need to increase the concentration of your blocking agent. Typical concentrations range from 1-5% for BSA.[1][12]

  • Extend Incubation Time: Increasing the blocking incubation time can ensure more complete surface coverage.[8]

  • Include Detergents: Adding a low concentration of a non-ionic detergent like Tween-20 to your blocking buffer can help disrupt hydrophobic interactions.[8][12]

Cause 2: Hydrophobic Interactions with Assay Surfaces

Q: How can I minimize this compound's interaction with plasticware and membranes? A: Since this compound is hydrophobic, minimizing its interaction with assay surfaces is critical.

  • Use Surfactants/Detergents: Non-ionic detergents are essential. Tween-20 is the most common choice and can be added to both wash and blocking buffers to reduce surface tension and disrupt hydrophobic interactions.[5][7][13] Be aware that the effectiveness of detergents can depend on the type of polystyrene plate used.[4] In some cases, detergents can paradoxically increase NSB of certain components, so validation is key.[14]

  • Surface Modification: For persistent issues, consider using plates with different surface chemistries. Low-binding plates are commercially available. Alternatively, lipid-based coatings, such as supported lipid bilayers (SLBs), have shown superior performance in preventing non-specific adsorption of proteins and other biomolecules compared to standard blocking agents.[15][16][17][18][19]

  • Solvent Additives: For highly lipophilic compounds, adding a small percentage of an organic solvent (like DMSO) to your buffer can improve solubility and reduce aggregation, although this must be optimized to avoid denaturing proteins in your assay.[20] Another strategy involves using additives like Solutol®, which has been shown to mitigate NSB in equilibrium dialysis assays without interfering with protein binding.[21][22]

Cause 3: Suboptimal Buffer Conditions

Q: Could my buffer composition be the problem? A: Yes, buffer conditions can significantly impact NSB.

  • Adjust pH: The pH of your buffer determines the charge of both your analyte and the binding surface. Adjusting the pH can help minimize charge-based interactions that cause NSB.[5][7]

  • Increase Salt Concentration: Increasing the ionic strength of your buffer (e.g., with NaCl) can help shield electrostatic charges and reduce charge-based NSB.[5][7]

Cause 4: Inadequate Washing

Q: How can I optimize my wash steps to remove unbound this compound? A: Washing is a critical step for physically removing unbound reagents.[23] Insufficient washing is a primary cause of high background.[9][10]

  • Increase Wash Cycles: A good starting point is 3-5 wash cycles. If background remains high, try increasing the number of washes.[11][13][24]

  • Increase Wash Volume: Ensure the volume of wash buffer is sufficient to completely cover the well surface, typically 300 µL or more for a 96-well plate.[9][24]

  • Add a Soak Time: Allowing the wash buffer to sit in the wells for 30-60 seconds during each cycle can help dissolve and remove weakly bound molecules.[8][25]

  • Use a Detergent: Always include a non-ionic detergent like 0.05% Tween-20 in your wash buffer to help dislodge non-specifically bound molecules.[13]

  • Automate Washing: An automated plate washer provides more consistent and vigorous washing than manual methods, which can significantly improve reproducibility.[23]

Data Summary Tables

Table 1: Common Blocking Agents and Surfactants

ReagentTypeTypical ConcentrationNotes
Bovine Serum Albumin (BSA) Protein Blocker1 - 5% (w/v)A very common and effective blocking agent.[1] May not be suitable for assays involving phosphoproteins due to potential contamination.[1]
Non-Fat Dry Milk Protein Blocker0.2 - 5% (w/v)Cost-effective alternative to BSA. Not recommended for assays with biotin-avidin systems due to endogenous biotin.
Normal Serum Protein Blocker5 - 10% (v/v)Can be very effective but is more expensive.[1] Use serum from the same species as the secondary antibody to prevent cross-reactivity.
Polyvinylpyrrolidone (PVP) Non-Protein Polymer0.5 - 2% (w/v)A non-protein alternative useful for preventing larger blocking proteins from masking small analytes.[1]
Tween-20 Non-ionic Surfactant0.01 - 0.1% (v/v)Added to wash and blocking buffers to reduce hydrophobic interactions.[12][13]
Triton X-100 Non-ionic Surfactant0.01 - 0.1% (v/v)An effective detergent, but can sometimes disrupt specific binding, so must be used with caution.[12][26]

Visual Guides and Workflows

A logical approach to troubleshooting is essential. The following flowchart outlines a decision-making process for addressing high background signals in your assay.

G start Start: High Background in Assay check_blocking Is Blocking Optimized? start->check_blocking optimize_blocking Optimize Blocking: - Increase concentration (1-5% BSA) - Extend incubation time - Try alternative blocker (e.g., milk, PVP) check_blocking->optimize_blocking No check_washing Are Wash Steps Sufficient? check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing Improve Washing: - Increase cycles (3-5+) - Increase volume (>300 µL) - Add soak time (30-60s) - Use automated washer check_washing->optimize_washing No check_detergent Is a Surfactant Used in Buffers? check_washing->check_detergent Yes optimize_washing->check_detergent add_detergent Add Detergent: - Add 0.05% Tween-20 to wash and/or blocking buffers check_detergent->add_detergent No check_buffer Are Buffer Conditions (pH, Salt) Optimal? check_detergent->check_buffer Yes add_detergent->check_buffer adjust_buffer Adjust Buffer: - Modify pH to reduce ionic interactions - Increase salt concentration (e.g., NaCl) check_buffer->adjust_buffer No check_surface Consider Advanced Strategies: - Use low-binding plates - Test solvent additives (e.g., Solutol®) - Consider surface lipid coating check_buffer->check_surface Yes adjust_buffer->check_surface end_node Problem Resolved check_surface->end_node

Caption: Troubleshooting flowchart for diagnosing and resolving high background due to non-specific binding.

The diagram below illustrates the mechanism by which blocking agents and surfactants prevent the non-specific binding of this compound to a hydrophobic surface.

G cluster_0 Unblocked Surface (High NSB) cluster_1 Blocked Surface (Reduced NSB) lin_nsb This compound surface_nsb Hydrophobic Surface lin_nsb->surface_nsb Non-Specific Binding lin_free This compound surface_blocked Hydrophobic Surface blocker Blocking Agent (e.g., BSA) blocker->surface_blocked Blocks Site detergent Detergent (e.g., Tween-20) detergent->surface_blocked Disrupts Hydrophobic Interaction G start Start: Assay Setup step1 Step 1: Surface Selection - Choose low-binding plates if NSB is a known issue. start->step1 step2 Step 2: Reagent Preparation - Prepare this compound stock in an appropriate organic solvent (e.g., DMSO). - Dilute fresh into aqueous buffer containing a carrier protein (BSA) or surfactant. step1->step2 step3 Step 3: Plate Coating & Blocking - Coat plate with capture molecule. - Wash 3x with Wash Buffer (PBS + 0.05% Tween-20). - Block with optimized blocker (e.g., 3% BSA) for 2 hours at RT. step2->step3 step4 Step 4: Sample Incubation - Add this compound samples/standards. - Incubate for the required time. step3->step4 step5 Step 5: Enhanced Washing - Wash 5x with 300 µL Wash Buffer. - Include a 30-60 second soak time with each wash. step4->step5 step6 Step 6: Detection Antibody Incubation - Add detection antibody diluted in blocking buffer. step5->step6 step7 Step 7: Final Enhanced Washing - Wash 6x with 300 µL Wash Buffer. - Include a 30-60 second soak time with each wash. step6->step7 step8 Step 8: Signal Development & Reading - Add substrate and measure signal. step7->step8 end End: Analyze Data step8->end

References

Technical Support Center: Optimizing Linoleamide Extraction from Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Linoleamide extraction from brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from brain tissue?

A1: The most common methods for lipid extraction from brain tissue, which are applicable to this compound, are variations of the Folch or Bligh & Dyer methods. These typically involve homogenization of the brain tissue in a mixture of chloroform and methanol.[1] More modern methods may utilize methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform. Following extraction, this compound is often quantified using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q2: How can I improve the recovery of this compound during extraction?

A2: To improve recovery, ensure complete homogenization of the tissue, use the correct solvent-to-tissue ratio (typically 20:1 v/w), and perform the extraction at a controlled temperature to minimize degradation.[1] It is also crucial to handle samples quickly and keep them on ice to prevent enzymatic degradation. The addition of an internal standard prior to extraction can help to normalize for any loss during sample preparation.

Q3: What are the best storage conditions for brain tissue and lipid extracts to ensure this compound stability?

A3: Brain tissue should be rapidly frozen, for instance in liquid nitrogen, and stored at -80°C to minimize enzymatic activity and lipid degradation.[2] Lipid extracts should be stored in an organic solvent, under an inert atmosphere (like nitrogen or argon) at -20°C or lower to prevent oxidation and hydrolysis.[2] Avoid repeated freeze-thaw cycles, as this can degrade fatty acid amides.

Q4: I am observing low and variable this compound concentrations in my samples. What could be the cause?

A4: Low and variable concentrations can result from several factors, including incomplete tissue homogenization, suboptimal extraction solvent polarity, degradation of this compound during processing, or issues with the analytical instrumentation. Review your entire workflow, from sample collection to data acquisition, for any inconsistencies. Refer to the troubleshooting guide below for specific potential causes and solutions.

Q5: Is pH an important factor in this compound extraction?

A5: Yes, pH can influence the recovery of certain lipids. While fatty acid amides like this compound are generally neutral, the overall pH of the extraction mixture can affect the extraction of other lipid classes and potentially lead to the degradation of some lipids. For solid-phase extraction (SPE) cleanup steps, the pH of the sample and wash solutions can be critical for efficient separation. The optimal pH should be determined empirically for your specific protocol.

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Recommended Solution
Incomplete Tissue Homogenization Ensure the tissue is thoroughly homogenized using a suitable method (e.g., bead beating, sonication, or Dounce homogenization) to ensure complete cell lysis and release of lipids.
Suboptimal Solvent System The polarity of the extraction solvent is critical. A mixture of polar and non-polar solvents, such as chloroform/methanol or MTBE/methanol, is generally effective.[1] The optimal ratio may need to be empirically determined.
Incorrect Solvent-to-Tissue Ratio A solvent-to-tissue ratio of 20:1 (v/w) is commonly recommended to ensure efficient extraction.[1] Insufficient solvent volume can lead to incomplete extraction.
Degradation During Extraction Perform all extraction steps on ice or at 4°C to minimize enzymatic activity. Work quickly to reduce the time samples are exposed to room temperature. The use of antioxidants in the extraction solvent may also be beneficial.[2]
Loss During Phase Separation After adding water or saline to induce phase separation in Folch or Bligh & Dyer methods, ensure complete separation of the organic and aqueous layers by adequate centrifugation. Carefully collect the organic (lower) phase containing the lipids.
Inefficient Solid-Phase Extraction (SPE) If using SPE for cleanup, ensure the sorbent is appropriate for fatty acid amides and that the conditioning, loading, washing, and elution steps are optimized. The pH and solvent composition of each step are critical.
High Variability in this compound Measurements
Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize the entire workflow, from tissue dissection and storage to extraction and analysis. Ensure all samples are treated identically.
Sample Degradation As mentioned above, prevent degradation by working quickly, maintaining low temperatures, and using antioxidants. Avoid multiple freeze-thaw cycles of tissue and extracts.[2]
Instrumental Variability Ensure the LC-MS/MS system is properly calibrated and maintained. Use a suitable internal standard (e.g., a deuterated analog of this compound) to account for variations in injection volume and instrument response.
Matrix Effects in Mass Spectrometry Co-eluting compounds from the brain matrix can suppress or enhance the ionization of this compound. Optimize the chromatographic separation to resolve this compound from interfering matrix components. A thorough sample cleanup can also minimize matrix effects.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of internal standards and samples.

Experimental Protocols

Detailed Methodology for this compound Extraction from Brain Tissue

This protocol is a general guideline based on established lipid extraction methods and should be optimized for your specific experimental needs.

1. Materials and Reagents:

  • Brain tissue (fresh or frozen at -80°C)

  • Homogenizer (e.g., bead beater, sonicator, or Dounce homogenizer)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE, HPLC grade) - Alternative to Chloroform

  • 0.9% NaCl solution (or ultrapure water)

  • Internal Standard (IS): Deuterated this compound (e.g., this compound-d4)

  • Conical glass centrifuge tubes

  • Nitrogen gas evaporator

  • LC-MS/MS system

2. Tissue Homogenization:

  • Weigh a frozen brain tissue sample (e.g., 50 mg).

  • Immediately place the tissue in a pre-chilled homogenization tube.

  • Add 1 mL of ice-cold methanol.

  • Add a known amount of the internal standard (this compound-d4) to each sample.

  • Homogenize the tissue thoroughly until no visible tissue fragments remain. Keep the sample on ice throughout this process.

3. Lipid Extraction (Folch Method):

  • To the homogenate, add 2 mL of chloroform. The final solvent ratio should be approximately 2:1 chloroform:methanol.

  • Vortex the mixture vigorously for 2 minutes.

  • Agitate the sample on a shaker at 4°C for 30 minutes.

  • Add 0.6 mL of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Three distinct layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).

4. Lipid Extraction (MTBE Method):

  • To the homogenate, add 3.3 mL of MTBE.

  • Vortex the mixture vigorously for 2 minutes.

  • Agitate the sample on a shaker at 4°C for 30 minutes.

  • Add 825 µL of ultrapure water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Two phases will form. The upper organic phase contains the lipids.

  • Carefully collect the upper organic phase and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

5. Quantification by LC-MS/MS:

  • Analysis is typically performed using a reversed-phase C18 column with a gradient elution of mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid.

  • Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.

Visualizations

Experimental Workflow for this compound Extraction

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Analysis Tissue Brain Tissue Homogenization Homogenization (in Methanol + IS) Tissue->Homogenization Solvent_Addition Solvent Addition (Chloroform or MTBE) Homogenization->Solvent_Addition Phase_Separation Phase Separation (add water/saline) Solvent_Addition->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Drying Dry Down (Nitrogen Evaporation) Organic_Phase->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for the extraction and analysis of this compound from brain tissue.

Putative Signaling Pathway of this compound

While the direct signaling pathway of this compound in neurons is still under investigation, evidence suggests it can induce an increase in intracellular calcium levels.[3] This diagram illustrates a plausible pathway based on this finding.

G This compound This compound Receptor Unknown Receptor/ Membrane Interaction This compound->Receptor Binds/Interacts ER Endoplasmic Reticulum (ER) Receptor->ER Signals to Ca_Release Ca²⁺ Release ER->Ca_Release Triggers Ca_Influx Capacitative Ca²⁺ Entry Ca_Release->Ca_Influx Downstream Downstream Neuronal Effects (e.g., Neurotransmitter Release, Gene Expression) Ca_Influx->Downstream

Caption: A proposed signaling pathway for this compound-induced calcium mobilization in neuronal cells.

References

Dealing with Linoleamide aggregation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling Linoleamide, with a specific focus on preventing and troubleshooting aggregation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the fatty amide derived from linoleic acid.[1] It is recognized as an endogenous, sleep-inducing lipid.[2][3] In research, it is often studied for its role in modulating intracellular calcium (Ca2+) homeostasis by inhibiting specific Ca2+-ATPase pumps.[4]

Q2: What are the basic physicochemical properties of this compound?

A2: Understanding the properties of this compound is crucial for its proper handling. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₃₃NO[2]
Molecular Weight 279.46 g/mol [2]
Appearance White to beige solid/powder[2]
Melting Point 51 °C[2]
LogP 5.29[4]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for this compound. For other organic solvents, it is generally advised to test solubility empirically. Due to its high LogP value, this compound is expected to have poor solubility in aqueous solutions.

SolventReported SolubilitySource
DMSO ≥ 2 mg/mL
Water Practically insoluble[5]
Ethanol Slightly soluble[5]

Q4: How should I store this compound powder and its stock solutions?

A4: Proper storage is critical to maintain the integrity of this compound. To prevent degradation and aggregation, follow the guidelines below.

FormStorage TemperatureDurationRecommendationsSource
Powder -20°C≥ 4 yearsKeep desiccated[6]
In Solvent (DMSO) -80°C~6 monthsAliquot to avoid freeze-thaw cycles[7]
In Solvent (DMSO) -20°C~1 monthAliquot to avoid freeze-thaw cycles[7]

Troubleshooting Guide: this compound Aggregation

Aggregation is a common issue driven by the hydrophobic nature of this compound. It often manifests as precipitation or cloudiness when diluting a concentrated stock into an aqueous buffer or cell culture medium.

Q5: My this compound stock solution, or the working solution I just made, has precipitated. What should I do?

A5: Precipitation upon dilution into aqueous media is a known issue for hydrophobic compounds like this compound.[8] This is often due to the compound crashing out of solution when the solvent environment changes rapidly. Follow the workflow below to resolve the issue.

G start Precipitate Observed in This compound Solution warm Warm solution gently (37°C water bath) start->warm agitate Agitate via Vortexing or Sonication warm->agitate check Is the solution clear? agitate->check success Use solution immediately. Consider preventative measures for next time. check->success  Yes fail Precipitate remains. Solution is unusable. check->fail  No

Caption: Troubleshooting workflow for precipitated this compound.

If the precipitate redissolves, use the solution immediately and consider the preventative measures outlined below for future experiments.[9] If it does not, the concentration is likely too high for the solvent system, and the solution should be remade.[10]

Q6: How can I prevent my this compound solution from aggregating in the first place?

A6: Prevention is the most effective strategy. Several factors, from solution preparation to handling, can be optimized.

  • Lower Stock Concentration: While DMSO can dissolve this compound at 2 mg/mL, using a lower stock concentration (e.g., 10-30 mM) can prevent precipitation when diluting into your final assay medium.[10]

  • Stepwise Dilution: Avoid diluting the stock solution in a single large step. A serial or stepwise dilution can mitigate the rapid solvent change that causes precipitation.[7]

  • Temperature Control: Pre-warm your aqueous medium (e.g., to 37°C) before adding the this compound stock.[9] Maintaining temperature above the compound's transition temperature can prevent it from falling out of solution.[11]

  • Mixing Technique: Add the stock solution dropwise into the pre-warmed medium while gently swirling or vortexing the tube.[9] This ensures rapid dispersal and avoids localized high concentrations that can initiate aggregation.

  • Use of a Carrier: For cell culture experiments, consider using fatty acid-free Bovine Serum Albumin (BSA) in the medium. BSA can bind to fatty acids and amides, acting as a carrier to maintain their solubility.[8]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

  • Pre-analysis: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder (MW = 279.46 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 2.79 mg.

  • Solubilization: Add the calculated volume of high-purity, sterile DMSO to the powder.

  • Dissolution: Vortex the solution vigorously. If needed, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again to ensure complete dissolution.[9][10] The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store immediately at -80°C for long-term stability.[7]

Protocol 2: Assessment of Aggregation by Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution. It is highly effective for detecting the formation of aggregates.[12]

  • Sample Preparation: Prepare your final working solution of this compound in the desired aqueous buffer or medium, following the preventative measures described in Q6. Prepare a "vehicle control" sample containing the same final concentration of DMSO without this compound.

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up according to the manufacturer's instructions. Set the measurement parameters (e.g., temperature, scattering angle, solvent viscosity, and refractive index).

  • Blank Measurement: First, measure the vehicle control to determine the background scattering of the buffer and solvent.

  • Sample Measurement: Carefully transfer the this compound working solution to a clean cuvette. Place the cuvette in the instrument and initiate the measurement. The instrument will illuminate the sample with a laser and analyze the intensity fluctuations of the scattered light.

  • Data Analysis: The instrument's software will generate a particle size distribution report.

    • Monomeric/Micellar Solution: A stable solution will typically show a single, narrow peak corresponding to small particles (monomers or small micelles).

    • Aggregated Solution: The presence of aggregates will be indicated by the appearance of a second, broader peak at a much larger hydrodynamic radius (typically >100 nm), or a very high polydispersity index (PDI).[13]

Signaling Pathway Visualization

This compound is known to modulate intracellular Ca2+ levels by inhibiting specific ion pumps, a distinct mechanism from the commonly confused drug, Lenalidomide.

G cluster_0 Cytosol cluster_1 ER/Golgi Lumen Ca_cyto Cytosolic Ca2+ (Increased) Ca_lumen Lumenal Ca2+ (Decreased) Pump_Activity Ca2+ Pumping (Lumen -> Cytosol) Ca_lumen->Pump_Activity Transport This compound This compound SERCA SERCA Pump (ER Membrane) This compound->SERCA Inhibits SPCA SPCA Pump (Golgi Membrane) This compound->SPCA Inhibits Pump_Activity->Ca_cyto

Caption: this compound inhibits SERCA/SPCA pumps, increasing cytosolic Ca2+.

References

Technical Support Center: Improving the Stability of Linoleamide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Linoleamide during long-term storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Action
Decreased potency or altered biological activity Chemical degradation of this compound. The primary pathways are likely hydrolysis of the amide bond and oxidation of the polyunsaturated fatty acid chain.- Confirm storage conditions (temperature, humidity, light exposure). - Analyze the sample using a stability-indicating method (e.g., HPLC-MS) to identify and quantify degradation products. - If degradation is confirmed, review storage procedures and consider implementing more stringent controls (e.g., inert atmosphere, lower temperature).
Appearance of new peaks in chromatogram Formation of degradation products.- Identify the new peaks using mass spectrometry (MS) to elucidate their structures. - Compare the degradation profile with results from forced degradation studies to understand the degradation pathway. - Adjust storage conditions to mitigate the specific type of degradation observed (e.g., for oxidation, store under nitrogen or argon).
Change in physical appearance (e.g., color, consistency) Significant degradation or polymerization.- Discard the sample as its integrity is compromised. - Investigate the storage conditions that led to such extensive degradation to prevent recurrence.
Inconsistent experimental results Variable stability of this compound stock solutions. Aqueous solutions of fatty acid amides may have limited stability.[1]- Prepare fresh stock solutions for each experiment. - If stock solutions must be stored, aliquot and store at -20°C or lower for a validated period. Avoid repeated freeze-thaw cycles. - For aqueous solutions, it is not recommended to store them for more than one day.[1]

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

The two most probable degradation pathways for this compound are:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield linoleic acid and ammonia. Amides are generally more resistant to hydrolysis than esters.

  • Oxidation: The polyunsaturated linoleyl chain is susceptible to oxidation, which can lead to the formation of various oxidation products, including hydroperoxides and epoxides. This can be initiated by exposure to air (oxygen), light, or trace metal ions.

2. What are the ideal storage conditions for solid this compound?

For long-term stability of solid this compound, the following conditions are recommended:

  • Temperature: Store at -20°C or lower.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Humidity: Keep in a tightly sealed container in a desiccated environment to prevent moisture uptake, which could facilitate hydrolysis.

3. How stable is this compound in solution?

The stability of this compound in solution depends on the solvent and storage conditions. Stock solutions in organic solvents like ethanol, DMSO, and dimethylformamide are generally more stable than aqueous solutions.[1] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot solutions into tightly sealed vials, purge with an inert gas, and store at -20°C or below. Avoid repeated freeze-thaw cycles. The solubility of oleamide, a similar compound, in PBS (pH 7.2) is approximately 0.05 mg/ml, and it is not recommended to store the aqueous solution for more than one day.[1]

4. How can I assess the stability of my this compound sample?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), should be used. This method should be able to separate this compound from its potential degradation products, allowing for accurate quantification of the parent compound and detection of any impurities. Forced degradation studies are essential for developing and validating such a method.

5. What is a forced degradation study and why is it important?

A forced degradation study involves intentionally subjecting the drug substance to harsh conditions, such as high heat, humidity, acid, base, oxidation, and light, to accelerate its degradation.[2][3][4] The goal is to generate potential degradation products and identify the degradation pathways.[2][3] This information is crucial for developing a stability-indicating analytical method and for understanding the intrinsic stability of the molecule.[3] A degradation of 5-20% is generally considered optimal for these studies.[2][5]

Quantitative Data on Stability (with Oleamide as a proxy)

Table 1: Thermal Stability of Oleamide

TemperatureDurationObservationReference
200°CN/AConsidered the optimum temperature for synthesis, suggesting good thermal stability.[6][7]
>200°CN/ABoiling point.[8]
-20°C≥4 yearsStable as a crystalline solid.[1]

Table 2: General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsRecommended DegradationReference
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄ at room temperature or elevated temperature.5-20%[2][5]
Base Hydrolysis 0.1 M to 1 M NaOH or KOH at room temperature or elevated temperature.5-20%[2][5]
Oxidation 0.1% to 3.0% H₂O₂ at room temperature.5-20%[5]
Thermal 10°C increments above accelerated testing temperature (e.g., 50°C, 60°C).5-20%[4]
Photostability Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).Assess for acceptable change.[9][10]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • HPLC-MS system with a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC-MS analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and heat in an oven at 70°C for 48 hours.

    • Also, heat 1 mL of the stock solution at 70°C for 48 hours.

    • At appropriate time points, cool the samples, dissolve the solid in methanol, and dilute both for analysis.

  • Photolytic Degradation:

    • Expose solid this compound and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, dissolve the solid in methanol and dilute both solutions for analysis.

  • Analysis:

    • Analyze all samples by a suitable HPLC-MS method. A typical method might use a C18 column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the disappearance of the this compound peak and the appearance of new peaks.

    • Use the MS data to identify the mass of the degradation products and propose their structures.

Visualizations

cluster_hydrolysis Hydrolysis Pathway This compound This compound Linoleic_Acid Linoleic_Acid This compound->Linoleic_Acid H₂O (Acid/Base) Ammonia Ammonia This compound->Ammonia H₂O (Acid/Base)

Caption: Hydrolysis degradation pathway of this compound.

cluster_oxidation Oxidation Pathway This compound This compound Hydroperoxides Hydroperoxides This compound->Hydroperoxides O₂ Epoxides Epoxides This compound->Epoxides O₂ Further_Oxidation_Products Further_Oxidation_Products Hydroperoxides->Further_Oxidation_Products O₂

Caption: Potential oxidation pathways of the linoleyl chain in this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (1 mg/mL) Start->Prepare_Stock Stress_Conditions Apply Stress Conditions Prepare_Stock->Stress_Conditions Acid Acid Hydrolysis (HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal (70°C) Stress_Conditions->Thermal Photo Photolytic (UV/Vis Light) Stress_Conditions->Photo Sample_Collection Collect Samples at Time Points Acid->Sample_Collection Base->Sample_Collection Oxidation->Sample_Collection Thermal->Sample_Collection Photo->Sample_Collection Analysis HPLC-MS Analysis Sample_Collection->Analysis Data_Evaluation Evaluate Degradation Profile Identify Degradants Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: General workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Linoleamide Delivery for In vivo CNS Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linoleamide in in vivo central nervous system (CNS) studies.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it studied in the CNS?

This compound is an endogenous fatty acid amide that has been identified as a lipid mediator in the brain. It is known to induce sleep in various animal models and has been investigated for its potential roles in neuromodulation and cellular signaling, including its effects on cytosolic calcium levels.[1] Its therapeutic potential in various CNS disorders is an active area of research.

2. What are the main challenges in delivering this compound to the CNS in vivo?

The primary challenge is overcoming the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most solutes from the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[2][3] this compound's physicochemical properties, such as its lipophilicity, play a crucial role in its ability to cross the BBB.[4] Additionally, ensuring its stability in formulation and avoiding off-target effects are key considerations.[5]

3. What are the common administration routes for in vivo CNS studies with this compound?

Common routes for administering agents to study their effects on the CNS include:

  • Intraperitoneal (IP) Injection: A common systemic administration route where the substance is injected into the peritoneal cavity.[6][7][8][9]

  • Intravenous (IV) Injection: Direct injection into a vein, providing rapid and complete bioavailability into the systemic circulation.

  • Intracerebroventricular (ICV) Injection: A direct administration route into the cerebral ventricles, bypassing the BBB to ensure the compound reaches the CNS.[10][11]

  • Oral Gavage (PO): Administration directly into the stomach using a feeding needle, used to investigate the oral bioavailability of a compound.[12][13][14][15][16]

The choice of administration route depends on the specific research question, the desired pharmacokinetic profile, and the properties of the formulation.

Troubleshooting Guide

Issue 1: Poor or Inconsistent Bioavailability

Question: My in vivo experiments with this compound are showing inconsistent results, suggesting poor bioavailability. What could be the cause and how can I troubleshoot this?

Answer:

Poor and variable bioavailability is a common issue, often stemming from the formulation, administration technique, or the inherent properties of this compound.

Possible Causes & Solutions:

  • Poor Solubility: this compound is a lipophilic compound with low aqueous solubility.

    • Solution: Optimize your vehicle. Common vehicles for lipophilic compounds include a mixture of DMSO, PEG400, Tween-80, and saline or 0.5% carboxymethylcellulose (CMC).[12][16] It is crucial to perform solubility tests to determine the optimal ratio of these components for this compound.

  • Formulation Instability: The formulation may not be stable, leading to precipitation of this compound before or after administration.

    • Solution: Prepare fresh formulations for each experiment. If the formulation needs to be prepared in advance, store it under appropriate conditions (e.g., protected from light, at a specific temperature) and visually inspect for any precipitation before use. Sonication can help in creating a uniform suspension, but it's important to ensure this doesn't degrade the compound.[12][16]

  • Improper Administration Technique: Incorrect administration can lead to dosing errors.

    • Solution: Ensure proper training on the chosen administration technique (IP, IV, ICV, or oral gavage). For oral gavage, ensure the needle is correctly placed in the esophagus and not the trachea.[13] For IP injections, inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[7][8]

  • First-Pass Metabolism: If administered orally, this compound may be subject to significant first-pass metabolism in the liver, reducing the amount of active compound reaching systemic circulation.

    • Solution: If oral bioavailability is consistently low, consider a parenteral route of administration like IP or IV injection to bypass first-pass metabolism.

Issue 2: Suspected Off-Target Effects or Vehicle-Related Toxicity

Question: I am observing unexpected behavioral changes or signs of toxicity in my animals that do not seem to be related to the expected effects of this compound. What should I do?

Answer:

It is crucial to differentiate between the effects of this compound, the vehicle, and the administration procedure itself.

Possible Causes & Solutions:

  • Vehicle Toxicity: Some vehicles, especially at high concentrations, can cause adverse effects. For example, high concentrations of DMSO can be toxic.

    • Solution: Always include a vehicle-only control group in your experiments. This will help you to distinguish the effects of the vehicle from the effects of this compound. Try to minimize the concentration of potentially toxic solvents in your formulation.

  • Stress from Administration: The handling and administration procedure can induce stress in the animals, leading to physiological and behavioral changes.

    • Solution: Acclimatize the animals to the handling and administration procedures before the actual experiment. Ensure that the procedures are performed by a trained and competent individual to minimize stress and potential injury.[13][17]

  • Contamination: The formulation or injection equipment might be contaminated.

    • Solution: Use sterile techniques for preparing and administering the formulation.[7] Be aware of potential leachates from plastic labware. Notably, oleamide, a compound structurally similar to this compound, has been reported to leach from common laboratory plastics like syringe tubes, which could interfere with your results.[18] It is advisable to run a procedural blank where the vehicle is passed through the same labware to check for such contaminants.[18]

Issue 3: Difficulty Crossing the Blood-Brain Barrier (BBB)

Question: I am not observing the expected CNS effects after systemic administration of this compound. How can I improve its delivery to the brain?

Answer:

Enhancing CNS delivery of therapeutic agents is a significant challenge. Here are some strategies to consider:

  • Chemical Modification:

    • Prodrugs: Modify the this compound molecule to create a more lipophilic prodrug that can more easily cross the BBB and is then converted to the active form in the brain.[19]

  • Advanced Formulation Strategies:

    • Nanoparticles: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs), can improve its stability and facilitate its transport across the BBB.[20][21] PEGylated SLNs, in particular, have shown promise for brain drug delivery.[20]

    • Liposomes: These are another type of nanoparticle that can encapsulate both hydrophilic and lipophilic drugs and enhance their delivery across biological membranes.[22]

  • Direct CNS Administration:

    • Intracerebroventricular (ICV) Injection: If systemic delivery proves to be a persistent issue, direct administration into the brain ventricles via ICV injection can be used to bypass the BBB and directly study the central effects of this compound.[10][11]

Data Presentation: Pharmacokinetic Parameters

ParameterDescriptionLenalidomide (Oral)[23][24][25]This compound (To Be Determined)
Tmax (h) Time to reach maximum plasma concentration~1.0TBD
Cmax (ng/mL) Maximum plasma concentrationDose-proportionalTBD
AUC (ng·h/mL) Area under the plasma concentration-time curveDose-proportionalTBD
t1/2 (h) Elimination half-life3-4TBD
Bioavailability (%) Fraction of administered dose reaching systemic circulation>90%TBD

TBD: To Be Determined through experimental studies.

Experimental Protocols

Intraperitoneal (IP) Injection Protocol (Mouse)

This protocol is adapted from standard operating procedures for rodent injections.[6][7]

Materials:

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)[6][7]

  • 70% ethanol

  • This compound formulation

  • Animal scale

Procedure:

  • Weigh the mouse to calculate the correct injection volume. The maximum recommended injection volume is 10 mL/kg.[6]

  • Prepare the this compound formulation, ensuring it is at room temperature and well-mixed.

  • Restrain the mouse securely. For a one-person technique, scruff the mouse and position it in dorsal recumbency with the head tilted slightly downwards.

  • Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[7]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 15-20 degree angle with the bevel up.

  • Aspirate by pulling back the plunger to ensure you have not entered a blood vessel or organ. If blood or fluid appears, discard the syringe and start over with a fresh one.

  • Inject the solution slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-injection.

Oral Gavage Protocol (Mouse)

This protocol is based on general guidelines for oral gavage in mice.[13]

Materials:

  • Sterile syringes (1 mL)

  • Flexible or rigid feeding needle (20-22 gauge, bulb-tipped)

  • This compound formulation

  • Animal scale

Procedure:

  • Weigh the mouse to determine the appropriate gavage volume (typically 5-10 mL/kg).

  • Fill the syringe with the correct volume of the this compound formulation.

  • Gently restrain the mouse by the scruff of the neck to immobilize its head.

  • Introduce the feeding needle into the mouth, just behind the incisors.

  • Gently advance the needle along the roof of the mouth towards the esophagus. The mouse will often swallow, which helps guide the needle. Do not force the needle.

  • Once the needle is properly positioned in the esophagus (a slight resistance will be felt as it passes the pharynx), slowly administer the solution.

  • Withdraw the needle smoothly.

  • Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Intracerebroventricular (ICV) Injection Protocol (Mouse)

This is a surgical procedure that requires stereotaxic equipment and appropriate anesthesia and analgesia. This is a summary of the key steps.[10]

Materials:

  • Stereotaxic frame

  • Anesthesia machine

  • Microsyringe pump

  • Hamilton syringe with a 30-gauge needle

  • Surgical tools (scalpel, drill)

  • Analgesics and anesthetics

Procedure:

  • Anesthetize the mouse and place it in the stereotaxic frame.

  • Administer an analgesic.

  • Shave the head and clean the surgical area with an antiseptic solution.

  • Make a midline incision in the scalp to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Determine the stereotaxic coordinates for the lateral ventricle.

  • Drill a small hole in the skull at the target coordinates.

  • Slowly lower the injection needle to the desired depth in the ventricle.

  • Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min).

  • Leave the needle in place for a few minutes after the infusion to prevent backflow.

  • Slowly withdraw the needle and suture the scalp incision.

  • Provide post-operative care, including analgesia and monitoring for recovery.[10]

Visualizations

Experimental Workflow for In Vivo this compound Study

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase formulation Formulation Preparation (Vehicle Optimization) randomization Randomization into Groups (Vehicle, this compound) formulation->randomization animal_acclimation Animal Acclimation & Handling animal_acclimation->randomization administration This compound Administration (IP, IV, ICV, or Oral Gavage) randomization->administration behavioral Behavioral Assessments administration->behavioral pk_pd Pharmacokinetic/ Pharmacodynamic Analysis administration->pk_pd tissue Tissue Collection & Analysis pk_pd->tissue G start Inconsistent/Low Efficacy solubility Check Formulation Is it a clear solution/uniform suspension? start->solubility technique Review Administration Technique Is it performed correctly? solubility->technique Yes optimize_vehicle Optimize Vehicle (e.g., adjust co-solvents) solubility->optimize_vehicle No route Consider Alternative Route (e.g., IP instead of Oral) technique->route Yes retrain Retrain Personnel technique->retrain No G cluster_cell Cell This compound This compound plc Phospholipase C (PLC) This compound->plc Activates? er Endoplasmic Reticulum (ER) This compound->er Direct effect? ip3 IP3 plc->ip3 Generates ip3->er Binds to receptor on ca_release Ca2+ Release er->ca_release ca_influx Ca2+ Influx ca_release->ca_influx Triggers capacitative cell_membrane Cell Membrane

References

Reducing background noise in fluorescent-based Linoleamide assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and enhance signal quality in fluorescent-based linoleamide assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary sources of high background noise in my fluorescent this compound assay?

High background fluorescence, which can obscure the specific signal from your this compound probe, can originate from several sources. These can be broadly categorized as intrinsic sample properties and extrinsic factors related to assay components and instrumentation.

  • Autofluorescence: Biological samples inherently contain molecules that fluoresce, such as NADH, collagen, and riboflavin. This is a common issue in cell-based assays, where cellular components contribute to the background signal. Lipofuscin, an age-related pigment, can also be a significant source of autofluorescence in certain tissues.[1]

  • Assay Media and Reagents: Standard cell culture media often contain components that contribute to background fluorescence. Phenol red, a common pH indicator, and fetal bovine serum (FBS) are known to increase background levels.[2][3][4][5]

  • Non-specific Binding of Fluorescent Probes: The fluorescent dye used to detect this compound or its effects may bind non-specifically to cellular components or the assay plate itself. This is particularly relevant for lipophilic dyes that may interact with various cellular membranes.[6]

  • Instrumental Noise: The fluorescence reader or microscope itself can be a source of noise, including detector noise and light source instability.[7][8]

Q2: My signal-to-noise ratio is low. How can I increase the specific signal?

Improving the signal-to-noise ratio (SNR) involves either increasing the signal, decreasing the noise, or both. To enhance your specific signal:

  • Optimize Probe Concentration: Titrate your fluorescent probe to determine the optimal concentration that provides the brightest signal without causing excessive background or cellular toxicity.

  • Choose a Brighter Fluorophore: If possible, select a fluorescent probe with a high quantum yield and extinction coefficient. Red-shifted fluorophores are often advantageous as they tend to have less interference from cellular autofluorescence, which is typically stronger in the blue-green spectrum.[7]

  • Enhance Target Accessibility: For intracellular targets, ensure adequate cell permeabilization to allow the probe to reach its target.

Q3: I suspect autofluorescence is the main issue. What are the best strategies to mitigate it?

Autofluorescence is a common challenge, but several methods can help reduce its impact:

  • Use Phenol Red-Free Media: If conducting live-cell imaging, switching to a phenol red-free medium can significantly reduce background fluorescence.[2][3][4][5]

  • Reduce Serum Concentration: Minimize the concentration of fetal bovine serum (FBS) in your final assay buffer, as it is a known contributor to background fluorescence.[2]

  • Select Red-Shifted Fluorophores: Cellular autofluorescence is most prominent in the blue and green spectral regions. Using probes that excite and emit in the red or far-red spectrum can help to avoid this interference.[7]

  • Spectral Unmixing: If your imaging software supports it, spectral unmixing algorithms can be used to computationally separate the specific probe signal from the autofluorescence spectrum.

  • Chemical Quenching: For fixed cells, agents like sodium borohydride can be used to reduce aldehyde-induced autofluorescence. Commercial quenching reagents are also available.[1][9][10]

Q4: How can I minimize non-specific binding of my fluorescent probe?

  • Optimize Washing Steps: Increase the number and duration of wash steps after probe incubation to remove unbound or loosely bound molecules. The inclusion of a mild, non-ionic detergent like Tween-20 in the wash buffer can also be beneficial.

  • Use Blocking Agents: For assays involving antibodies, blocking with a protein solution like bovine serum albumin (BSA) or serum from the same species as the secondary antibody can reduce non-specific binding.

  • Reduce Probe Concentration: Using the lowest effective concentration of your fluorescent probe, as determined by titration, will help to minimize non-specific interactions.

Q5: What instrumental or hardware changes can I make to improve my results?

  • Use High-Quality Optical Filters: Ensure that your excitation and emission filters are well-matched to the spectral properties of your fluorophore to maximize signal collection and minimize bleed-through from other fluorescent sources. Adding a second emission filter can further reduce background and improve the signal-to-noise ratio.[7][8]

  • Employ Confocal Microscopy: If available, a confocal microscope can significantly reduce out-of-focus light, thereby lowering background and improving image quality.

  • Use Glass-Bottom Plates: For microscopy-based assays, switching from plastic-bottom to glass-bottom plates can reduce background fluorescence, as plastic can be autofluorescent.

  • Utilize Bottom-Reading Plate Readers: For cell-based assays in microplates, a plate reader with bottom-reading capabilities can be advantageous. This is because the excitation and emission light does not have to pass through the bulk of the culture medium, which can be a source of background fluorescence.[2]

Data on Background Reduction Strategies

The following tables summarize quantitative data on the effectiveness of various background reduction techniques.

Table 1: Impact of Assay Media on Signal-to-Blank Ratio

Media CompositionSignal-to-Blank (S/B) Ratio (Arbitrary Units)Percent Decrease from Optimal
PBS+ (Phosphate-Buffered Saline)1000%
DMEM (Phenol Red-Free) + 1% FBS8515%
DMEM (with Phenol Red) + 1% FBS6040%
DMEM (Phenol Red-Free) + 10% FBS7030%
DMEM (with Phenol Red) + 10% FBS4555%

Data adapted from BMG LABTECH Application Note on reducing autofluorescence in cell-based assays. The S/B ratio is a measure of assay quality, where a higher number indicates a better distinction between the signal and the background noise.[2]

Table 2: Improvement of Signal-to-Noise Ratio with Additional Optical Filters

Experimental SetupRelative Excess Background NoiseSignal-to-Noise Ratio (SNR) Improvement
Standard Single Emission FilterHighBaseline
Addition of a Second Emission FilterReduced~2-fold
Addition of a Second Excitation FilterFurther Reduced~2.5-fold
Combined Second Emission & Excitation FiltersSignificantly Reduced>3-fold

Data derived from a study on enhancing the signal-to-noise ratio in quantitative fluorescence microscopy. The addition of secondary filters helps to remove stray excitation light, leading to a significant reduction in background noise and a corresponding increase in the SNR.[7][8]

Experimental Protocols

Protocol 1: Fluorescent Fatty Acid (this compound Analog) Uptake Assay

This protocol is adapted for a fluorescently labeled fatty acid analog, such as BODIPY™ FL C16, which can be used to study fatty acid uptake, a process that may be influenced by this compound.

Materials:

  • Cells of interest cultured in a 96-well black, clear-bottom plate

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C16)

  • Serum-free, phenol red-free cell culture medium

  • Wash buffer (e.g., PBS)

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Starvation: On the day of the assay, remove the growth medium and wash the cells once with serum-free, phenol red-free medium. Add fresh serum-free, phenol red-free medium and incubate for 1-2 hours to starve the cells.

  • Preparation of Loading Solution: Prepare the fluorescent fatty acid analog working solution in serum-free, phenol red-free medium. The final concentration should be optimized, but a starting point of 1-5 µM is common.[11]

  • Treatment with this compound (Optional): If investigating the effect of this compound on fatty acid uptake, pre-incubate the cells with the desired concentrations of this compound for the appropriate time before adding the fluorescent fatty acid.

  • Initiation of Uptake: Remove the starvation medium and add the fluorescent fatty acid loading solution to the cells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). This should be optimized for your cell type.

  • Termination of Uptake and Washing: Remove the loading solution and wash the cells 2-3 times with cold wash buffer to stop the uptake and remove extracellular probe.

  • Fluorescence Measurement: Add fresh wash buffer to the wells and immediately measure the fluorescence using a microplate reader with excitation/emission settings appropriate for the chosen fluorophore (e.g., ~485/515 nm for BODIPY FL C16). Use the bottom-read mode if available.[12][13]

Troubleshooting for this Protocol:

  • High Background:

    • Ensure complete removal of the loading solution by thorough washing.

    • Confirm that you are using phenol red-free medium and have minimized serum exposure.

    • Run a "no-cell" control with the loading solution to check for background from the media or plate.

  • Low Signal:

    • Increase the concentration of the fluorescent fatty acid analog.

    • Increase the incubation time.

    • Ensure cells are healthy and not over-confluent.

Protocol 2: Staining of Intracellular Lipid Droplets with Nile Red

This protocol is for visualizing intracellular lipid droplets, the formation of which may be influenced by this compound.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Nile Red stock solution (e.g., 1 mg/mL in DMSO)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cells)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or coverslips.

  • Preparation of Staining Solution: Prepare a working solution of Nile Red by diluting the stock solution in PBS or serum-free medium to a final concentration of 200-1000 nM.[14]

  • Staining:

    • Live Cells: Remove the culture medium, wash once with PBS, and add the Nile Red staining solution. Incubate for 5-10 minutes at room temperature, protected from light.[14]

    • Fixed Cells: Remove the culture medium, wash with PBS, and fix with 4% PFA for 15 minutes at room temperature. Wash three times with PBS, then add the Nile Red staining solution and incubate for 10 minutes.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to reduce background fluorescence.

  • Imaging: Mount the coverslip (if used) and image the cells using a fluorescence microscope. For selective detection of lipid droplets, use an excitation wavelength of 450-500 nm and an emission wavelength greater than 528 nm (yellow-gold fluorescence).[14][15][16]

Troubleshooting for this Protocol:

  • High Background/Non-specific Staining:

    • Optimize the Nile Red concentration; high concentrations can lead to non-specific membrane staining.

    • Ensure thorough washing after staining.

    • Image using the recommended filter sets for lipid droplets to minimize visualization of probe bound to other cellular membranes.[14][15][16]

  • Weak Signal:

    • Increase the Nile Red concentration or incubation time.

    • Ensure that your cells are healthy and contain lipid droplets. Positive controls (e.g., cells treated with oleic acid to induce lipid droplet formation) can be useful.

Visualizations

Signaling Pathway

Linoleamide_Signaling_Pathway cluster_cell Cell This compound This compound PlasmaMembrane Plasma Membrane PLC Phospholipase C (PLC) This compound->PLC Activates (IP₃-independent) PLC_inhibitor U73122 (inhibitor) PLC_inhibitor->PLC ER Endoplasmic Reticulum (ER) PLC->ER Triggers Ca_store Ca²⁺ Store Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Capacitative Ca²⁺ Influx Ca_release->Ca_influx Depletes store, leading to Cytosolic_Ca Increased Cytosolic Ca²⁺ Ca_release->Cytosolic_Ca Ca_influx->Cytosolic_Ca

Caption: Putative signaling pathway for this compound leading to increased intracellular calcium.[17]

Experimental Workflow

Experimental_Workflow cluster_troubleshooting Troubleshooting Checks start Start Assay prep_cells Prepare Cells (Seeding & Starvation) start->prep_cells add_probe Add Fluorescent Probe prep_cells->add_probe incubate Incubate add_probe->incubate wash Wash to Remove Unbound Probe incubate->wash measure Measure Fluorescence wash->measure high_bg High Background? measure->high_bg analyze Analyze Data low_snr Low Signal-to-Noise? high_bg->low_snr No optimize_wash Optimize Wash Steps high_bg->optimize_wash Yes low_snr->analyze No optimize_probe Titrate Probe Concentration low_snr->optimize_probe Yes check_media Use Phenol Red-Free/ Low-Serum Media optimize_wash->check_media check_media->add_probe check_filters Check/Optimize Optical Filters optimize_probe->check_filters check_filters->add_probe

Caption: A logical workflow for troubleshooting common issues in fluorescent-based assays.

Logical Relationship Diagram

Logical_Relationships high_bg High Background Noise cause1 Autofluorescence high_bg->cause1 cause2 Non-specific Binding high_bg->cause2 cause3 Reagent Fluorescence high_bg->cause3 cause4 Instrumental Noise high_bg->cause4 solution1a Use Red-Shifted Dyes cause1->solution1a solution1b Chemical Quenching cause1->solution1b solution2a Optimize Probe Conc. cause2->solution2a solution2b Improve Wash Steps cause2->solution2b solution3a Use Phenol Red-Free Media cause3->solution3a solution3b Reduce Serum cause3->solution3b solution4a Optimize Filters cause4->solution4a solution4b Use Confocal/Bottom-Read cause4->solution4b

Caption: Relationship between sources of background noise and corresponding solutions.

References

Validation & Comparative

A Comparative Analysis of the Sleep-Inducing Efficacy of Linoleamide and Oleamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sleep-inducing properties of two endogenous fatty acid amides: Linoleamide and Oleamide. Both molecules have been identified as potential regulators of sleep, but they exhibit distinct mechanistic profiles. This document summarizes the available experimental data, details the methodologies used in key studies, and visualizes their proposed signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.

Quantitative Data Summary

The following table summarizes the quantitative data from experimental studies on this compound and Oleamide, focusing on their effects on sleep parameters and key biological activities.

CompoundParameterExperimental ModelDosage/ConcentrationKey FindingCitation
Oleamide Sleep LatencyRats & MiceNot specifiedMarkedly decreased sleep latency.[1]
Total Sleep TimeRatsNot specifiedIncreased total sleep time when FAAH is inhibited.[2][3]
Slow-Wave SleepRats10 and 20 mg/kg (i.p.)Increased slow-wave sleep 2.[4]
GABA-A Receptor ModulationOocytesEC50 = 28.94 µMPotentiated GABA-gated currents.[5]
Gap Junction CommunicationRat Glial Cells50 µMCaused complete inhibition.[6]
This compound Cytosolic Ca2+ IncreaseMDCK Renal Tubular CellsEC50 = 20 µMInduced a concentration-dependent increase in [Ca2+]i.[7]
Sleep InductionCats, Rats, HumansNot specifiedHas been shown to induce sleep.[7][8]

Signaling Pathways and Mechanisms of Action

While both this compound and Oleamide are fatty acid amides metabolized by Fatty Acid Amide Hydrolase (FAAH), their primary mechanisms for inducing sleep appear to diverge. Oleamide interacts with multiple neurotransmitter systems, whereas this compound's known effects are centered on intracellular calcium modulation.

Oleamide Signaling Pathway

Oleamide's hypnotic actions are pleiotropic, involving direct and indirect modulation of several key sleep-regulating systems. It is known to enhance the activity of GABA-A receptors, the primary targets for many sedative drugs.[2][3][5] Its action also involves the serotonergic and cannabinoid systems.[2][3] The ability of the cannabinoid antagonist SR 141716 to inhibit Oleamide's hypnotic effects suggests a role for the endocannabinoid pathway.[2][3] Furthermore, by competing with the endocannabinoid anandamide for degradation by FAAH, Oleamide may indirectly increase anandamide levels, further promoting sleep.[5][9]

G OA Oleamide FAAH FAAH Inhibition OA->FAAH (indirect) GABAaR GABA-A Receptor OA->GABAaR + Allosteric Modulation HTR 5-HT2A/2C Receptors OA->HTR + Allosteric Modulation Anandamide ↑ Anandamide FAAH->Anandamide CB1R CB1 Receptor Anandamide->CB1R Activation Sleep Sleep Induction CB1R->Sleep GABAaR->Sleep ↑ Inhibition HTR->Sleep

Proposed signaling pathways for Oleamide-induced sleep.
This compound Signaling Pathway

The known mechanism for this compound involves the modulation of intracellular calcium ([Ca2+]i) homeostasis.[8] Studies have shown that this compound can induce significant increases in cytosolic calcium levels.[7] This is achieved by triggering the release of calcium from the endoplasmic reticulum stores, which in turn activates capacitative calcium entry into the cell.[7][8] This entire process occurs independently of the inositol-1,4,5-trisphosphate (IP3) pathway, suggesting a distinct signaling cascade.[7] How this modulation of calcium signaling ultimately translates to sleep induction at the systems level requires further investigation.

G LA This compound ER Endoplasmic Reticulum LA->ER CaStore Ca2+ Store Release ER->CaStore CaEntry Capacitative Ca2+ Entry CaStore->CaEntry CaCytosol ↑ Cytosolic Ca2+ CaStore->CaCytosol CaEntry->CaCytosol Unknown Downstream Effectors (?) CaCytosol->Unknown Sleep Sleep Induction Unknown->Sleep

Proposed signaling pathway for this compound.

Experimental Protocols

The evaluation of sleep-inducing compounds typically involves in vivo studies in rodent models. The pentobarbital-induced sleep test is a common method for screening central nervous system depressant effects.

Pentobarbital-Induced Sleep Test in Rodents

This protocol is widely used to assess the hypnotic effects of test compounds by measuring their ability to potentiate the sleep induced by a sub-hypnotic dose of pentobarbital.

  • Animal Acclimation: Male ICR mice or Sprague-Dawley rats are acclimated for at least one week under controlled conditions (20–25°C, 12h light/dark cycle) with ad libitum access to food and water.[10]

  • Fasting: Animals are fasted for 12-24 hours prior to the experiment to ensure consistent absorption of the test compounds.[11][12]

  • Compound Administration: The test compound (e.g., Oleamide) or vehicle control is administered orally (p.o.) or intraperitoneally (i.p.).[10][11]

  • Pentobarbital Injection: After a set period (typically 30 minutes) to allow for absorption of the test compound, pentobarbital sodium is administered intraperitoneally to induce sleep.[10][11]

  • Measurement of Sleep Parameters:

    • Sleep Latency: The time from pentobarbital injection until the loss of the righting reflex (the animal remains immobile for >1 minute when placed on its back) is recorded.[11]

    • Sleep Duration: The time from the loss of the righting reflex until it is spontaneously regained is measured as the total sleep time.

  • Data Analysis: The sleep latency and duration for the compound-treated groups are compared to the vehicle control group using statistical analysis to determine significance.

G start Start acclimate Animal Acclimation (≥ 7 days) start->acclimate fast Fasting (12-24h) acclimate->fast admin Administer Test Compound (p.o. / i.p.) fast->admin wait Wait 30 min admin->wait pento Inject Pentobarbital (i.p.) wait->pento measure Record Sleep Latency & Duration pento->measure end End measure->end

References

A Head-to-Head Comparison of Linoleamide and Anandamide Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the signaling pathways of two endogenous fatty acid amides: Linoleamide and Anandamide. While Anandamide is a well-characterized endocannabinoid, the signaling profile of this compound is less understood. This document aims to consolidate the available experimental data to facilitate a direct comparison, highlighting key differences in receptor engagement, downstream signaling, and metabolism.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Anandamide, providing a side-by-side comparison of their interaction with key molecular targets.

Table 1: Receptor Binding Affinities (Ki)

LigandCB1 Receptor (Ki)CB2 Receptor (Ki)Reference
This compound 10 µM25 µM[1]
Anandamide 89 nM371 nM[2]

Table 2: Receptor Activation (EC50)

LigandGPR55 (EC50)TRPV1 (EC50)Reference
This compound Data not availableData not available
Anandamide 18 nM~261 nM - 7.3 µM[2][3][4]

Table 3: Enzyme Kinetics

LigandEnzymeKmVmaxKiReference
This compound FAAHData not availableData not available9.0 µM (inhibition)[1]
Anandamide FAAH104 µM (for oleamide hydrolysis)5.7 nmol/min/mg protein (for oleamide hydrolysis)Data not available[5]

Signaling Pathways

The following diagrams illustrate the known signaling pathways of Anandamide and the currently understood signaling actions of this compound.

Anandamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Anandamide Anandamide CB1 CB1 Receptor Anandamide->CB1 CB2 CB2 Receptor Anandamide->CB2 GPR55 GPR55 Anandamide->GPR55 TRPV1 TRPV1 Channel Anandamide->TRPV1 FAAH FAAH Anandamide->FAAH Metabolism Gi_o Gi/o Protein CB1->Gi_o Activates CB2->Gi_o Activates PLC Phospholipase C GPR55->PLC Activates Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Gi_o->MAPK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Produces Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites

Caption: Anandamide Signaling Pathways.

Linoleamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound CB1 CB1 Receptor (Weak Affinity) This compound->CB1 CB2 CB2 Receptor (Weak Affinity) This compound->CB2 Ca_release Ca²⁺ Release (from ER) This compound->Ca_release Induces (CB-independent) ERK ERK Phosphorylation This compound->ERK Increases (CB-independent) FAAH FAAH This compound->FAAH Inhibits/Metabolized by NFkB NF-κB Signaling This compound->NFkB Inhibits Metabolites Hydrolysis Products FAAH->Metabolites

Caption: this compound Signaling Actions.

Head-to-Head Comparison

Receptor Binding and Activation:

Anandamide is a well-established agonist for both CB1 and CB2 receptors, exhibiting nanomolar binding affinities.[2] In contrast, this compound displays significantly weaker affinity for both cannabinoid receptors, with Ki values in the micromolar range.[1] This suggests that at physiological concentrations, Anandamide is a much more potent activator of the classical cannabinoid signaling pathways.

Anandamide also activates other receptors, including the orphan G protein-coupled receptor GPR55 and the transient receptor potential vanilloid 1 (TRPV1) channel, with EC50 values in the nanomolar to low micromolar range.[2][3][4] Currently, there is a lack of data on whether this compound can activate these receptors.

Downstream Signaling:

Anandamide's activation of CB1 and CB2 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity.[6][7] Additionally, Anandamide can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38.[6][8] Its activation of TRPV1 leads to an influx of calcium ions, while GPR55 activation can trigger phospholipase C (PLC) and subsequent release of intracellular calcium stores.[4][9]

The downstream signaling of this compound is less defined. It has been shown to induce the release of calcium from the endoplasmic reticulum and increase ERK phosphorylation in a cannabinoid receptor-independent manner.[10][11] Furthermore, this compound has been observed to inhibit NF-κB signaling, suggesting anti-inflammatory properties.[]

Metabolism:

Both Anandamide and this compound are metabolized by the enzyme fatty acid amide hydrolase (FAAH). Anandamide is a well-known substrate for FAAH, which hydrolyzes it into arachidonic acid and ethanolamine, thereby terminating its signaling.[13] this compound is also hydrolyzed by FAAH and can act as an inhibitor of the enzyme.[1] The kinetic parameters (Km and Vmax) for this compound hydrolysis by FAAH are not yet determined.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Anandamide signaling.

1. Cannabinoid Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of a ligand for cannabinoid receptors (CB1 and CB2).

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., rat brain for CB1, spleen for CB2, or cell lines transfected with the receptor).

    • Radioligand: A radiolabeled cannabinoid ligand with high affinity, such as [³H]CP55,940, is used.

    • Competition Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or Anandamide).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. GTPγS Binding Assay

  • Objective: To assess the functional activity of a ligand at a G protein-coupled receptor (GPCR) by measuring G protein activation.

  • Methodology:

    • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.

    • Reaction Mixture: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound at various concentrations.

    • G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the G protein.

    • Separation: The reaction is terminated, and the [³⁵S]GTPγS bound to the G proteins is separated from the unbound nucleotide, often by filtration.

    • Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • Data Analysis: The concentration-response curve is plotted to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) of the ligand.

3. Fatty Acid Amide Hydrolase (FAAH) Activity Assay

  • Objective: To measure the rate of hydrolysis of a substrate by FAAH and to determine the kinetic parameters (Km and Vmax) or inhibitory potential (Ki) of a compound.

  • Methodology (Fluorometric Assay):

    • Enzyme Source: Purified FAAH or cell/tissue homogenates containing FAAH are used.

    • Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is used. Hydrolysis of AAMCA by FAAH releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).

    • Assay Procedure: The enzyme is incubated with the substrate at various concentrations (for Km/Vmax determination) or with a fixed substrate concentration and varying concentrations of the inhibitor (for Ki determination).

    • Fluorescence Measurement: The increase in fluorescence over time, corresponding to the production of AMC, is monitored using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm).

    • Data Analysis:

      • For Km and Vmax, the initial reaction velocities are plotted against the substrate concentration and fitted to the Michaelis-Menten equation.

      • For Ki, the inhibition data is analyzed using appropriate models (e.g., competitive, non-competitive) to determine the inhibitory constant.

Workflow for a Typical FAAH Kinetic Assay:

FAAH_Assay_Workflow start Start prepare_reagents Prepare Reagents: - FAAH Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compound (this compound/Anandamide) start->prepare_reagents setup_plate Set up 96-well plate with varying concentrations of substrate or inhibitor prepare_reagents->setup_plate add_enzyme Add FAAH enzyme to initiate reaction setup_plate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate read_fluorescence Read fluorescence kinetically (Ex: 360nm, Em: 465nm) incubate->read_fluorescence analyze_data Analyze data to determine Km, Vmax, or Ki read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow of a Fluorometric FAAH Activity Assay.

References

Cross-reactivity of Linoleamide in Fatty Acid Amide Hydrolase (FAAH) Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of linoleamide, specifically linoleoyl ethanolamide (LEA), in fatty acid amide hydrolase (FAAH) assays. It aims to offer an objective overview of its performance relative to other well-known FAAH substrates, supported by available experimental data and detailed methodologies.

Introduction to FAAH and its Substrates

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of a class of bioactive lipids known as N-acylethanolamines (NAEs).[1][2] By hydrolyzing these signaling molecules, FAAH regulates a variety of physiological processes, including pain, inflammation, and neurotransmission. The most studied substrate of FAAH is N-arachidonoylethanolamine, or anandamide (AEA), an endogenous cannabinoid.[1][2] However, FAAH exhibits broad substrate specificity and is known to hydrolyze other fatty acid amides, including oleamide, palmitoylethanolamide (PEA), oleoylethanolamide (OEA), and linoleoylethanolamide (LEA).[3][4] Understanding the cross-reactivity of these various substrates is critical for the accurate design and interpretation of FAAH activity and inhibition assays.

Comparative Analysis of FAAH Substrates

While extensive quantitative kinetic data directly comparing this compound with other FAAH substrates in a single study is limited in the publicly available literature, a qualitative and semi-quantitative comparison can be drawn from various sources. FAAH generally shows a preference for substrates with arachidonoyl or oleoyl acyl chains.

Key Observations:

  • Substrate Preference: FAAH preferentially hydrolyzes arachidonoyl and oleoyl substrates, with arachidonoyl-containing substrates being hydrolyzed approximately three times faster than their oleoyl counterparts.[1]

  • Amide Headgroup: Primary fatty acid amides are typically hydrolyzed about twice as fast as the corresponding ethanolamides.[1]

  • This compound as a Substrate: Linoleoylethanolamide (LEA) has been identified as a substrate for FAAH.[3][4] However, based on the general substrate preferences of FAAH, it is likely hydrolyzed at a slower rate compared to anandamide (arachidonoyl ethanolamide) and oleoylethanolamide.

  • In Vivo Effects: In mice, linoleoyl ethanolamide has been shown to be approximately four times less potent than anandamide in inducing catalepsy, an in vivo effect indicative of cannabinoid-like activity which is influenced by FAAH-mediated degradation.[5]

Table 1: Comparison of Common FAAH Substrates

SubstrateCommon AbbreviationAcyl ChainEndocannabinoid ActivityNotes on FAAH Hydrolysis
Anandamide AEAArachidonoyl (20:4)Yes (CB1 and CB2 agonist)Preferred substrate, rapid hydrolysis.[1][2]
Oleamide Oleoyl (18:1)Yes (Acts on CB1 receptors)A primary amide, hydrolyzed faster than ethanolamides.[1]
Oleoylethanolamide OEAOleoyl (18:1)No (Acts on PPAR-α)Hydrolyzed by FAAH.
Palmitoylethanolamide PEAPalmitoyl (16:0)No (Acts on PPAR-α)Hydrolyzed by FAAH.
Linoleoylethanolamide LEALinoleoyl (18:2)Weak (Weak binding to CB1/CB2)[5]Confirmed FAAH substrate.[3][4] Likely hydrolyzed at a slower rate than AEA and OEA based on FAAH's acyl chain preference.

Experimental Protocols

Radiometric FAAH Activity Assay (Adapted for this compound)

This method is based on the quantification of the radiolabeled ethanolamine product following the hydrolysis of radiolabeled N-acylethanolamine.

Materials:

  • Enzyme Source: Homogenates or microsomal fractions from tissues (e.g., brain, liver) or cells expressing FAAH.

  • Substrate: [¹⁴C-ethanolamine]-Linoleoylethanolamide (Custom synthesis or radiolabeling may be required).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.

  • Reaction Termination: Chloroform/Methanol (1:1 v/v).

  • Scintillation Cocktail and Scintillation Counter .

Procedure:

  • Prepare tissue or cell homogenates in ice-cold assay buffer.

  • In a microcentrifuge tube, combine the enzyme preparation with the assay buffer.

  • Initiate the reaction by adding [¹⁴C-ethanolamine]-Linoleoylethanolamide to a final concentration in the low micromolar range.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

  • Terminate the reaction by adding an excess of ice-cold chloroform/methanol.

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

  • The product, [¹⁴C]-ethanolamine, will partition into the aqueous phase, while the unreacted substrate remains in the organic phase.

  • An aliquot of the aqueous phase is mixed with a scintillation cocktail, and the radioactivity is quantified using a scintillation counter.

  • Enzyme activity is calculated based on the amount of [¹⁴C]-ethanolamine produced per unit time per amount of protein.

Fluorometric FAAH Activity Assay (Adapted for this compound)

This high-throughput method utilizes a synthetic substrate that releases a fluorescent product upon hydrolysis by FAAH. To adapt this for studying this compound's cross-reactivity, this compound can be included as a competitive substrate or inhibitor.

Materials:

  • Enzyme Source: Recombinant FAAH or tissue/cell lysates.

  • Fluorogenic Substrate: e.g., AMC-arachidonoyl amide.

  • Test Compound: this compound (or Linoleoylethanolamide).

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • FAAH Inhibitor (for control): e.g., URB597.

  • Fluorescence Microplate Reader.

Procedure for Competitive Inhibition Assay:

  • In a 96-well microplate, add the enzyme source and varying concentrations of this compound (the potential competitor).

  • Pre-incubate the enzyme and this compound for a short period at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate (e.g., AMC-arachidonoyl amide).

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 360/465 nm for AMC).

  • The rate of fluorescence increase is proportional to FAAH activity.

  • A decrease in the rate of fluorescence in the presence of this compound would indicate competitive inhibition or substrate competition.

  • An IC50 value for this compound can be determined by plotting the percentage of inhibition against the log of this compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FAAH signaling pathway and a typical experimental workflow for an FAAH inhibition assay.

FAAH_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Stimulus Stimulus NAPE_PLD NAPE-PLD Stimulus->NAPE_PLD activates AEA_syn Anandamide (AEA) Synthesis NAPE_PLD->AEA_syn converts NAPE NAPE N-Arachidonoyl- phosphatidylethanolamine (NAPE) AEA_release AEA AEA_syn->AEA_release produces AEA_uptake AEA AEA_release->AEA_uptake is taken up by CB1_Receptor CB1 Receptor AEA_release->CB1_Receptor binds to (retrograde signaling) FAAH FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid hydrolyzes to Ethanolamine Ethanolamine FAAH->Ethanolamine hydrolyzes to AEA_uptake->FAAH is substrate for

Caption: FAAH terminates anandamide signaling.

FAAH_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitors Dispense_Enzyme Dispense FAAH Enzyme into Microplate Wells Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add Test Compound (e.g., this compound) or Control Dispense_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Initiate_Reaction Add Substrate (e.g., Fluorogenic or Radiometric) Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Signal Measure Fluorescence or Radioactivity Incubate->Measure_Signal Data_Analysis Calculate % Inhibition and IC50 Values Measure_Signal->Data_Analysis

Caption: Workflow for an FAAH inhibition assay.

Conclusion

This compound, in the form of linoleoyl ethanolamide, is a recognized substrate of FAAH. While direct, quantitative kinetic comparisons with other endocannabinoids like anandamide are not extensively documented, the known substrate preferences of FAAH suggest that it is likely a less efficiently hydrolyzed substrate. This cross-reactivity implies that this compound could act as a competitive substrate or a weak inhibitor in FAAH assays that utilize other substrates. Researchers designing or interpreting FAAH assays should consider the potential for cross-reactivity from this compound and other endogenous fatty acid amides, especially when analyzing complex biological samples where multiple potential substrates may be present. Further kinetic studies are warranted to fully elucidate the comparative enzymatic parameters of this compound hydrolysis by FAAH.

References

Distinguishing the In Vivo Effects of Linoleamide from Its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linoleamide, an endogenous fatty acid amide, has garnered significant interest for its diverse biological activities, including its role in sleep regulation and cellular signaling. However, once administered in vivo, this compound is subject to metabolic transformation, yielding a range of metabolites that may possess their own distinct physiological effects. Discerning the activity of the parent compound from its metabolic byproducts is crucial for understanding its mechanism of action and for the development of targeted therapeutics. This guide provides a comparative analysis of this compound and its primary metabolites, summarizing key experimental data and methodologies to aid researchers in this complex field.

Metabolic Pathways of this compound

This compound undergoes metabolism through three primary enzymatic pathways: hydrolysis by Fatty Acid Amide Hydrolase (FAAH), and oxidation by Cytochrome P450 (CYP) and Lipoxygenase (LOX) enzymes. Each pathway generates distinct metabolites with potentially different biological activities.

cluster_FAAH FAAH Hydrolysis cluster_CYP CYP450 Oxidation cluster_LOX Lipoxygenase Oxidation This compound This compound Linoleic Acid Linoleic Acid This compound->Linoleic Acid FAAH Ethanolamine Ethanolamine This compound->Ethanolamine FAAH EpOMEs EpOMEs (e.g., 9,10-EpOME, 12,13-EpOME) This compound->EpOMEs CYP450 HODEs HODEs (e.g., 9-HODE, 13-HODE) This compound->HODEs LOX Metabolites Metabolites Linoleic Acid->Metabolites Ethanolamine->Metabolites DiHOMEs DiHOMEs (e.g., 9,10-DiHOME, 12,13-DiHOME) EpOMEs->DiHOMEs sEH DiHOMEs->Metabolites HODEs->Metabolites

Caption: Metabolic pathways of this compound.

Comparative Biological Activities

The following tables summarize the known biological activities of this compound and its major classes of metabolites. It is important to note that direct comparative studies with quantitative data are limited; therefore, this comparison is based on the individual effects reported in the literature.

Table 1: Comparison of In Vivo Effects
Compound ClassKey Biological ActivitiesSupporting Evidence/Observations
This compound (Parent Compound) Sleep Induction: Has been shown to induce sleep in various animal models.[1] Calcium Signaling: Increases intracellular calcium concentrations.[1] Anti-inflammatory Effects: Inhibition of its degradation by FAAH leads to anti-inflammatory responses.[2]Administration of this compound leads to dose-dependent increases in sleep duration. In cell-based assays, it triggers the release of intracellular calcium stores. Pharmacological inhibition of FAAH, which increases endogenous this compound levels, reduces inflammation in animal models of acute lung injury.[1][2]
FAAH Hydrolysis Metabolites (Linoleic Acid & Ethanolamine) Limited Direct Signaling: These metabolites do not activate cannabinoid receptors.[3] Pro-inflammatory Potential (Linoleic Acid): High dietary intake of linoleic acid can promote a pro-inflammatory state and is a precursor to other inflammatory mediators.[4][5][6]The primary role of FAAH is considered to be the termination of this compound signaling.[3] While ethanolamine is a ubiquitous molecule with diverse cellular functions, high levels of linoleic acid in tissues are associated with increased levels of pro-inflammatory eicosanoids and can contribute to obesity.[4][5][6]
CYP450 Oxidation Metabolites (EpOMEs & DiHOMEs) Pro-inflammatory and Pro-tumorigenic (EpOMEs): Can exacerbate colon tumorigenesis.[7] Cytotoxicity and Vascular Permeability (DiHOMEs): Implicated as cytotoxic agents and associated with acute respiratory distress syndrome.[8] Pain Perception and Immune Response Modulation (DiHOMEs): Can act as lipid mediators in pain and alter immune responses.[9][10]Studies on linoleic acid metabolism show that its CYP-derived metabolites, EpOMEs and DiHOMEs, have potent biological effects. For example, 12,13-EpOME has been shown to have pro-inflammatory effects, and DiHOMEs have been linked to both deleterious and beneficial effects depending on the context.[7][8][9][10]
Lipoxygenase (LOX) Oxidation Metabolites (HODEs) Pro-inflammatory and Hyperalgesic: Can act as endogenous agonists of TRPV1, contributing to inflammatory pain.[11] Modulation of Neuroinflammation: The LOX pathway is involved in microglia-mediated neuroinflammation.[12]Oxidized metabolites of linoleic acid, such as 9-HODE and 13-HODE, are known to be produced during inflammation and can directly activate sensory neurons to produce pain.[11] The broader LOX pathway is a key regulator of inflammation in the central nervous system.[12]

Experimental Protocols

Distinguishing the effects of this compound from its metabolites in vivo requires a combination of pharmacological, metabolic, and analytical techniques.

Pharmacological Inhibition of Metabolic Enzymes

A key strategy is to use selective inhibitors of the enzymes responsible for this compound metabolism.

cluster_workflow Experimental Workflow Animal_Model Animal Model (e.g., mouse, rat) Inhibitor_Admin Administer Metabolic Inhibitor (e.g., FAAH inhibitor) Animal_Model->Inhibitor_Admin Linoleamide_Admin Administer this compound Behavioral_Assay Behavioral/Physiological Assay Linoleamide_Admin->Behavioral_Assay Inhibitor_Admin->Linoleamide_Admin Tissue_Collection Tissue/Plasma Collection Behavioral_Assay->Tissue_Collection Metabolite_Analysis LC-MS/MS Analysis of this compound and Metabolites Tissue_Collection->Metabolite_Analysis

References

Independent Replication of Linoleamide's Effects on Calcium Influx: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the effects of linoleamide on intracellular calcium concentration ([Ca²⁺]i), with a focus on independently verifiable experimental data. For researchers in cellular signaling and drug development, this document summarizes key findings, compares this compound with other relevant fatty acid amides, and provides detailed experimental protocols to facilitate replication and further investigation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its structural analogs, anandamide and oleamide, concerning their effects on calcium influx.

CompoundCell TypeEC₅₀ (µM)Mechanism of ActionReference
This compound MDCK (renal tubular cells)20Release of Ca²⁺ from the endoplasmic reticulum followed by capacitative Ca²⁺ entry; IP₃-independent.[1]
Anandamide Trigeminal Ganglion Neurons7.41Direct Ca²⁺ influx, dose-dependent.[2][2][3]
Transfected cells & DRG Neurons-Amplifies Ca²⁺ influx via TRPV1 channels following intracellular Ca²⁺ mobilization.[4][5][4][5]
HEK 293 cells~1Blocks T-type calcium channels (α₁H and α₁I subunits).[6][6]
Oleamide T24 (human bladder cancer)50Release of Ca²⁺ from thapsigargin-sensitive stores and subsequent Ca²⁺ entry; Phospholipase C-independent.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the independent replication of scientific findings. Below are the protocols for key experiments cited in this guide.

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2

This protocol is based on the methodology used to study the effects of this compound on [Ca²⁺]i in MDCK cells[1].

  • Cell Preparation:

    • Culture Madin-Darby Canine Kidney (MDCK) cells on glass coverslips in a suitable growth medium.

    • Prior to the experiment, wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.

  • Fura-2 Loading:

    • Incubate the cells with 2 µM Fura-2 acetoxymethyl ester (Fura-2/AM) in HBSS for 30 minutes at 25-37°C. Fura-2/AM is a membrane-permeant dye that is cleaved by intracellular esterases to the fluorescent Ca²⁺ indicator Fura-2.

  • Measurement of Fluorescence:

    • After loading, wash the cells to remove extracellular Fura-2/AM.

    • Place the coverslip in a quartz cuvette containing the buffered salt solution.

    • Use a fluorescence spectrophotometer to measure the fluorescence of Fura-2. Alternately excite the cells at 340 nm and 380 nm, and measure the emission at 510 nm.

    • The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is directly proportional to the intracellular calcium concentration.

  • Experimental Procedure:

    • Record a stable baseline F340/F380 ratio.

    • Add the desired concentration of this compound (or other test compounds) to the cuvette and continue recording the fluorescence ratio to observe changes in [Ca²⁺]i.

    • To distinguish between intracellular release and extracellular influx, perform experiments in a Ca²⁺-free medium (containing a chelator like EGTA) and then reintroduce extracellular Ca²⁺.

  • Calibration:

    • At the end of each experiment, calibrate the Fura-2 signal to obtain absolute [Ca²⁺]i values. This is typically done by permeabilizing the cells with a detergent (e.g., digitonin) in the presence of a high Ca²⁺ concentration (for Rmax) followed by the addition of a Ca²⁺ chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin).

Signaling Pathways and Experimental Workflows

This compound-Induced Calcium Signaling Pathway

This compound induces a biphasic increase in intracellular calcium. Initially, it triggers the release of calcium from the endoplasmic reticulum (ER) stores. This depletion of ER calcium then activates store-operated calcium channels (SOCs) in the plasma membrane, leading to a sustained influx of extracellular calcium, a process known as capacitative calcium entry. Notably, this pathway appears to be independent of inositol trisphosphate (IP₃) generation[1].

Linoleamide_Signaling cluster_cell Cell This compound This compound ER_Ca ER Ca²⁺ Stores This compound->ER_Ca Triggers release PM Plasma Membrane ER Endoplasmic Reticulum (ER) Ca_ext Extracellular Ca²⁺ SOC Store-Operated Channel (SOC) Ca_cyto Cytosolic Ca²⁺ ↑ ER_Ca->Ca_cyto Ca²⁺ release ER_Ca->SOC Depletion activates SOC->Ca_cyto Capacitative Ca²⁺ influx

This compound's signaling pathway for calcium influx.

Anandamide's Dual Action on Calcium Influx

Anandamide, an endocannabinoid, exhibits a more complex interaction with calcium signaling. It can directly evoke calcium influx in certain cell types, such as trigeminal ganglion neurons[2]. Additionally, it acts as an intracellular messenger that amplifies calcium influx through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, particularly after initial calcium mobilization by other stimuli[4][5].

Anandamide_Signaling cluster_direct Direct Influx cluster_amplification TRPV1 Amplification Anandamide_direct Anandamide Ca_Channel Ca²⁺ Channel Anandamide_direct->Ca_Channel Activates Ca_Influx_direct Direct Ca²⁺ Influx Ca_Channel->Ca_Influx_direct Stimulus Initial Stimulus (e.g., ATP, Carbachol) PLC PLC Stimulus->PLC IP3 IP₃ PLC->IP3 ER_Ca_amp ER Ca²⁺ Release IP3->ER_Ca_amp Anandamide_synth Anandamide Synthesis ER_Ca_amp->Anandamide_synth Stimulates TRPV1 TRPV1 Channel Anandamide_synth->TRPV1 Activates Ca_Influx_amp Amplified Ca²⁺ Influx TRPV1->Ca_Influx_amp

Anandamide's dual mechanisms of calcium influx.

Experimental Workflow for Calcium Imaging

The following diagram outlines the typical workflow for a calcium imaging experiment designed to test the effects of a compound like this compound.

Experimental_Workflow Start Start Cell_Culture Culture cells on glass coverslips Start->Cell_Culture Fura2_Loading Load cells with Fura-2/AM Cell_Culture->Fura2_Loading Wash Wash to remove extracellular dye Fura2_Loading->Wash Baseline Record baseline fluorescence ratio (F340/F380) Wash->Baseline Add_Compound Add this compound or other test compound Baseline->Add_Compound Record_Response Record change in fluorescence ratio Add_Compound->Record_Response Ca_Free_Test Repeat in Ca²⁺-free medium to assess intracellular release Record_Response->Ca_Free_Test Calibration Calibrate signal with Rmax and Rmin Ca_Free_Test->Calibration Data_Analysis Analyze data to determine [Ca²⁺]i changes Calibration->Data_Analysis End End Data_Analysis->End

Workflow for a typical calcium imaging experiment.

References

Comparing the binding affinities of Linoleamide and Oleamide to cannabinoid receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of two endogenous fatty acid amides, Linoleamide and Oleamide, to the cannabinoid receptors CB1 and CB2. This objective analysis, supported by experimental data, aims to inform research and development in the fields of pharmacology and drug discovery.

Quantitative Binding Affinity Overview

The binding affinities of this compound and Oleamide for cannabinoid receptors CB1 and CB2 have been investigated in several studies. While quantitative data for Oleamide is available, the binding of this compound is generally characterized as having low or negligible affinity. A summary of the available data is presented below.

CompoundReceptorBinding Affinity (Ki)Source SpeciesNotes
Oleamide CB11.14 µMRatCompetitively inhibited the binding of the nonselective cannabinoid agonist [³H]CP55,940 to rat whole-brain membranes.[1]
CB2Very Low AffinityHumanOnly partial displacement of [³H]CP55,940 was observed at concentrations up to 100 µM in human CB2 transfected cells, suggesting a lack of significant binding.[1]
This compound CB1Low/Negligible Affinity-Studies have reported that replacing the arachidonyl tail of anandamide with a linoleyl group results in low affinity for the CB1 receptor.[2] Other reports indicate that this compound does not interact appreciably with cannabinoid receptors.[3]
CB2Low/Negligible Affinity-Similar to the CB1 receptor, analogues with a linoleyl tail exhibit low affinity for the CB2 receptor.[2]

Experimental Methodologies

The binding affinities of these compounds are typically determined using competitive radioligand binding assays. Below is a detailed protocol representative of the methodologies employed in the cited studies.

Radioligand Competition Binding Assay Protocol

This protocol outlines the steps to determine the binding affinity of a test compound (e.g., this compound or Oleamide) by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

1. Membrane Preparation:

  • Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., rat brain homogenates or HEK-293 cells transfected with human CB1 or CB2 receptors).

  • The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

2. Assay Components:

  • Radioligand: A tritiated cannabinoid agonist or antagonist with high affinity for the receptor, such as [³H]CP55,940 or [³H]SR141716A.

  • Test Compound: this compound or Oleamide, prepared in a range of concentrations.

  • Assay Buffer: Typically a Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand to determine the level of non-specific binding of the radioligand.

3. Incubation:

  • The reaction mixture, containing the prepared membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or the non-specific control), is incubated.

  • Incubation is typically carried out at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

4. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

5. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

6. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration required to inhibit 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Membranes Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Radioligand, Test Compound Filtration Filtration Incubation->Filtration Separate Bound/ Free Ligand Quantification Quantification Filtration->Quantification Filters Data_Analysis Data Analysis (IC50 -> Ki) Quantification->Data_Analysis Radioactivity Counts

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

Cannabinoid Receptor Signaling Pathways

Oleamide has been shown to act as a full agonist at the CB1 receptor.[1] Upon binding, it initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, activation of cannabinoid receptors can modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the PI3K/Akt pathways, and can influence cellular processes like apoptosis.[4]

The interaction of this compound with these pathways is less clear due to its low affinity for the receptors. However, some fatty acid amides have been shown to influence cell signaling through mechanisms that may be independent of direct cannabinoid receptor binding.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Oleamide CB1 CB1 Receptor Ligand->CB1 Binds G_Protein Gi/o Protein CB1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Modulates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Apoptosis Apoptosis MAPK->Apoptosis Modulates PI3K_Akt->Apoptosis Inhibits

Fig. 2: Simplified signaling pathway upon Oleamide binding to the CB1 receptor.

Conclusion

The available experimental data indicates that Oleamide is a low-potency agonist at the CB1 receptor and has negligible affinity for the CB2 receptor. In contrast, this compound exhibits low to negligible affinity for both CB1 and CB2 receptors, and as such, its biological effects are less likely to be mediated by direct interaction with these receptors. For researchers in drug development, the differential binding profiles of these two fatty acid amides highlight the structural specificity required for potent cannabinoid receptor activity. Further investigation into the off-target effects and potential indirect mechanisms of action of this compound may be a valuable area of future research.

References

A Comparative Guide to the Validation of LC-MS/MS Methods for Linoleamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Linoleamide against a commercially available reference standard. Alternative analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA), are also discussed to provide a holistic overview for researchers selecting the optimal method for their specific needs.

Introduction to this compound and its Analysis

This compound is an endogenous fatty acid amide that plays a role in various physiological processes, including sleep regulation and neuromodulation. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its physiological functions and its potential as a biomarker. LC-MS/MS has emerged as a powerful technique for this purpose due to its high sensitivity and selectivity. This guide outlines a validation approach for an LC-MS/MS method for this compound, benchmarked against a reference standard, and compares its performance with alternative analytical techniques.

Reference Standard

For the validation of any quantitative analytical method, a well-characterized reference standard is essential. A commercially available this compound reference standard with a purity of ≥98% (HPLC) can be procured from suppliers such as Sigma-Aldrich. This standard should be used for the preparation of calibration curves and quality control samples.

I. LC-MS/MS Method Validation for this compound

LC-MS/MS is the gold standard for the quantification of small molecules like this compound in complex biological matrices due to its superior sensitivity, selectivity, and specificity. The validation of an LC-MS/MS method ensures that the developed procedure is reliable, reproducible, and fit for its intended purpose.

Experimental Protocol: LC-MS/MS

A robust LC-MS/MS method for this compound quantification in a biological matrix (e.g., plasma) involves several key steps:

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of this compound.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 30% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: The precursor ion [M+H]+ (m/z 282.3) and a specific product ion (e.g., m/z 265.3, corresponding to the loss of NH3) should be monitored.

    • Internal Standard (Deuterated this compound): Monitor the corresponding precursor and product ions.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized to achieve maximum signal intensity.

Validation Parameters

The LC-MS/MS method should be validated according to established guidelines (e.g., FDA, EMA) for the following parameters:

ParameterDescriptionAcceptance Criteria
Specificity and Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.A calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).Accuracy within ±15% of the nominal value (±20% at the LLOQ). Precision (as %CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) and Limit of Quantification (LOQ) The lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).LOD: Signal-to-noise ratio ≥ 3. LOQ: Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation (%CV) of the matrix factor across different lots of matrix should be ≤ 15%.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent and reproducible recovery across the concentration range.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration under various storage and handling conditions.

Workflow Diagram

LCMSMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_output Result start Biological Sample (e.g., Plasma) spike Spike with this compound Standard & IS start->spike ppt Protein Precipitation spike->ppt cent Centrifugation ppt->cent evap Evaporation cent->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection (MRM) lc->ms linearity Linearity ms->linearity accuracy Accuracy & Precision ms->accuracy sensitivity LOD & LOQ ms->sensitivity specificity Specificity ms->specificity stability Stability ms->stability validated_method Validated Method linearity->validated_method accuracy->validated_method sensitivity->validated_method specificity->validated_method stability->validated_method

Caption: Workflow for the validation of an LC-MS/MS method for this compound.

II. Alternative Analytical Methods

While LC-MS/MS is a powerful tool, other techniques can also be employed for the analysis of this compound, each with its own set of advantages and disadvantages.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Principle: In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting mass spectrum provides structural information for identification and quantification.

Experimental Protocol: GC-MS (General Approach)

  • Extraction: Similar to the LC-MS/MS protocol, involving liquid-liquid or solid-phase extraction.

  • Derivatization: The extracted this compound must be derivatized to a more volatile form, for example, by converting the amide group to a trimethylsilyl (TMS) ether or by hydrolyzing it to the corresponding fatty acid and then esterifying it to a fatty acid methyl ester (FAME).

  • GC Separation: A capillary GC column (e.g., DB-5ms) is used with a temperature gradient to separate the derivatized analyte.

  • MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode, and quantification is performed using selected ion monitoring (SIM).

Performance Characteristics:

  • Advantages: High chromatographic resolution, robust and widely available instrumentation.

  • Disadvantages: Requires a derivatization step which can be time-consuming and introduce variability, not suitable for thermally labile compounds.

B. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunochemical technique that utilizes the specific binding between an antibody and its antigen for quantification.

Principle: In a competitive ELISA for this compound, a known amount of labeled this compound would compete with the this compound in the sample for binding to a limited amount of anti-Linoleamide antibody coated on a microplate. The amount of labeled this compound bound is inversely proportional to the concentration of this compound in the sample.

Experimental Protocol: ELISA (Hypothetical)

  • Coating: Microplate wells are coated with an anti-Linoleamide antibody.

  • Competition: The sample containing this compound and a fixed amount of enzyme-labeled this compound are added to the wells and incubated.

  • Washing: Unbound components are washed away.

  • Substrate Addition: A substrate for the enzyme is added, which produces a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader.

Performance Characteristics:

  • Advantages: High-throughput, relatively low cost per sample, and does not require extensive sample cleanup.

III. Comparison of Analytical Methods

The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and ELISA for the quantitative analysis of this compound.

FeatureLC-MS/MSGC-MSELISA
Principle Chromatographic separation followed by mass-based detection.Chromatographic separation of volatile derivatives followed by mass-based detection.Antigen-antibody binding with enzymatic signal amplification.
Specificity Very High (based on retention time and specific MRM transitions).High (based on retention time and mass spectrum).Moderate to High (dependent on antibody specificity).
Sensitivity Very High (typically low ng/mL to pg/mL).High (typically ng/mL range).High (can reach pg/mL, but depends on antibody affinity).
Throughput Moderate (typically minutes per sample).Low to Moderate (longer run times due to temperature programming).High (can analyze many samples simultaneously on a microplate).
Sample Preparation Relatively simple (protein precipitation or LLE).More complex (requires a derivatization step).Minimal (often direct analysis of diluted samples).
Instrumentation Cost High.Moderate to High.Low.
Cost per Sample Moderate.Moderate.Low.
Development Effort Moderate (method development and validation).Moderate (method development, derivatization optimization, and validation).High (requires antibody development and assay optimization).

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study.

  • LC-MS/MS is the recommended method for research and regulated bioanalysis due to its unparalleled sensitivity, specificity, and reliability. The validation of an LC-MS/MS method against a certified reference standard ensures the generation of high-quality, defensible data.

  • GC-MS offers a viable alternative, particularly in laboratories where LC-MS/MS is not available. However, the necessity of a derivatization step adds complexity to the workflow.

  • ELISA is a suitable option for high-throughput screening applications where a large number of samples need to be analyzed cost-effectively. The main limitation is the current lack of commercially available, validated kits for this compound, which necessitates a significant upfront investment in assay development and validation.

For researchers and drug development professionals, a thoroughly validated LC-MS/MS method provides the most robust and reliable approach for the accurate quantification of this compound in biological matrices, facilitating a deeper understanding of its physiological and pathological roles.

Validating the Role of Linoleamide in Sleep Homeostasis: A Comparison Guide Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Sleep Parameters

The following tables summarize quantitative data from studies comparing sleep patterns in FAAH knockout (FAAH -/-) mice with wild-type (WT) littermates. These data highlight the significant impact of increased endogenous fatty acid amides, including linoleamide, on sleep duration and quality.

Table 1: Baseline Sleep-Wake Patterns in FAAH Knockout vs. Wild-Type Mice

ParameterFAAH -/- Mice (Mean ± SEM)Wild-Type (WT) Mice (Mean ± SEM)Significance (p-value)
Total Sleep Time (24h, min) 805.3 ± 21.4750.1 ± 18.9< 0.05
NREM Sleep (24h, min) 702.1 ± 19.8655.4 ± 17.2< 0.05
REM Sleep (24h, min) 103.2 ± 5.194.7 ± 4.3Not Significant
Wakefulness (24h, min) 634.7 ± 21.4689.9 ± 18.9< 0.05
NREM Bout Duration (sec) 125.6 ± 8.398.2 ± 6.1< 0.01
Number of NREM Bouts 335 ± 15398 ± 21< 0.05
REM Bout Duration (sec) 85.4 ± 4.281.9 ± 3.7Not Significant
Number of REM Bouts 72 ± 570 ± 4Not Significant

Data adapted from Huitron-Resendiz et al., Sleep, 2004.[1][2]

Table 2: Sleep Rebound Following 6 Hours of Sleep Deprivation

ParameterFAAH -/- Mice (% of Baseline)Wild-Type (WT) Mice (% of Baseline)Significance (p-value)
NREM Sleep (First 2h post-SD) 145.8 ± 10.2%138.5 ± 9.5%Not Significant
REM Sleep (First 2h post-SD) 180.3 ± 15.6%165.1 ± 12.8%Not Significant
NREM Delta Power (0.5-4Hz) 160.2 ± 12.1%155.4 ± 11.7%Not Significant

Data adapted from Huitron-Resendiz et al., Sleep, 2004.[1][2]

Experimental Protocols

A comprehensive understanding of the methodologies employed is crucial for interpreting the presented data and for designing future experiments.

Generation of FAAH Knockout Mice

FAAH knockout mice are generated using standard gene-targeting techniques. A targeting vector is constructed to replace a portion of the Faah gene, which encodes for FAAH, with a neomycin resistance cassette. This vector is then introduced into embryonic stem (ES) cells. Homologous recombination results in the disruption of the Faah gene. Chimeric mice are generated by injecting the targeted ES cells into blastocysts, and these are subsequently bred to produce heterozygous and homozygous FAAH knockout mice. Genotyping is confirmed by polymerase chain reaction (PCR) analysis of tail DNA.[1]

Surgical Implantation of EEG/EMG Electrodes

For sleep analysis, mice are surgically implanted with electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals. Under anesthesia, stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices for EEG recording. Two insulated, flexible stainless-steel wires are inserted into the nuchal muscles for EMG recording. The electrode assembly is secured to the skull with dental cement. Mice are allowed a recovery period of at least one week before any recordings are made.

Sleep Recording and Analysis

Following recovery, mice are individually housed in recording chambers and connected to a recording cable that allows for free movement. EEG and EMG signals are continuously recorded for at least 24 hours to establish a baseline. Sleep-wake states (wakefulness, NREM sleep, and REM sleep) are scored in 10-second epochs based on the EEG and EMG characteristics. NREM sleep is characterized by high-amplitude, low-frequency EEG activity and reduced EMG activity. REM sleep is identified by low-amplitude, high-frequency (theta) EEG activity and muscle atonia.

Sleep Deprivation Protocol

To assess sleep homeostasis, mice are subjected to a period of sleep deprivation. This is typically achieved through gentle handling. An experimenter continuously monitors the animals and provides novel objects or gently touches them to prevent them from falling asleep. This method avoids the stress associated with more invasive techniques. Following the sleep deprivation period, recovery sleep is recorded and analyzed to measure the homeostatic response.[1]

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflow for validating its role in sleep homeostasis using knockout models.

linoleamide_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor Receptor PLC PLC Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Store Ca2+ Store IP3->Ca_Store Opens Ca2+ channels PKC PKC DAG->PKC Activates Increased_Ca Increased Intracellular Ca2+ Ca_Store->Increased_Ca Releases Ca2+ This compound This compound This compound->Receptor Binds to Neuronal_Inhibition Neuronal Inhibition Increased_Ca->Neuronal_Inhibition Leads to Sleep_Promotion Sleep Promotion Neuronal_Inhibition->Sleep_Promotion Results in experimental_workflow Start Start Generate_KO Generate FAAH Knockout (KO) and Wild-Type (WT) Mice Start->Generate_KO Implant_Electrodes Surgically Implant EEG/EMG Electrodes Generate_KO->Implant_Electrodes Baseline_Recording 24h Baseline Sleep Recording Implant_Electrodes->Baseline_Recording Sleep_Deprivation 6h Sleep Deprivation (Gentle Handling) Baseline_Recording->Sleep_Deprivation Recovery_Recording Recovery Sleep Recording Sleep_Deprivation->Recovery_Recording Data_Analysis Analyze Sleep Parameters (Duration, Bouts, Delta Power) Recovery_Recording->Data_Analysis Comparison Compare KO vs. WT Sleep Phenotypes Data_Analysis->Comparison Conclusion Conclusion on this compound's Role Comparison->Conclusion

References

Unveiling the Potency of Linoleamide and Its Synthetic Analogs: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro potency of N-linoleoylethanolamine (LEA), often referred to as Linoleamide, and its synthetic analogs. This analysis is supported by experimental data to delineate their potential as modulators of key biological pathways.

N-linoleoylethanolamine is an endogenous fatty acid amide that has garnered interest for its biological activities, including its role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids like anandamide, which in turn modulates various physiological processes, including inflammation. This guide delves into the in vitro potency of LEA and its synthetic derivatives, providing a comparative framework for their potential therapeutic applications.

Comparative In Vitro Potency of N-Linoleoylethanolamine and Analogs

The primary mechanism of action for N-linoleoylethanolamine and its analogs is the inhibition of the FAAH enzyme. The in vitro potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. While extensive comparative data for a wide range of synthetic LEA analogs is still an emerging area of research, existing studies on related N-acylethanolamines provide valuable insights into structure-activity relationships.

For instance, modifications to the acyl chain and the ethanolamine headgroup of N-acylethanolamines have been shown to significantly impact their FAAH inhibitory activity. The following table summarizes the in vitro potency of LEA and provides a basis for comparison with other N-acylethanolamines and synthetic FAAH inhibitors.

CompoundTargetIn Vitro Potency (IC50)Cell/Enzyme Source
N-Linoleoylethanolamine (LEA) FAAHWeak inhibitorNot specified in available sources
N-Palmitoylethanolamide (PEA)FAAHpI50 ~5Rat Brain
N-Oleoylethanolamide (OEA)FAAHpI50 = 5.33Rat Brain
URB597 (Synthetic Inhibitor)FAAH4.6 nMHuman FAAH
OL-135 (Synthetic Inhibitor)FAAH15 nMHuman FAAH

Note: pI50 is the negative logarithm of the IC50 value. A higher pI50 value indicates greater potency.

Experimental Protocols

The determination of in vitro potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to evaluate the compounds discussed.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of FAAH.

  • Enzyme and Substrate Preparation: Recombinant human or rat FAAH is used as the enzyme source. A fluorogenic substrate, such as arachidonoyl-7-amino, 4-methylcoumarin amide (AAMCA), is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).

  • Compound Incubation: The test compounds (N-linoleoylethanolamine and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the FAAH enzyme in a 96-well plate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the fluorogenic substrate to the wells. The plate is then incubated at 37°C for a defined period (e.g., 30 minutes). The fluorescence generated from the cleavage of the substrate by FAAH is measured using a fluorescence plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: The percentage of FAAH inhibition is calculated by comparing the fluorescence in the wells containing the test compounds to the control wells (enzyme and substrate without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NF-κB Activation Assay

This assay is used to determine the anti-inflammatory effects of the compounds by measuring the inhibition of the NF-κB signaling pathway.

  • Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 macrophages, is cultured in appropriate media. The cells are then pre-treated with various concentrations of N-linoleoylethanolamine or its analogs for a specific duration (e.g., 1 hour).

  • Stimulation: After pre-treatment, the cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.

  • NF-κB Quantification: The activation of NF-κB is assessed using various methods:

    • Western Blot: Nuclear extracts are prepared, and the levels of the p65 subunit of NF-κB are measured by Western blotting.

    • Reporter Gene Assay: Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). NF-κB activation is quantified by measuring the reporter gene activity.

    • Immunofluorescence: The translocation of the p65 subunit from the cytoplasm to the nucleus is visualized and quantified using immunofluorescence microscopy.

  • Data Analysis: The inhibition of NF-κB activation by the test compounds is calculated relative to the stimulated control cells. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Substrate Prepare FAAH Enzyme and Fluorogenic Substrate Incubation Pre-incubate Enzyme with Test Compounds Enzyme_Substrate->Incubation Test_Compounds Prepare N-Linoleoylethanolamine and Analogs Test_Compounds->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

FAAH Inhibition Assay Workflow

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Nucleus Nucleus NFkB_p65->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes LEA_Analogs N-Linoleoylethanolamine & Analogs FAAH FAAH LEA_Analogs->FAAH Inhibition Anandamide Anandamide (Increased Levels) FAAH->Anandamide Degradation

N-Linoleoylethanolamine's Modulation of the NF-κB Pathway

Bridging the Gap: A Comparative Guide to Linoleamide Quantification Methodologies Across Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Linoleamide, an endogenous fatty acid amide with significant signaling properties, is crucial for advancing our understanding of its physiological and pathological roles. However, the diversity of analytical methods employed across different laboratories can lead to variability in reported concentrations, hindering direct comparison of research findings. This guide provides a comprehensive cross-validation of common this compound quantification methods, offering a detailed comparison of experimental protocols and performance data to foster standardization and improve inter-laboratory data consistency.

Comparative Analysis of Quantification Methods

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical platforms for this compound quantification. While both offer high sensitivity and selectivity, they differ in their sample preparation requirements and instrumentation. The following tables summarize key quantitative parameters and methodologies from published studies, treating each as a distinct laboratory approach for the purpose of comparison.

Table 1: Comparison of Quantitative Performance for this compound Quantification

ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS)Method 3 (GC-MS)
Limit of Detection (LOD) Not ReportedNot Reported100 fmol[1]
Lower Limit of Quantification (LLOQ) 100 pg/ml[2]0.6 ng/mL[1][3]Not Reported
Linearity Range Up to 100 ng/ml[2]Not specifiedNot specified
Recovery Rate Not specified for this compound98.5% to 102.2% (for OEA)[1][3]Not specified
Intra-day Precision (%RSD) <15%[1][3]<15%[1][3]Not specified
Inter-day Precision (%RSD) <15%[1][3]<15%[1][3]Not specified
Internal Standard d4-AEA[2]Not specifiedDeuterium-labeled analogs[4]

Table 2: Overview of Sample Preparation and Analytical Conditions

ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS)Method 3 (GC-MS)
Extraction Method Hybrid solid phase extraction-precipitation[2]Acetonitrile precipitation[1][5]Chloroform/methanol extraction followed by SPE or TLC[1][4]
Chromatography Column Not specifiedC18 reverse-phase[1][5]Not specified
Mobile Phase Not specifiedGradient mobile phase[1][5]Not applicable
Ionization Mode Positive electrospray ionization[2][4]Positive electrospray ionization[1][5]Electron ionization (after derivatization)[1]
Derivatization Not requiredNot requiredRequired (e.g., silylation)[6]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing results across laboratories. Below are generalized protocols based on the reviewed literature.

Method 1: LC-MS/MS based on Hybrid SPE-Precipitation

This method offers a streamlined approach to sample cleanup.

  • Sample Preparation: Human biological samples are subjected to a hybrid solid phase extraction-precipitation technology.

  • Internal Standard: d4-Anandamide (AEA) is used as the internal standard.

  • Chromatography: Ultra-performance liquid chromatography (UPLC) is employed for separation.

  • Detection: Mass spectrometry (MS) is used for detection and quantification.[2]

Method 2: LC-MS with Acetonitrile Precipitation

A common and relatively simple extraction method.

  • Sample Extraction: Analytes are extracted from rodent brain tissue using acetonitrile without further sample clean up.[1][5]

  • Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient mobile phase.[1][5]

  • Detection: Detection is performed using electrospray ionization in positive selected ion monitoring mode on a single quadrupole mass spectrometer.[1][5]

Method 3: GC-MS with Solvent Extraction and Derivatization

A traditional method that requires chemical modification of the analyte.

  • Lipid Extraction: Lipids are extracted from biological matrices using a chloroform/methanol solvent mixture. This is often followed by sample clean-up using solid phase extraction (SPE) or thin-layer chromatography (TLC).[1][4]

  • Derivatization: this compound and other N-acylethanolamines are derivatized (e.g., trimethylsilyl ether derivatives) to increase volatility for GC analysis.[6]

  • Chromatography and Detection: The derivatized analytes are then separated and quantified by GC-MS.[1]

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates a typical workflow for this compound quantification using LC-MS/MS, a widely adopted technique due to its high sensitivity and specificity without the need for derivatization.

Linoleamide_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma, Tissue) add_is Addition of Internal Standard (e.g., d4-Linoleamide) start->add_is Homogenization extraction Lipid Extraction (e.g., Acetonitrile Precipitation or LLE) cleanup Sample Cleanup (e.g., Solid Phase Extraction) extraction->cleanup add_is->extraction evaporation Evaporation & Reconstitution cleanup->evaporation lc_separation Liquid Chromatography (LC Separation) evaporation->lc_separation Injection ms_detection Mass Spectrometry (MS/MS Detection) lc_separation->ms_detection Elution quantification Quantification (Peak Area Ratio) ms_detection->quantification Data Acquisition end Concentration Results quantification->end

Caption: General workflow for this compound quantification by LC-MS/MS.

This guide highlights the critical need for standardized protocols in this compound quantification. While different methods can achieve reliable results, variations in sample preparation and analytical conditions can introduce systematic bias. By presenting these methods side-by-side, we aim to provide researchers with the necessary information to select the most appropriate method for their studies and to facilitate more accurate comparisons of data across different laboratories. For robust cross-laboratory validation, it is recommended to use certified reference materials and to participate in round-robin or proficiency testing schemes when available.

References

Safety Operating Guide

Proper Disposal of Linoleamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of linoleamide.

While some fatty acid amides are considered to have low toxicity, this compound has demonstrated toxicity in cell-based assays.[1] In the absence of a definitive hazard classification from regulatory bodies, a cautious approach is warranted. Therefore, this compound waste should be treated as potentially hazardous chemical waste. Do not dispose of this compound or its containers in the regular trash or down the drain.

Immediate Safety and Handling

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that an eyewash station and safety shower are readily accessible. In case of a spill, absorb the material with an inert absorbent, place it in a sealed container, and dispose of it as chemical waste.

Operational Disposal Plan

The proper disposal of linole-amide involves a systematic process of collection, storage, and transfer to a licensed waste disposal facility. Adherence to these procedures will minimize risks to personnel and the environment.

Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all this compound waste. This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, absorbent paper).

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently.

Storage of this compound Waste
  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Disposal Procedures

Disposal of this compound waste must be conducted through your institution's EHS office or a licensed chemical waste disposal company.

  • Contact EHS: When the waste container is full or has been in storage for the maximum allowable time per institutional guidelines, contact your EHS office to arrange for a pickup.

  • Documentation: Complete any required waste disposal forms accurately and completely. This documentation is essential for regulatory compliance.

  • Professional Disposal: The licensed waste disposal service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which typically involves incineration.

Quantitative Data Summary

ParameterGuidelineSource
Waste Accumulation Limit Follow institutional and local regulationsGeneral Laboratory Safety Guidelines
Container Labeling "Hazardous Waste," "this compound," concentration, quantityGeneral Laboratory Safety Guidelines
Storage Location Designated Satellite Accumulation Area (SAA)General Laboratory Safety Guidelines

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

LinoleamideDisposal cluster_lab Laboratory Operations cluster_disposal Disposal Process GenerateWaste Generate this compound Waste CollectWaste Collect in Labeled, Compatible Container GenerateWaste->CollectWaste Segregate Waste StoreWaste Store in Satellite Accumulation Area CollectWaste->StoreWaste Securely Closed RequestPickup Request EHS Waste Pickup StoreWaste->RequestPickup Container Full or Time Limit Reached Documentation Complete Waste Disposal Forms RequestPickup->Documentation ProfessionalDisposal Licensed Disposal Company Incinerates Waste Documentation->ProfessionalDisposal Transfer of Custody

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linoleamide
Reactant of Route 2
Reactant of Route 2
Linoleamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.